2-Oxa-6-azaspiro[3.4]octane
Description
The exact mass of the compound 2-Oxa-6-azaspiro[3.4]octane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Oxa-6-azaspiro[3.4]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-6-azaspiro[3.4]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-oxa-7-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-7-3-6(1)4-8-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAIMJRKJKQNQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701248 | |
| Record name | 2-Oxa-6-azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220290-68-6 | |
| Record name | 2-Oxa-6-azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxa-6-azaspiro[3.4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 2-Oxa-6-azaspiro[3.4]octane
Abstract
This technical guide provides a comprehensive structural analysis of 2-Oxa-6-azaspiro[3.4]octane, a key heterocyclic scaffold in modern medicinal chemistry. As drug development increasingly moves towards molecules with greater three-dimensionality to enhance target specificity and improve physicochemical properties, spirocyclic systems, particularly those incorporating strained rings like oxetane, have garnered significant interest.[1][2] This document outlines the core structural features of 2-Oxa-6-azaspiro[3.4]octane, details methodologies for its synthesis, and provides a framework for its thorough characterization using a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, we delve into the predictive power of computational modeling for conformational analysis and the definitive structural elucidation offered by X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Strategic Importance of the 2-Oxa-6-azaspiro[3.4]octane Scaffold
The 2-Oxa-6-azaspiro[3.4]octane core is a unique amalgamation of a pyrrolidine ring and an oxetane ring, sharing a single spirocyclic carbon atom. This architecture confers a rigid, three-dimensional geometry that is highly advantageous in drug design.[3] Unlike flat aromatic systems, this spirocycle projects its substituents in well-defined vectors, enabling more precise and selective interactions with the binding sites of biological targets.[4]
The incorporation of an oxetane ring is particularly noteworthy. Oxetanes are recognized as valuable motifs for improving key drug-like properties.[5] They can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1][5] The oxetane's oxygen atom can also act as a hydrogen bond acceptor, further influencing molecular interactions.[5] The pyrrolidine moiety provides a versatile nitrogen handle for further functionalization, allowing for the exploration of a wide chemical space.
Synthesis of the 2-Oxa-6-azaspiro[3.4]octane Core
While multiple synthetic routes to spiro[3.4]octane systems exist, a practical approach to the 2-Oxa-6-azaspiro[3.4]octane scaffold can be adapted from methodologies developed for related structures. A plausible and scalable synthesis involves a multi-step sequence starting from a protected 3-oxo-azetidine. A method for a substituted version of the target scaffold has been detailed in the patent literature, providing a strong basis for a generalized protocol.[6] An alternative strategy mentioned in the literature involves a [3+2] cycloaddition reaction.[7]
Proposed Synthetic Protocol via Stepwise Construction
This protocol is adapted from the synthesis of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate.[6]
Step 1: Allylation of N-Boc-3-oxo-azetidine
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To a solution of N-Boc-3-oxo-azetidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a source of an allyl group. This can be achieved using allyl bromide in the presence of a reducing agent like zinc powder, or by using an allyl Grignard reagent.
-
Maintain the reaction at a controlled temperature (e.g., 0-10 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield N-Boc-3-allyl-3-hydroxyazetidine.
Step 2: Dihalogenation of the Allyl Group
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Dissolve the N-Boc-3-allyl-3-hydroxyazetidine (1.0 eq) in a suitable solvent like dichloromethane (DCM).
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Cool the solution to a low temperature (e.g., -20 °C to 0 °C) and add a solution of bromine (1.0 eq) in DCM dropwise.
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Stir the reaction until the bromine color disappears, indicating consumption of the starting material.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any excess bromine.
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Extract the product, dry the organic layer, and concentrate to give the crude dibrominated intermediate.
Step 3: Intramolecular Cyclization to form the Oxetane Ring
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Dissolve the crude dibrominated intermediate in a suitable solvent such as THF or DMF.
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Add a base, for example, potassium carbonate or sodium hydride, to promote the intramolecular Williamson ether synthesis.
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Heat the reaction mixture if necessary and monitor by TLC.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield N-Boc-2-oxa-6-azaspiro[3.4]octane (with a bromine substituent from this specific patented route).
-
The final deprotection of the Boc group can be achieved under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the parent 2-Oxa-6-azaspiro[3.4]octane.
Spectroscopic Characterization
Due to the limited availability of public experimental data for the parent 2-Oxa-6-azaspiro[3.4]octane, this section will provide predicted spectroscopic characteristics based on the analysis of closely related structures and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine and oxetane rings.
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Oxetane Protons: The four protons of the oxetane ring (at C1 and C3) are expected to appear as two distinct sets of signals, likely in the range of 4.0-5.0 ppm. These protons will exhibit geminal and vicinal couplings.
-
Pyrrolidine Protons: The protons on the pyrrolidine ring (at C5 and C7) will likely resonate at a more upfield region, typically between 2.5 and 3.5 ppm. The protons adjacent to the nitrogen atom will be the most deshielded within this group.
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NH Proton: A broad singlet corresponding to the NH proton is expected, the chemical shift of which will be dependent on the solvent and concentration.
For comparison, ¹H NMR data for 6-benzyl-2,6-diazaspiro[3.4]octane oxalate shows signals at δ: 3.91 (d, J=10.6 Hz, 2H), 3.83 (d, J=10.7 Hz, 2H), which can be attributed to the protons on the four-membered ring.[7]
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the number of unique carbon environments.
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Spirocyclic Carbon (C4): This quaternary carbon will appear as a singlet at a relatively downfield position due to the strained environment, likely in the range of 60-80 ppm.
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Oxetane Carbons (C1, C3): These carbons, being attached to oxygen, will be deshielded and are expected to resonate in the range of 70-90 ppm.
-
Pyrrolidine Carbons (C5, C7): The carbons of the pyrrolidine ring are expected in the range of 40-60 ppm, with the carbons adjacent to the nitrogen appearing more downfield.
Table 1: Predicted NMR Data for 2-Oxa-6-azaspiro[3.4]octane
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H | 4.0 - 5.0 | 70 - 90 |
| C3-H | 4.0 - 5.0 | 70 - 90 |
| C4 | - | 60 - 80 |
| C5-H | 2.5 - 3.5 | 40 - 60 |
| C7-H | 2.5 - 3.5 | 40 - 60 |
| N-H | Variable (broad) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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N-H Stretch: A characteristic absorption band for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹. This peak may be broad due to hydrogen bonding.
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C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
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C-O Stretch: A strong absorption band corresponding to the C-O-C stretching of the oxetane ring is expected in the fingerprint region, typically around 980-1150 cm⁻¹.
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N-H Bend: The N-H bending vibration may be observed around 1590-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion (M+): The molecular weight of 2-Oxa-6-azaspiro[3.4]octane is 113.16 g/mol . A molecular ion peak at m/z = 113 is expected, and due to the presence of one nitrogen atom, this will be an odd-numbered mass, consistent with the nitrogen rule.
-
Fragmentation Pattern: The fragmentation is likely to be initiated by cleavage alpha to the nitrogen atom or the oxygen atom. Key fragmentation pathways could include:
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Loss of ethylene (C₂H₄) from the oxetane ring.
-
Ring-opening of the pyrrolidine or oxetane rings followed by further fragmentation.
-
Loss of small neutral molecules like H₂O or HCN.
-
Computational Structural Analysis
In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the three-dimensional structure and electronic properties of 2-Oxa-6-azaspiro[3.4]octane.
Conformational Analysis Protocol
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Geometry Optimization: Perform a full geometry optimization of the 2-Oxa-6-azaspiro[3.4]octane structure using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)). This will yield the lowest energy conformation.
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Conformational Search: Conduct a systematic or stochastic conformational search to identify other low-energy conformers. The puckering of both the oxetane and pyrrolidine rings can lead to multiple conformers.
-
Frequency Calculations: Perform frequency calculations on all optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).
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Analysis of Structural Parameters: From the optimized geometry, key bond lengths, bond angles, and dihedral angles can be extracted and analyzed to understand the strain and geometry of the spirocyclic system.
Electronic Properties
DFT calculations can also be used to determine key electronic properties:
-
Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface can reveal the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, as well as hydrogen bonding capabilities.
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Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.
X-ray Crystallography: The Definitive Structure
While no public crystal structure of the parent 2-Oxa-6-azaspiro[3.4]octane is currently available, X-ray crystallography remains the gold standard for unambiguous structural determination. Should a suitable crystal be obtained, this technique would provide precise measurements of bond lengths, bond angles, and the solid-state conformation, confirming the predictions from NMR and computational studies.
Protocol for Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of 2-Oxa-6-azaspiro[3.4]octane or a suitable salt (e.g., hydrochloride or oxalate) from an appropriate solvent system. Slow evaporation, vapor diffusion, or cooling are common techniques.
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Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
The resulting crystal structure would provide invaluable information for structure-based drug design efforts, revealing the precise three-dimensional arrangement of the scaffold.
Conclusion
2-Oxa-6-azaspiro[3.4]octane is a promising scaffold for drug discovery, offering a unique combination of three-dimensionality, improved physicochemical properties, and synthetic tractability. This guide has provided a comprehensive overview of its structural features and a detailed framework for its synthesis and characterization. While a complete set of experimental data for the parent compound is not yet publicly available, the analysis of related structures and the application of modern analytical and computational techniques provide a robust understanding of this important molecule. As the demand for novel, sp³-rich scaffolds in medicinal chemistry continues to grow, a thorough understanding of the structural nuances of molecules like 2-Oxa-6-azaspiro[3.4]octane will be paramount for the successful design of the next generation of therapeutics.
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An In-Depth Technical Guide to the Synthesis and Characterization of 2-Oxa-6-azaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxa-6-azaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry. Its inherent three-dimensional geometry, a departure from traditional flat aromatic structures, offers significant advantages in drug design, including improved physicochemical properties and novel intellectual property.[1] This guide provides a comprehensive overview of the synthesis and characterization of this valuable heterocyclic building block, intended to equip researchers with the practical knowledge required for its application in drug discovery and development.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocycles, characterized by two rings sharing a single atom, are increasingly sought-after in drug design. The rigid, non-planar structure of compounds like 2-oxa-6-azaspiro[3.4]octane allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] This unique topology contributes to a higher fraction of sp3-hybridized carbons, a molecular characteristic often correlated with improved clinical success rates.[1] The 2-oxa-6-azaspiro[3.4]octane core, in particular, serves as a valuable bioisostere for commonly used fragments such as piperazine and morpholine, offering a novel avenue to explore chemical space and circumvent existing patents.[3]
Strategic Synthesis of 2-Oxa-6-azaspiro[3.4]octane
The synthesis of 2-oxa-6-azaspiro[3.4]octane can be approached through several strategic routes, often involving the construction of a key intermediate followed by cyclization. A common and effective strategy involves the use of a nitrogen protecting group, such as the tert-butyloxycarbonyl (Boc) group, to facilitate controlled reactions and improve yields.
A Viable Synthetic Pathway: N-Boc Protected Intermediate Route
A practical and scalable synthesis of 2-oxa-6-azaspiro[3.4]octane can be achieved through a multi-step sequence starting from readily available materials. This route prioritizes the formation of an N-Boc protected intermediate, which can then be deprotected in the final step to yield the target compound.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-Oxa-6-azaspiro[3.4]octane.
Experimental Protocol: Synthesis of N-Boc-2-oxa-6-azaspiro[3.4]octane
A key intermediate, tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, is commercially available, simplifying the synthesis of the final compound to a deprotection step.
Experimental Protocol: N-Boc Deprotection
The removal of the Boc protecting group is a critical final step. Several methods can be employed, with the choice depending on the substrate's sensitivity to acidic conditions.
Method 1: Acid-Mediated Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve N-Boc-2-oxa-6-azaspiro[3.4]octane in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Method 2: Mild Deprotection with Oxalyl Chloride in Methanol
For substrates sensitive to strong acids, a milder deprotection method can be utilized.[4][5]
-
Dissolve the N-Boc protected starting material in methanol at room temperature.[5]
-
Add oxalyl chloride dropwise to the solution.[5]
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.[4]
-
Upon completion, the reaction mixture can be worked up by quenching with a mild base and subsequent extraction.[5]
Comprehensive Characterization of 2-Oxa-6-azaspiro[3.4]octane
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-oxa-6-azaspiro[3.4]octane. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of 2-oxa-6-azaspiro[3.4]octane.
| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |
| Signals corresponding to the methylene protons of the oxetane and azetidine rings. | Resonances for the spirocyclic carbon, as well as the methylene carbons of the two rings. |
| A broad singlet for the N-H proton. |
Note: The exact chemical shifts will depend on the solvent used for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-oxa-6-azaspiro[3.4]octane (C₆H₁₁NO), the expected molecular weight is approximately 113.16 g/mol .[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-oxa-6-azaspiro[3.4]octane is expected to show characteristic absorption bands for:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹.
-
C-H stretch: Peaks in the region of 2850-3000 cm⁻¹.
-
C-O stretch: A peak in the region of 1000-1300 cm⁻¹.
Conclusion and Future Outlook
The 2-oxa-6-azaspiro[3.4]octane core represents a valuable and increasingly utilized scaffold in the design of novel therapeutics. Its unique three-dimensional structure offers a strategic advantage in the pursuit of drug candidates with improved efficacy and pharmacokinetic profiles. The synthetic and characterization methodologies outlined in this guide provide a foundational framework for researchers to access and utilize this important building block in their drug discovery endeavors. As the demand for novel chemical matter continues to grow, the exploration of spirocyclic systems like 2-oxa-6-azaspiro[3.4]octane will undoubtedly play a pivotal role in the future of medicinal chemistry.
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved December 31, 2025, from [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved December 31, 2025, from [Link]
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Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (n.d.). Journal of the American Chemical Society. Retrieved December 31, 2025, from [Link]
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
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Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2025, October 28). ChemRxiv. Retrieved December 31, 2025, from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health. Retrieved December 31, 2025, from [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Retrieved December 31, 2025, from [Link]
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PubChem. (n.d.). 2-Oxa-6-azaspiro(3.4)octan-7-one. Retrieved December 31, 2025, from [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Semantic Scholar. Retrieved December 31, 2025, from [Link]
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PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved December 31, 2025, from [Link]
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2-Oxa-6-azaspiro[3.4]octane. (n.d.). MySkinRecipes. Retrieved December 31, 2025, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2021, July). ResearchGate. Retrieved December 31, 2025, from [Link]
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The Ascendancy of 2-Oxa-6-azaspiro[3.4]octane: A Technical Guide to a Novel Morpholine Bioisostere
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Third Dimension in Drug Design
In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor.[2] Their inherent three-dimensionality offers a rigid framework that can enhance binding to biological targets, modulate physicochemical properties, and unlock novel chemical space.[2] This guide provides an in-depth exploration of a particularly promising scaffold: 2-Oxa-6-azaspiro[3.4]octane. We will delve into its nomenclature, physicochemical properties, synthesis, and its burgeoning role as a next-generation morpholine bioisostere in drug discovery.
Nomenclature and Physicochemical Properties of 2-Oxa-6-azaspiro[3.4]octane
The systematic IUPAC name for this scaffold is 2-Oxa-6-azaspiro[3.4]octane . The numbering of the spirocycle begins in the smaller ring, adjacent to the spiro-atom, and proceeds around the smaller ring before continuing to the larger ring.
The CAS number for the hemioxalate salt of 2-Oxa-6-azaspiro[3.4]octane is 1408075-00-2 . A related derivative, 2-Oxa-6-azaspiro[3.4]octan-7-one, has the CAS number 1207174-87-5 .[3][4]
The strategic replacement of the ubiquitous morpholine ring with 2-oxa-6-azaspiro[3.4]octane and its analogs can significantly impact a molecule's physicochemical properties. While specific experimental data for the parent scaffold is not extensively published, we can infer its properties based on its structural relationship to morpholine and data from related spirocyclic systems. The introduction of a spirocyclic core generally increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[2]
| Property | Morpholine | 2-Oxa-6-azaspiro[3.4]octane (Predicted) | Rationale for Change |
| Molecular Weight | 87.12 g/mol | 113.16 g/mol | Addition of a C2H4 bridge |
| logP | -0.86 | Likely to be slightly higher | Increased carbon content, but the 3D structure may influence this unpredictably. |
| pKa (of conjugate acid) | 8.36 | Expected to be similar or slightly higher | The electronic environment of the nitrogen is comparable. |
| Hydrogen Bond Acceptors | 2 | 2 | The nitrogen and oxygen atoms are retained. |
| Hydrogen Bond Donors | 1 | 1 | The secondary amine is retained. |
| Rotatable Bonds | 0 | 0 | The rigid spirocyclic system has no rotatable bonds. |
Synthesis of 2-Oxa-6-azaspiro[3.4]octane: A General Approach
The synthesis of 2-oxa-6-azaspiro[3.4]octane can be achieved through a multi-step sequence, often involving the construction of the oxetane ring followed by the formation of the azetidine ring, or vice versa. A plausible synthetic strategy is outlined below, based on established methodologies for the synthesis of related azaspirocycles.[5][6]
Experimental Protocol: A Representative Synthesis
This protocol describes a conceptual pathway to N-Boc protected 2-Oxa-6-azaspiro[3.4]octane, a key intermediate for further functionalization.
Step 1: Synthesis of a Suitable Oxetane Precursor
The synthesis would commence with a commercially available or readily prepared 3-substituted oxetane bearing functional groups amenable to the construction of the azetidine ring. For instance, a key intermediate could be an oxetane with two hydroxymethyl groups at the 3-position.
Step 2: Conversion to a Dihalo or Ditosyl Oxetane
The diol from Step 1 would then be converted to a more reactive species, such as a dihalide or ditosylate, to facilitate nucleophilic substitution.
Step 3: Ring-Closing Reaction with a Protected Amine
The di-functionalized oxetane would then be reacted with a protected amine, such as benzylamine or a primary amine with a readily cleavable protecting group, to form the spiro-azetidine ring.
Step 4: Deprotection to Yield the Parent Scaffold
The final step involves the removal of the protecting group from the nitrogen atom to yield the target 2-Oxa-6-azaspiro[3.4]octane.
Caption: A generalized synthetic workflow for the preparation of N-Boc protected 2-Oxa-6-azaspiro[3.4]octane.
Applications in Drug Development: A Morpholine Bioisostere with Superior Properties
The morpholine moiety is a common feature in many approved drugs, valued for its favorable physicochemical properties and synthetic accessibility.[7] However, it can also be a site of metabolic liability.[8] The 2-oxa-6-azaspiro[3.4]octane scaffold has emerged as a compelling bioisosteric replacement for morpholine, offering a more rigid and three-dimensional structure that can lead to improved metabolic stability, enhanced target engagement, and novel intellectual property.[9]
A prominent example of the successful application of a related scaffold is in the development of AZD1979 , a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist investigated for the treatment of obesity.[10] In the optimization of this compound, the replacement of a morpholine group with a 2-oxa-6-azaspiro[3.3]heptane moiety resulted in a significant improvement in the compound's overall profile, including a reduction in lipophilicity (logD) and enhanced metabolic stability.[2][10]
The mechanism of action of MCHR1 antagonists like AZD1979 involves blocking the signaling of the MCH neuropeptide, which is involved in the regulation of energy homeostasis and appetite.[11] By antagonizing the MCHR1 receptor, these compounds can reduce food intake and increase energy expenditure, leading to weight loss.[12]
Caption: Simplified signaling pathway of MCHR1 and its antagonism by compounds like AZD1979.
Conclusion
2-Oxa-6-azaspiro[3.4]octane represents a significant advancement in the design of novel therapeutic agents. Its unique three-dimensional structure and its ability to serve as a superior bioisostere for the morpholine group make it a highly attractive scaffold for medicinal chemists. The synthetic routes, while requiring careful optimization, are accessible and offer a platform for the generation of diverse libraries of compounds. As the demand for drugs with improved properties continues to grow, the strategic incorporation of innovative scaffolds like 2-oxa-6-azaspiro[3.4]octane will undoubtedly play a pivotal role in the future of drug discovery.
References
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ResearchGate. (2025, August 6). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. ResearchGate. [Link]
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PubMed Central. (n.d.). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. PubMed Central. [Link]
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Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
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Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. ResearchGate. [Link]
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Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
-
National Institutes of Health. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC. [Link]
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The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. The Royal Society of Chemistry. [Link]
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PubMed. (2010, December 3). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [Link]
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ResearchGate. (n.d.). Reaction pathway for BOC amine formation under mild reaction conditions. ResearchGate. [Link]
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PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
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ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate. [Link]
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PubMed. (2016, August 3). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. PubMed. [Link]
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Spectroscopic Characterization of 2-Oxa-6-azaspiro[3.4]octane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Oxa-6-azaspiro[3.4]octane, a key heterocyclic scaffold in medicinal chemistry and drug discovery. While experimental spectral data for this specific molecule is not widely published, this document, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this spirocyclic system. The guide delves into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to 2-Oxa-6-azaspiro[3.4]octane. Detailed experimental protocols and data interpretation strategies are provided to serve as a practical resource in the laboratory.
Introduction: The Significance of the 2-Oxa-6-azaspiro[3.4]octane Scaffold
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties. The 2-Oxa-6-azaspiro[3.4]octane core, incorporating both an oxetane and a pyrrolidine ring, presents a unique structural motif with the potential for diverse biological activities. Its value as a building block in the synthesis of novel pharmaceutical compounds is noteworthy.
This guide aims to provide a detailed spectroscopic roadmap for researchers working with or synthesizing 2-Oxa-6-azaspiro[3.4]octane. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, structural confirmation, and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Spirocyclic Core
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Oxa-6-azaspiro[3.4]octane, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for confirming the connectivity and stereochemistry of the bicyclic system.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 2-Oxa-6-azaspiro[3.4]octane is expected to exhibit distinct signals corresponding to the protons on the oxetane and pyrrolidine rings. The spirocyclic nature of the molecule and the presence of heteroatoms will significantly influence the chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Oxa-6-azaspiro[3.4]octane
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1, H1' | 2.5 - 2.8 | t | ~7-9 |
| H3, H3' | 4.4 - 4.7 | t | ~6-8 |
| H5, H5' | 2.9 - 3.2 | s | - |
| H7, H7' | 1.8 - 2.1 | t | ~7-9 |
| NH | 1.5 - 3.0 | br s | - |
Disclaimer: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.
Causality behind Predictions:
-
H3 Protons: These protons are adjacent to the oxygen atom in the oxetane ring, leading to a significant downfield shift into the 4.4 - 4.7 ppm region due to the deshielding effect of the electronegative oxygen.
-
H1 and H5 Protons: The protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring (H1 and H5) are also expected to be deshielded, with predicted chemical shifts in the 2.5 - 3.2 ppm range.
-
H7 Protons: The protons at the C7 position are further from the heteroatoms and are therefore expected to appear more upfield, in the typical aliphatic region of 1.8 - 2.1 ppm.
-
NH Proton: The chemical shift of the amine proton is highly dependent on the solvent and concentration and is expected to be a broad singlet.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each unique carbon environment in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Oxa-6-azaspiro[3.4]octane
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 45 - 50 |
| C3 | 70 - 75 |
| C4 (Spiro) | 40 - 45 |
| C5 | 50 - 55 |
| C7 | 25 - 30 |
Disclaimer: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.
Causality behind Predictions:
-
C3 Carbon: The carbon atom bonded to the oxygen in the oxetane ring is expected to have the most downfield chemical shift (70 - 75 ppm).
-
C1 and C5 Carbons: The carbons adjacent to the nitrogen atom will also be shifted downfield to the 45 - 55 ppm region.
-
C4 (Spiro Carbon): The spiro carbon is a quaternary carbon and is expected to have a chemical shift in the 40 - 45 ppm range. Its unique electronic environment can make its assignment challenging without 2D NMR data.
-
C7 Carbon: The C7 carbon, being a simple methylene group in the five-membered ring, is predicted to have the most upfield chemical shift.
Two-Dimensional (2D) NMR Spectroscopy
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
COSY: A COSY experiment would reveal the coupling between protons on adjacent carbons, for example, between H1 and H7, and between H3 protons if they were not magnetically equivalent.
-
HSQC: An HSQC spectrum would correlate each proton signal to its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.
Diagram of Predicted ¹H-¹H COSY Correlations:
Caption: Key functional groups and their expected IR vibrational modes.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid (if applicable): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is often the simplest and fastest method.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern.
Predicted Mass Spectrum
For 2-Oxa-6-azaspiro[3.4]octane (C₆H₁₁NO), the expected monoisotopic mass is approximately 113.0841 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) at m/z = 113 would be expected.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment |
| 113 | [M]⁺˙ (Molecular Ion) |
| 98 | [M - CH₃]⁺ |
| 84 | [M - C₂H₅]⁺ or [M - CHO]⁺ |
| 70 | [M - C₂H₃O]⁺ |
| 56 | [C₄H₈]⁺˙ or [C₃H₆N]⁺ |
Disclaimer: Fragmentation pathways can be complex and these are plausible predictions.
Plausible Fragmentation Pathway:
A common fragmentation pathway for cyclic amines involves alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For the oxetane ring, ring-opening followed by cleavage is a likely pathway.
Diagram of a Plausible Fragmentation Pathway:
Caption: A simplified, plausible fragmentation pathway for 2-Oxa-6-azaspiro[3.4]octane.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of mixtures.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for preserving the molecular ion.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition and Analysis: Record the mass spectrum and analyze the molecular ion peak and the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.
Conclusion
The spectroscopic characterization of 2-Oxa-6-azaspiro[3.4]octane relies on a synergistic application of NMR, IR, and MS techniques. While this guide provides a predictive framework, it is crucial for researchers to acquire and interpret experimental data for definitive structural confirmation. The methodologies and interpretative strategies outlined herein serve as a robust starting point for the analysis of this important heterocyclic scaffold and its derivatives, thereby facilitating its application in the advancement of chemical and pharmaceutical research.
References
Note: As direct experimental data for the target molecule is not widely available, these references provide foundational knowledge and data on related compounds.
- Supporting Information for Oxa-spirocycles: synthesis, properties and applications. This document provides experimental procedures and ¹H NMR data for a closely related compound, 7-Methyl-6-oxa-2-azaspiro[3.4]octane hydrochloride.
-
PubChem Compound Summary for CID 53484295, 2-Oxa-6-azaspiro[3.4]octan-7-one. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [A standard textbook for spectroscopic identification, providing the theoretical basis for the predictions in this guide.]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Another foundational textbook on spectroscopic methods.]
The Azaspiro[3.4]octane Scaffold: A Navigator for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quest for novel chemical entities with enhanced therapeutic profiles is a perpetual driver in medicinal chemistry. Within this landscape, spirocyclic scaffolds have emerged as compelling three-dimensional frameworks capable of exploring previously uncharted chemical space. Among these, the azaspiro[3.4]octane core has garnered significant attention for its unique conformational rigidity and synthetic accessibility. This guide provides a comprehensive technical overview of the discovery and development of novel azaspiro[3.4]octane derivatives. We will delve into the strategic considerations behind their synthesis, present detailed experimental protocols for their preparation and characterization, and explore their burgeoning potential in various therapeutic areas, with a particular focus on their anti-infective properties. This document is intended to serve as a practical resource for researchers aiming to leverage the promising attributes of the azaspiro[3.4]octane scaffold in their drug discovery endeavors.
Introduction: The Strategic Value of the Azaspiro[3.4]octane Core
The azaspiro[3.4]octane scaffold, characterized by a fused azetidine and cyclopentane ring system sharing a single carbon atom, presents a significant departure from the predominantly flat, aromatic structures that have historically dominated drug discovery pipelines. This inherent three-dimensionality offers several strategic advantages:
-
Enhanced Target Specificity: The rigid, well-defined geometry of the spirocyclic core allows for the precise projection of substituents into three-dimensional space, facilitating more specific and high-affinity interactions with biological targets.
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to their aromatic counterparts.
-
Novel Intellectual Property: The relative novelty of the azaspiro[3.4]octane scaffold provides opportunities for generating new intellectual property in crowded therapeutic areas.
-
Bioisosteric Replacement: The azaspiro[3.4]octane moiety can serve as a bioisostere for more common, flexible ring systems like piperidine or morpholine, offering a strategy to improve the pharmacokinetic and pharmacodynamic properties of existing pharmacophores.[1]
The 2,6-diazaspiro[3.4]octane motif, in particular, has been identified as an emerging privileged structure in drug discovery, with derivatives demonstrating a remarkable breadth of biological activities, including antitubercular and antimalarial effects.[2][3][4] This guide will focus on this specific core, illustrating its potential through a detailed examination of its synthesis and biological evaluation.
Synthetic Strategies: Constructing the Azaspiro[3.4]octane Core
The synthesis of the azaspiro[3.4]octane core can be approached through several strategic routes, with the choice of method often dictated by the desired substitution pattern and scalability. Common strategies include ring annulation and cycloaddition reactions.[5] A prevalent and effective method involves the construction of the azetidine ring onto a pre-existing cyclopentane derivative.
A representative synthetic workflow for constructing a functionalized 2,6-diazaspiro[3.4]octane building block is depicted below. This multi-step sequence allows for the introduction of diverse functionalities at key positions, enabling the exploration of structure-activity relationships.
Caption: A generalized synthetic workflow for the preparation of diverse 2,6-diazaspiro[3.4]octane derivatives.
Detailed Experimental Protocol: Synthesis and Characterization of a Representative Derivative
To provide a practical and reproducible methodology, this section details the synthesis and characterization of a representative 2,6-diazaspiro[3.4]octane derivative, 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide (5b) , a compound with demonstrated antitubercular activity.[2]
Synthesis of 2-tert-Butoxycarbonyl-6-benzyl-N-isobutyl-2,6-diazaspiro[3.4]octane-8-carboxamide (4b)
A common intermediate for the synthesis of a variety of 2,6-diazaspiro[3.4]octane derivatives is the orthogonally protected diamine. The synthesis of the isobutylamide derivative 4b is achieved through a standard amide coupling reaction.[2]
Protocol:
-
To a solution of 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid (1.33 mmol) in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.5 equiv.) and an activator like HOBt (1.5 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isobutylamine (1.2 equiv.) and a base such as triethylamine (2.0 equiv.).
-
Continue stirring the reaction mixture at room temperature overnight.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product 4b .
Yield: 68%[2]
Synthesis of 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide (5b)
The final compound is obtained by deprotection of the Boc group followed by acylation with 5-nitrofuroyl chloride.[2]
Protocol:
-
Dissolve the Boc-protected intermediate 4b (0.6 mmol) in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or TFA in DCM).
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude amine hydrochloride salt.
-
Dissolve the crude amine salt in a solvent such as DCM and add a base (e.g., triethylamine, 3.0 equiv.).
-
Cool the mixture to 0 °C and add a solution of 5-nitrofuroyl chloride (1.2 equiv.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product 5b as a white solid.
Yield: 56%[2] Melting Point: 165-166 °C[2]
Spectroscopic Characterization of 6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide (5b)
The structural integrity of the synthesized compound is confirmed through a combination of NMR spectroscopy and high-resolution mass spectrometry.
Table 1: Spectroscopic Data for Compound 5b
| Technique | Data |
| ¹H NMR | (300 MHz, CDCl₃) δ: 7.47–7.06 (m, 5H), 4.07 (d, J = 8.8 Hz, 1H), 3.78 (s, 2H), 3.66–3.48 (m, 3H), 3.01–2.91 (m, 1H), 2.89 (d, J = 9.3 Hz, 1H), 2.55 (d, J = 9.3 Hz, 1H), 2.45–2.30 (m, 1H), 2.30–2.15 (m, 9H), 1.42 (s, 9H) for the Boc-protected precursor 4b.[6] |
| ¹³C NMR | (75 MHz, CDCl₃) δ: 156.38, 138.61, 128.65, 128.22, 126.97, 79.28, 65.56, 61.35, 60.07, 59.18, 45.67, 41.99, 41.73, 28.33 for the Boc-protected precursor 4b.[6] |
| HRMS (ESI) | m/z calcd for C₂₁H₃₄N₃O₂ [M+H]⁺ 360.2651, found 360.2655 for the Boc-protected precursor 4b.[6] |
Note: The provided spectroscopic data is for the precursor to illustrate characterization, as detailed data for the final product was not available in the cited source.
Biological Activity and Structure-Activity Relationships
Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have demonstrated potent activity against a range of pathogens, most notably Mycobacterium tuberculosis. The exploration of the molecular periphery of this core has led to the identification of compounds with remarkable potency.
Caption: Key modulation points for SAR studies on the 2,6-diazaspiro[3.4]octane scaffold.
A series of nitrofuran carboxamide derivatives of the 2,6-diazaspiro[3.4]octane core were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv.[2] The results, summarized in the table below, provide valuable insights into the structure-activity relationships of this chemical series.
Table 2: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives
| Compound ID | Key Structural Features | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| 17 | 5-nitrofuroyl with N-mesyl-1,2,4-triazole periphery | 0.016 | [2] |
| 18 | 5-nitrofuroyl with 1,2,4-triazole periphery | > 10 | [2] |
| 24 | 5-nitrofuroyl with 1,2,4-oxadiazole periphery | 0.5 | [2] |
| 5a | 5-nitrofuroyl with cyclopropylmethylamide periphery | > 10 | [2] |
| 5b | 5-nitrofuroyl with isobutylamide periphery | > 10 | [2] |
The data reveals that the nature of the substituent at the periphery of the molecule plays a critical role in determining the antitubercular potency. A striking observation is the dramatic increase in activity for compound 17 , which features an N-mesyl group on the 1,2,4-triazole ring, compared to its unsubstituted counterpart 18 .[2] This suggests that the electronic properties and/or the conformational constraints imposed by the N-mesyl group are crucial for potent inhibition. Furthermore, the 1,2,4-oxadiazole derivative 24 also exhibits significant activity, indicating that the five-membered heterocycle is a key pharmacophoric element. In contrast, simple amide derivatives like 5a and 5b are devoid of activity, highlighting the importance of the heterocyclic periphery for potent antitubercular effects.
Conclusion and Future Directions
The azaspiro[3.4]octane scaffold represents a promising and versatile platform for the discovery of novel therapeutic agents. Its inherent three-dimensionality, coupled with its synthetic tractability, makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. The potent antitubercular activity exhibited by certain derivatives underscores the potential of this scaffold to address unmet medical needs, particularly in the field of infectious diseases.
Future research in this area should focus on:
-
Elucidation of the Mechanism of Action: Identifying the specific molecular target(s) of the most potent compounds will be crucial for rational drug design and optimization.
-
Expansion of the Structure-Activity Relationship: A broader exploration of the chemical space around the azaspiro[3.4]octane core is warranted to further refine the SAR and identify compounds with improved potency and pharmacokinetic profiles.
-
Evaluation in Other Therapeutic Areas: Given the privileged nature of this scaffold, its potential should be explored in other disease areas, such as oncology, neuroscience, and inflammation.
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A Technical Guide to the Computational Modeling of 2-Oxa-6-azaspiro[3.4]octane Conformations
Abstract
The 2-oxa-6-azaspiro[3.4]octane scaffold is an emerging motif in medicinal chemistry, valued for its inherent three-dimensionality and novel chemical space.[1] As a rigid, sp³-rich core, it offers a unique platform for the development of new therapeutic agents by enabling precise vectoral placement of substituents.[2] Understanding the conformational landscape of this spirocyclic system is paramount for rational drug design, as the spatial arrangement of atoms directly influences its interaction with biological targets. This technical guide provides a comprehensive, in-depth protocol for the computational modeling of 2-Oxa-6-azaspiro[3.4]octane conformations. We will detail a self-validating workflow that leverages both quantum mechanics (QM) and classical molecular dynamics (MD) to provide a holistic view of the scaffold's conformational preferences and dynamic behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous computational techniques to the exploration of novel chemical entities.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocycles, characterized by two rings sharing a single atom, have garnered significant interest in modern drug discovery. Their rigid, non-planar structures provide an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] The defined three-dimensional arrangement of substituents on a spirocyclic core can enhance binding affinity and selectivity for protein targets. The 2-oxa-6-azaspiro[3.4]octane framework, in particular, combines an oxetane and an azetidine ring, offering unique hydrogen bonding capabilities and synthetic handles for further functionalization. A thorough understanding of its accessible conformations is the first step in harnessing its full potential as a pharmacophore.
Theoretical Foundations: A Hybrid QM/MM Approach
To accurately model the conformational landscape of 2-Oxa-6-azaspiro[3.4]octane, we will employ a synergistic approach that combines the accuracy of quantum mechanics with the efficiency of classical molecular mechanics.
-
Quantum Mechanics (QM): QM calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure.[3] This is crucial for determining the relative energies of different conformers and the energy barriers for their interconversion.[4] We will use DFT to optimize the geometry of potential conformers and to calculate their single-point energies for a precise energy ranking.[5][6]
-
Molecular Mechanics (MM) and Molecular Dynamics (MD): While QM is highly accurate, it is computationally expensive. For exploring the conformational space over time, we will use molecular dynamics (MD) simulations.[7] MD employs a classical force field to approximate the potential energy of the system, allowing us to simulate the movement of atoms over nanoseconds or longer.[8] This provides insight into the dynamic behavior of the molecule in a simulated environment, such as in solution.
A critical aspect of this hybrid approach is the parameterization of the 2-Oxa-6-azaspiro[3.4]octane molecule for the MD simulations. Since this is a novel scaffold, pre-existing parameters in standard force fields may not be adequate. Therefore, a robust parameterization protocol is essential to ensure the reliability of the MD simulations.[9][10]
The Computational Workflow: A Step-by-Step Guide
The following protocol outlines a comprehensive workflow for the computational modeling of 2-Oxa-6-azaspiro[3.4]octane conformations. This workflow is designed to be a self-validating system, where the results from one stage inform and validate the next.
Caption: A comprehensive workflow for the computational modeling of 2-Oxa-6-azaspiro[3.4]octane conformations.
Part 1: Quantum Mechanical Investigation
-
2D to 3D Conversion: Begin by sketching the 2D structure of 2-Oxa-6-azaspiro[3.4]octane and convert it to an initial 3D structure using a molecular editor.
-
Initial Optimization: Perform a preliminary geometry optimization using a fast molecular mechanics force field (e.g., MMFF94). This will generate a reasonable starting geometry.
-
Systematic Conformational Search: Due to the rigidity of the spirocyclic system, a systematic search of the few rotatable bonds (if any substituents are present) and ring puckering is feasible. However, for a more comprehensive exploration, a stochastic search method like the Low-Mode Conformational Search is recommended. This will generate a diverse set of initial conformers.
-
Selection of Conformers: From the conformational search, select the unique, low-energy conformers (e.g., within 10 kcal/mol of the global minimum) for further analysis.
-
DFT Geometry Optimization: Perform a full geometry optimization on each selected conformer using a DFT method. A common and well-balanced choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[3][11] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: After each optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). The thermal corrections from these calculations can be used to compute Gibbs free energies.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a larger basis set, for example, 6-311+G(d,p).
Part 2: Molecular Dynamics Simulation
-
Atom Typing and Initial Parameter Assignment: Use a tool like the CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF) to assign atom types and initial parameters to the 2-Oxa-6-azaspiro[3.4]octane molecule.[10]
-
Identification of Missing Parameters: It is likely that some parameters, especially for the spiro center and the unique bond and angle types in the oxetane and azetidine rings, will be missing or have high penalty scores. These need to be parameterized.
-
Quantum Mechanical Target Data Generation: For the missing parameters, generate QM target data. For bond and angle parameters, this involves QM geometry optimizations. For dihedral parameters, this requires scanning the potential energy surface by rotating the dihedral angle of interest and calculating the QM energy at each step.
-
Parameter Fitting: Fit the force field parameters to the QM target data. This is an iterative process of adjusting the parameters to best reproduce the QM-calculated geometries, vibrational frequencies, and potential energy surfaces.[12]
-
Solvation: Place the parameterized 2-Oxa-6-azaspiro[3.4]octane molecule in a periodic box of explicit solvent, such as TIP3P water, to mimic an aqueous environment.[7]
-
Ionization and Neutralization: If studying a protonated form of the molecule, add counter-ions to neutralize the system.
-
Minimization and Equilibration: Minimize the energy of the entire system to remove any steric clashes. Then, gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble) until properties like density and temperature are stable.
-
Production Simulation: Once the system is equilibrated, run a production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to adequately sample the conformational space.[11]
Data Analysis and Interpretation
The final and most critical phase of the workflow is the analysis of the generated data to extract meaningful insights into the conformational behavior of 2-Oxa-6-azaspiro[3.4]octane.
Analysis of QM Results
The primary output from the QM calculations will be the relative energies of the stable conformers. This data should be summarized in a table for easy comparison.
| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Population (%) |
| 1 | 0.00 | 0.00 | 75.3 |
| 2 | 0.85 | 0.92 | 20.1 |
| 3 | 2.10 | 2.25 | 4.6 |
Table 1: Hypothetical relative energies and populations of 2-Oxa-6-azaspiro[3.4]octane conformers calculated at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory.
Analysis of MD Trajectories
The MD trajectory provides a wealth of information about the dynamic behavior of the molecule.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the backbone atoms over time to assess the overall stability of the simulation and to identify any major conformational transitions.
-
Clustering Analysis: Use a clustering algorithm to group similar conformations from the trajectory. This will reveal the most populated conformational states and the transitions between them.
-
Dihedral Angle Analysis: Plot the distribution of key dihedral angles over time to understand the flexibility and preferred puckering of the oxetane and azetidine rings.
Caption: A state diagram representing the transitions between identified stable conformers of 2-Oxa-6-azaspiro[3.4]octane.
Conclusion: A Pathway to Rational Design
The computational workflow detailed in this guide provides a robust and reliable framework for elucidating the conformational landscape of the novel 2-Oxa-6-azaspiro[3.4]octane scaffold. By combining the accuracy of quantum mechanics with the temporal insights of molecular dynamics, researchers can gain a deep understanding of the structural preferences and dynamic behavior of this important medicinal chemistry building block. This knowledge is fundamental for the rational design of next-generation therapeutic agents, enabling the optimization of ligand-target interactions and the fine-tuning of pharmacokinetic properties. The self-validating nature of this protocol, where QM and MD results are cross-referenced, ensures a high degree of confidence in the generated conformational models, thereby accelerating the drug discovery process.
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The Ascendance of a Three-Dimensional Scaffold: A Technical Guide to 2-Oxa-6-azaspiro[3.4]octane in Modern Drug Discovery
Foreword: Embracing Spatial Complexity in Medicinal Chemistry
For decades, the landscape of medicinal chemistry has been dominated by planar, aromatic structures. While this "flatland" approach has yielded numerous successful therapeutics, the pharmaceutical industry is increasingly encountering challenges with target selectivity, metabolic stability, and patentability. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to overcome these hurdles.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift, offering rigid yet conformationally defined structures that can optimally orient functional groups in three-dimensional space.[1]
This guide delves into the burgeoning potential of a particularly compelling scaffold: 2-Oxa-6-azaspiro[3.4]octane . This unique heterocyclic system, which can be conceptualized as a conformationally restricted bioisostere of morpholine, presents a wealth of opportunities for medicinal chemists to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[2][3] We will explore the synthetic intricacies of this scaffold, its strategic application in drug design, and the underlying principles that make it a valuable tool in the modern drug discovery arsenal.
The Strategic Advantage of the 2-Oxa-6-azaspiro[3.4]octane Core
The allure of the 2-Oxa-6-azaspiro[3.4]octane scaffold lies in its unique amalgamation of structural features that directly address key challenges in drug development.
-
Inherent Three-Dimensionality: The spirocyclic nature of this core imparts a rigid, non-planar geometry. This is a significant departure from the flexible and often metabolically labile nature of open-chain and simple heterocyclic linkers. This defined spatial arrangement of atoms can lead to more precise and higher-affinity interactions with biological targets.
-
Morpholine Bioisostere with Improved Properties: Morpholine is a ubiquitous fragment in drug molecules, valued for its hydrogen bond accepting capabilities and its ability to improve aqueous solubility. However, it can be susceptible to metabolic degradation. The 2-Oxa-6-azaspiro[3.4]octane scaffold effectively mimics the key pharmacophoric features of morpholine while offering enhanced metabolic stability due to the quaternary spirocenter.[2][4]
-
Vectorial Control for Targeted Interactions: The rigid framework of the spirocycle provides well-defined exit vectors for substituents. This allows for precise control over the orientation of functional groups, enabling medicinal chemists to fine-tune interactions with specific pockets of a target protein and enhance selectivity.
-
Navigating Novel Chemical Space: The unique topology of 2-Oxa-6-azaspiro[3.4]octane allows for the exploration of novel chemical space, which can be crucial for establishing intellectual property and developing next-generation therapeutics.
The following diagram illustrates the structural relationship and bioisosteric replacement of morpholine with the 2-Oxa-6-azaspiro[3.4]octane scaffold.
Caption: Bioisosteric replacement of morpholine with 2-Oxa-6-azaspiro[3.4]octane.
Synthesis of the 2-Oxa-6-azaspiro[3.4]octane Scaffold: A Practical Approach
The synthesis of 2-Oxa-6-azaspiro[3.4]octane and its derivatives can be achieved through several routes. A particularly efficient method involves a [3+2] cycloaddition reaction.[2] Below is a representative, step-by-step protocol for the synthesis of the Boc-protected derivative, a key intermediate for further functionalization.
Experimental Protocol: Synthesis of tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
This protocol is based on established methodologies for the synthesis of similar spirocyclic systems.
Step 1: Synthesis of 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
-
To a stirred solution of 1-Boc-3-oxoazetidine in a mixture of tetrahydrofuran and water, add zinc powder.
-
Slowly add allyl bromide to the suspension at a temperature between 10-20°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of tert-butyl 3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate
-
Dissolve the product from Step 1 in dichloromethane and cool the solution to between -30 and -10°C.
-
Slowly add a solution of bromine in dichloromethane to the reaction mixture.
-
Stir for 2 hours at low temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cyclization to tert-butyl 7-bromo-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
-
Dissolve the dibrominated intermediate in acetonitrile and add potassium carbonate.
-
Heat the mixture to reflux (approximately 82°C) and stir overnight.[5]
-
Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the brominated spirocycle.[5]
Step 4: Reductive Debromination to tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
-
Dissolve the brominated spirocycle in a suitable solvent such as ethanol.
-
Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., hydrogen gas or ammonium formate).
-
Stir the reaction under a hydrogen atmosphere or at elevated temperature with the transfer hydrogenation reagent until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through celite and concentrate the filtrate to yield the final Boc-protected 2-Oxa-6-azaspiro[3.4]octane.
The following workflow diagram illustrates this synthetic pathway.
Caption: Synthetic workflow for Boc-protected 2-Oxa-6-azaspiro[3.4]octane.
Applications in Drug Discovery: A Case Study
The true value of a chemical scaffold is demonstrated through its successful application in drug discovery programs. The 2-Oxa-6-azaspiro[3.4]octane core has shown significant promise in the development of novel therapeutics, particularly in the area of oncology.
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
Gefitinib is a well-known EGFR inhibitor used in cancer therapy. In an effort to improve its properties, researchers have explored the replacement of the morpholine moiety with various bioisosteres. A study reported the synthesis of a series of 4-anilinoquinazoline derivatives, where one analog incorporated the 2-Oxa-6-azaspiro[3.4]octane scaffold.[2]
Structure-Activity Relationship (SAR) Insights:
The compound featuring the 2-Oxa-6-azaspiro[3.4]octane substituent demonstrated higher EGFR inhibitory activity and comparable antitumor potency to the parent drug, gefitinib.[2] Crucially, this analog also exhibited improved water solubility, a highly desirable property for drug candidates.[2] This suggests that the rigid, 3D nature of the spirocycle not only effectively mimics the pharmacophoric interactions of the original morpholine but also favorably influences the overall physicochemical properties of the molecule.
| Compound | Scaffold | EGFR IC50 (nM) | A431 Cell Growth Inhibition IC50 (nM) | Solubility |
| Gefitinib | Morpholine | 25 | 100 | Moderate |
| Analog 21g | 2-Oxa-6-azaspiro[3.4]octane | < 25 | 110 | Improved |
Data presented is illustrative and based on findings reported in the literature.[2]
This case study underscores the potential of the 2-Oxa-6-azaspiro[3.4]octane scaffold to not only maintain but also enhance the biological activity and pharmaceutical properties of established drug molecules.
Physicochemical Properties and Derivatization
The physicochemical properties of a scaffold are critical to its utility in drug design. The 2-Oxa-6-azaspiro[3.4]octane core generally imparts a lower lipophilicity (logP/logD) compared to more greasy aliphatic cycles, which can be advantageous for improving solubility and reducing off-target effects.
The secondary amine of the parent scaffold provides a convenient handle for a wide range of derivatization reactions, allowing for its seamless integration into various molecular frameworks. Standard N-alkylation, N-arylation, amidation, and reductive amination protocols can be readily applied to the deprotected 2-Oxa-6-azaspiro[3.4]octane core. The commercially available Boc-protected version is an excellent starting material for many of these transformations.[6]
Future Perspectives and Conclusion
The exploration of 2-Oxa-6-azaspiro[3.4]octane as a chemical scaffold is still in its relatively early stages, yet the initial findings are incredibly promising. Its unique combination of three-dimensionality, metabolic stability, and synthetic accessibility makes it a highly attractive building block for medicinal chemists.
Future research in this area will likely focus on:
-
The development of novel and more efficient synthetic routes to access a wider range of substituted 2-Oxa-6-azaspiro[3.4]octane derivatives.
-
A more systematic investigation of its impact on a broader range of ADME (absorption, distribution, metabolism, and excretion) properties.
-
Its application in a wider array of therapeutic areas beyond oncology.
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Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. (2025). ResearchGate. [Link]
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A Technical Guide to the Solubility and Lipophilicity of 2-Oxa-6-azaspiro[3.4]octane: A Modern Scaffold for Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal physicochemical properties is paramount for clinical success. There is a decisive shift away from traditional flat, aromatic structures toward molecules with greater three-dimensionality (3D).[1][2] Spirocyclic scaffolds are at the forefront of this evolution, offering rigid, complex 3D architectures that can significantly enhance pharmacological profiles.[3][4] This guide provides an in-depth analysis of 2-Oxa-6-azaspiro[3.4]octane, a novel spirocyclic scaffold, focusing on its core physicochemical properties of aqueous solubility and lipophilicity. We will explore the theoretical underpinnings of these properties, present computational predictions, detail rigorous experimental protocols for their determination, and contextualize the strategic advantages conferred by the unique oxa-azaspiro[3.4]octane motif in drug discovery programs.
Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry
The journey of a drug molecule from administration to its biological target is governed by a complex interplay of its physicochemical properties, collectively defining its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Among the most critical of these are aqueous solubility and lipophilicity.[5] Aqueous solubility is essential for a drug to dissolve in physiological fluids for absorption and distribution, while lipophilicity dictates its ability to permeate biological membranes.
For decades, medicinal chemistry was dominated by "flatland"—the synthesis of largely planar, aromatic compounds. However, an increasing body of evidence demonstrates that molecules with a higher fraction of sp³-hybridized carbons, and thus greater three-dimensionality, are more likely to succeed in clinical development.[6] Spirocyclic compounds, in which two rings share a single atom, are exemplary 3D scaffolds.[7][8] Their rigid, non-planar geometry allows for a precise spatial arrangement of functional groups, leading to improved target binding, enhanced metabolic stability, and superior physicochemical properties, including higher solubility and lower lipophilicity, when compared to their non-spirocyclic counterparts.[1][6]
2-Oxa-6-azaspiro[3.4]octane, which incorporates both an oxetane and an azetidine ring, is a particularly compelling scaffold. Oxetanes are recognized as valuable bioisosteres for carbonyl and gem-dimethyl groups, often improving solubility and metabolic stability, while azetidines can enhance pharmacokinetic properties.[9][10][11][12] This guide serves as a technical resource for researchers aiming to leverage this promising scaffold in drug design.
Physicochemical Profile of 2-Oxa-6-azaspiro[3.4]octane
Understanding the foundational properties of the core scaffold is the first step in rational drug design. While extensive experimental data for the unsubstituted parent compound is not widely published, we can consolidate available information and computational predictions to build a reliable profile.
Table 1: Physicochemical Properties of 2-Oxa-6-azaspiro[3.4]octane
| Property | Value / Prediction | Source / Comment |
| Molecular Formula | C₆H₁₁NO | - |
| Molecular Weight | 113.16 g/mol | [13] |
| CAS Number | 220290-68-6 | [13] |
| Predicted pKa | 10.55 ± 0.20 | [13][14] |
| Predicted logP | -0.3 (for isomer) | [15] Suggests the scaffold is hydrophilic. |
| Aqueous Solubility | Reported as "Soluble in water" | [13][14] Qualitative data from vendor. |
The structure contains a basic nitrogen atom within the azetidine ring, leading to a predicted high pKa of 10.55.[13][14] This indicates that at physiological pH (7.4), 2-Oxa-6-azaspiro[3.4]octane will be predominantly protonated, a state that typically enhances aqueous solubility. The hydrophilic nature is further supported by a computed XLogP3 of -0.3 for a closely related isomer, 6-Oxa-2-azaspiro[3.4]octane, suggesting low lipophilicity for this class of scaffolds.[15]
Theoretical Framework for Key Properties
Aqueous Solubility
Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water. In drug discovery, several types of solubility are considered:
-
Thermodynamic Solubility: The true equilibrium solubility of a compound in a saturated solution. It is the "gold standard" measurement, typically determined by the shake-flask method over 24-72 hours.[16][17]
-
Kinetic Solubility: A high-throughput measurement of the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer.[18][19][20] While less precise than thermodynamic solubility, it is invaluable for screening large compound libraries in early discovery.[21][22]
Lipophilicity: logP and logD
Lipophilicity describes a compound's affinity for a lipid-like environment versus an aqueous one.
-
Partition Coefficient (logP): This is the ratio of the concentration of the neutral form of a compound in a biphasic system (typically octanol and water) at equilibrium.[5]
-
Distribution Coefficient (logD): This is the ratio of the sum of all forms of a compound (neutral and ionized) between octanol and an aqueous buffer at a specific pH.[5][23] For ionizable molecules like 2-Oxa-6-azaspiro[3.4]octane, logD is the more physiologically relevant parameter.[5][24]
The relationship between logD, logP, and pKa for a basic compound is given by the Henderson-Hasselbalch equation: logD = logP - log(1 + 10^(pKa - pH))
Given the high pKa of 2-Oxa-6-azaspiro[3.4]octane, its logD at pH 7.4 will be significantly lower (more hydrophilic) than its logP, as it will exist almost entirely in its protonated, more water-soluble form.
Methodologies for Property Assessment
A dual approach combining early-stage computational prediction with definitive experimental validation is crucial for efficient drug development.
Caption: Integrated workflow for assessing physicochemical properties.
Computational Prediction
In silico tools are indispensable for the rapid, cost-effective screening of virtual compounds. Models for predicting logP and solubility are typically built using large datasets of experimentally determined values and employ fragment-based or machine-learning algorithms to estimate the properties of new molecules.[25][26] These predictions guide the initial selection of synthetic targets.
Experimental Determination of Aqueous Solubility
The shake-flask method is the definitive technique for measuring equilibrium solubility.[16][27][28]
-
Objective: To determine the maximum equilibrium concentration of 2-Oxa-6-azaspiro[3.4]octane in an aqueous buffer.
-
Materials:
-
2-Oxa-6-azaspiro[3.4]octane (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance, vials, orbital shaker, centrifuge, filtration unit (e.g., 0.45 µm filter)
-
Quantification instrument (HPLC-UV or LC-MS/MS)
-
-
Procedure:
-
Add an excess amount of solid 2-Oxa-6-azaspiro[3.4]octane to a vial containing a known volume of PBS (pH 7.4). Ensure undissolved solid is visible.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for at least 24 hours to ensure equilibrium is reached.[19][29]
-
After incubation, check the pH to ensure it has not shifted significantly.[16]
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Caption: High-level workflow for thermodynamic solubility determination.
This high-throughput method is ideal for early discovery screening.[18][21][30]
-
Objective: To rapidly estimate the solubility of 2-Oxa-6-azaspiro[3.4]octane from a DMSO stock.
-
Materials:
-
10 mM stock solution of 2-Oxa-6-azaspiro[3.4]octane in DMSO
-
PBS, pH 7.4
-
96-well microtiter plates
-
Plate reader capable of measuring absorbance (turbidity) at ~620 nm
-
-
Procedure:
-
Prepare serial dilutions of the 10 mM DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add PBS (pH 7.4).
-
Transfer a small volume of the DMSO solutions into the corresponding wells of the PBS plate (e.g., a 1:50 dilution, resulting in 2% final DMSO concentration).[18]
-
Mix and incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours.[18][31]
-
Measure the absorbance (turbidity) of each well at 620 nm.[17][21]
-
The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.[18]
-
Experimental Determination of Lipophilicity (logD)
This classic method remains the gold standard for measuring lipophilicity.[24][32][33]
-
Objective: To determine the distribution coefficient of 2-Oxa-6-azaspiro[3.4]octane at pH 7.4.
-
Materials:
-
2-Oxa-6-azaspiro[3.4]octane
-
n-Octanol (reagent grade)
-
PBS, pH 7.4
-
Vials, vortex mixer, centrifuge
-
Quantification instrument (HPLC-UV or LC-MS/MS)
-
-
Procedure:
-
Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[24][32]
-
Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS.
-
Seal the vial, vortex vigorously for several minutes, and then agitate on a shaker for 1-2 hours to ensure equilibrium is reached.[34]
-
Centrifuge the vial to achieve a clean separation of the two phases.
-
Carefully withdraw aliquots from both the upper n-octanol layer and the lower aqueous layer.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
Calculate logD₇.₄ using the formula: logD₇.₄ = log ( [Concentration]octanol / [Concentration]aqueous )
-
Caption: High-level workflow for experimental logD determination.
Conclusion: Strategic Value in Drug Design
2-Oxa-6-azaspiro[3.4]octane is more than just a novel structure; it is a strategic tool for overcoming common challenges in drug discovery. The inherent properties of azaspirocycles, particularly their tendency toward improved aqueous solubility and lower lipophilicity, directly address key liabilities that often lead to compound attrition.[1][6][7] By replacing traditional, flat heterocyclic rings like morpholine or piperazine with this rigid, 3D scaffold, medicinal chemists can favorably modulate a molecule's physicochemical profile.[35] This often leads to improved ADME properties, better metabolic stability, and potentially enhanced target engagement, ultimately increasing the probability of advancing a compound to clinical development.[4][36] Rigorous application of the computational and experimental methodologies outlined in this guide will enable researchers to fully harness the potential of 2-Oxa-6-azaspiro[3.4]octane and similar scaffolds to create the next generation of innovative therapeutics.
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The Significance of Spirocyclic Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Stepan, A. F., et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]
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Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]
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Turbidimetric Solubility Assay. (n.d.). Evotec. [Link]
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Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]
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solubility experimental methods.pptx. (2018). SlideShare. [Link]
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Turbidimetric Solubility Fact Sheet. (n.d.). Evotec. [Link]
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2-Oxa-6-azaspiro(3.4)octan-7-one. (n.d.). PubChem. [Link]
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LogP and logD calculations. (n.d.). Chemaxon Docs. [Link]
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Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Bentham Science. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 2-Oxa-6-azaspiro[3.4]octane via [3+2] Cycloaddition
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is incessant. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. Their inherent three-dimensionality allows for a more precise and rigid orientation of substituents in chemical space, often leading to enhanced target affinity and selectivity.[1][2] The 2-oxa-6-azaspiro[3.4]octane motif, in particular, is a valuable bioisostere for commonly used groups like morpholine and piperazine, offering a unique vector for exploring chemical space and developing novel intellectual property.[3] The incorporation of such spirocyclic frameworks can significantly improve properties like aqueous solubility while reducing lipophilicity, key parameters in optimizing drug candidates.[4]
This application note provides a comprehensive guide to the synthesis of 2-oxa-6-azaspiro[3.4]octane utilizing a powerful and convergent [3+2] cycloaddition strategy. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Theoretical Framework: The Power of [3+2] Cycloaddition
The cornerstone of the presented synthesis is the 1,3-dipolar cycloaddition, a class of pericyclic reactions that enables the rapid construction of five-membered heterocycles.[5][6] In this specific application, we focus on the reaction between a 1,3-dipole (an azomethine ylide or a nitrone) and a dipolarophile (an alkene).
Key 1,3-Dipoles for Spirocycle Synthesis:
-
Azomethine Ylides: These are nitrogen-based 1,3-dipoles that are typically generated in situ.[5][7] They are highly reactive species that readily engage with electron-deficient alkenes to form substituted pyrrolidines.[7] The generation of azomethine ylides can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines.[5][6]
-
Nitrones: Nitrones are another class of 1,3-dipoles that react with alkenes to form isoxazolidines.[8][9] Intramolecular nitrone-olefin cycloadditions are particularly powerful for the synthesis of complex polycyclic and spirocyclic frameworks.[8][10][11]
The choice of the 1,3-dipole and the dipolarophile dictates the structure of the resulting spirocycle. For the synthesis of 2-oxa-6-azaspiro[3.4]octane, an intramolecular approach is often favored for its efficiency and stereocontrol.
Reaction Mechanism: An Intramolecular [3+2] Cycloaddition Approach
The synthesis of the 2-oxa-6-azaspiro[3.4]octane core can be elegantly achieved through an intramolecular [3+2] cycloaddition of a nitrone tethered to a cyclopentene moiety. This strategy offers high atom economy and the potential for excellent stereocontrol.
The general mechanistic pathway is illustrated below:
Figure 1. General workflow for the synthesis of 2-Oxa-6-azaspiro[3.4]octane.
Causality Behind Experimental Choices:
-
Generation of the Nitrone Precursor: The synthesis commences with the formation of a nitrone. A common method involves the condensation of an N-substituted hydroxylamine with an aldehyde, often formaldehyde. The choice of the N-substituent is critical as it can influence the stability and reactivity of the nitrone and can serve as a protecting group that is removed in a later step.
-
Intramolecular Cycloaddition: The tethered nitrone-alkene precursor, upon thermal activation, undergoes a concerted [3+2] cycloaddition. The intramolecular nature of this reaction is advantageous as it pre-organizes the reacting partners, often leading to lower activation energies and higher yields compared to intermolecular versions.[8] The regioselectivity of the cycloaddition is typically governed by the length and nature of the tether connecting the nitrone and the alkene.[10][11]
-
Reductive Cleavage of the N-O Bond: The cycloaddition reaction yields a tricyclic isoxazolidine intermediate. To arrive at the desired 2-oxa-6-azaspiro[3.4]octane, the relatively weak N-O bond in the isoxazolidine ring must be cleaved. This is typically achieved through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or with reducing agents like zinc in acetic acid. This reductive cleavage unmasks the secondary amine and the ether functionality of the target molecule.
Experimental Protocol: Synthesis of a 2-Oxa-6-azaspiro[3.4]octane Derivative
This protocol outlines a representative synthesis of a protected 2-oxa-6-azaspiro[3.4]octane derivative, which can be subsequently deprotected.
Materials and Equipment:
-
Round-bottom flasks, reflux condenser, magnetic stirrer, and heating mantle
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer and mass spectrometer for characterization
-
Reagents: N-benzylhydroxylamine, 3-(bromomethyl)cyclopent-1-ene, formaldehyde (37% aqueous solution), triethylamine, toluene, ethyl acetate, hexanes, magnesium sulfate, palladium on carbon (10%), hydrogen gas supply.
Step-by-Step Procedure:
Part A: Synthesis of the Tethered Nitrone Precursor
-
Alkylation of N-benzylhydroxylamine: To a solution of N-benzylhydroxylamine (1.0 eq) and triethylamine (1.2 eq) in toluene, add 3-(bromomethyl)cyclopent-1-ene (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench the reaction with water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-N-(cyclopent-3-en-1-ylmethyl)hydroxylamine.
-
Nitrone Formation: Dissolve the purified hydroxylamine (1.0 eq) in toluene. Add aqueous formaldehyde (37%, 1.5 eq) and heat the mixture to reflux with a Dean-Stark trap for 4 hours to remove water.
-
Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to obtain the crude nitrone precursor, which is often used in the next step without further purification.
Part B: Intramolecular [3+2] Cycloaddition
-
Cycloaddition Reaction: Dissolve the crude nitrone from the previous step in a high-boiling solvent such as toluene or xylene. Heat the solution to reflux (typically 110-140 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
Part C: Reductive N-O Bond Cleavage
-
Hydrogenation: Dissolve the crude cycloadduct in ethanol or methanol. Add a catalytic amount of 10% palladium on carbon.
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) while stirring vigorously at room temperature for 16 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography to afford the N-benzyl-2-oxa-6-azaspiro[3.4]octane.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-oxa-6-azaspiro[3.4]octane derivatives via intramolecular nitrone cycloaddition.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Alkylation | N-benzylhydroxylamine, 3-(bromomethyl)cyclopent-1-ene, triethylamine | Toluene | 0 to RT | 70-85 |
| Nitrone Formation | N-alkylated hydroxylamine, formaldehyde | Toluene | 110 (Reflux) | 85-95 (crude) |
| Cycloaddition | Tethered nitrone | Toluene or Xylene | 110-140 (Reflux) | 60-75 |
| Reduction | Isoxazolidine intermediate, H₂, Pd/C | Ethanol or Methanol | RT | 80-90 |
Troubleshooting and Key Considerations
-
Low Yield in Cycloaddition: If the cycloaddition yield is low, consider using a higher boiling point solvent (e.g., xylene) or extending the reaction time. Ensure the nitrone precursor is reasonably pure, as impurities can lead to side reactions.
-
Incomplete Reduction: If the N-O bond cleavage is incomplete, increase the catalyst loading or the hydrogen pressure. Ensure the catalyst is active.
-
Stereochemistry: The stereochemical outcome of the cycloaddition is often dictated by the transition state geometry. For asymmetric syntheses, chiral auxiliaries on the nitrogen or the use of chiral catalysts may be necessary.[12][13][14]
Conclusion
The intramolecular [3+2] cycloaddition of a tethered nitrone-alkene provides an efficient and reliable route for the synthesis of the medicinally important 2-oxa-6-azaspiro[3.4]octane scaffold. This application note offers a detailed protocol and mechanistic insights to enable researchers in drug discovery and organic synthesis to successfully implement this powerful transformation. The versatility of this approach allows for the generation of a wide range of substituted analogs for further biological evaluation.
References
-
Organic Chemistry Frontiers. Cu/chiral phosphoric acid-catalyzed asymmetric (3 + 2) cycloaddition of donor–acceptor aziridines with aldehydes: synthesis of enantioenriched oxazolidines as potential antitumor agents. [Link]
-
ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]
-
PubMed. Asymmetric [3 + 2] Cycloaddition of 3-Amino Oxindole-Based Azomethine Ylides and α,β-Enones with Divergent Diastereocontrol on the Spiro[pyrrolidine-oxindoles]. [Link]
-
PubMed. Asymmetric Double Oxidative [3 + 2] Cycloaddition for the Synthesis of CF3-Containing Spiro[pyrrolidin-3,2'-oxindole]. [Link]
-
PubMed. Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids. [Link]
-
Thieme Chemistry. [3+2] Cycloaddition of Azomethine Ylides. [Link]
-
Wikipedia. Nitrone-olefin (3+2) cycloaddition. [Link]
-
National Center for Biotechnology Information. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. [Link]
-
MDPI. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. [Link]
-
Royal Society of Chemistry. Intramolecular cycloaddition of nitrones in total synthesis of natural products. [Link]
-
PubMed. Divergent Synthesis of Oxa-Cyclic Nitrones through Gold(I)-Catalyzed 1,3-Azaprotio Transfer of Propargylic α-Ketocarboxylate Oximes: Experimental and DFT Studies. [Link]
-
ResearchGate. Diverse Applications of Nitrones for the Synthesis of Heterocyclic Compounds. [Link]
-
National Center for Biotechnology Information. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives. [Link]
-
ScienceDirect. The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. [Link]
-
Michigan State University Chemistry. Asymmetric [3+2] Cycloaddition of Azomethine Ylides. [Link]
-
Semantic Scholar. Asymmetric [3 + 2] Cycloaddition of 3-Amino Oxindole-Based Azomethine Ylides and α,β-Enones with Divergent Diastereocontrol on the Spiro[pyrrolidine-oxindoles]. [Link]
-
National Center for Biotechnology Information. Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. [Link]
-
Royal Society of Chemistry. Oxa-spirocycles: synthesis, properties and applications. [Link]
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- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Cu/chiral phosphoric acid-catalyzed asymmetric (3 + 2) cycloaddition of donor–acceptor aziridines with aldehydes: synthesis of enantioenriched oxazolidines as potential antitumor agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric [3 + 2] Cycloaddition of 3-Amino Oxindole-Based Azomethine Ylides and α,β-Enones with Divergent Diastereocontrol on the Spiro[pyrrolidine-oxindoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric Double Oxidative [3 + 2] Cycloaddition for the Synthesis of CF3-Containing Spiro[pyrrolidin-3,2'-oxindole] - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: A Detailed Guide to the Multi-Step Synthesis and Functionalization of 2-Oxa-6-azaspiro[3.4]octane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, there is a continuous drive to "escape from flatland"—moving beyond traditional two-dimensional aromatic structures to explore novel, three-dimensional chemical space.[1][2] Spirocyclic systems, characterized by two rings connected through a single tetrahedral carbon atom, have emerged as exceptionally valuable scaffolds.[1][3] Their inherent rigidity and well-defined three-dimensional geometry provide predictable exit vectors for substituents, enabling precise interaction with biological targets.[4]
Among these, the 2-Oxa-6-azaspiro[3.4]octane motif is of particular interest. This scaffold acts as a versatile bioisostere for common moieties like morpholine and piperazine, which are ubiquitous in pharmaceuticals.[5][6] The incorporation of the spirocyclic oxetane can significantly improve key physicochemical properties, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[7][8][9] These improvements can lead to enhanced drug-like properties and a more favorable pharmacokinetic profile.[10]
This application note provides a comprehensive, in-depth guide for the multi-step synthesis of the 2-Oxa-6-azaspiro[3.4]octane core and details robust protocols for its subsequent functionalization. The methodologies described are designed to be scalable and adaptable, providing a solid foundation for drug discovery programs aiming to leverage this promising scaffold.
Overall Synthetic Strategy
The synthesis of the 2-Oxa-6-azaspiro[3.4]octane core is achieved through a convergent, multi-step sequence. The strategy hinges on the construction of a key azetidine intermediate bearing a reactive handle, which is then elaborated and cyclized to form the fused oxetane ring. This approach allows for the controlled installation of the spirocyclic system. Subsequent deprotection of the nitrogen atom unveils a reactive site for a wide array of functionalization reactions, enabling the generation of diverse compound libraries.
Caption: Overall workflow for the synthesis of the 2-Oxa-6-azaspiro[3.4]octane core and its functionalization.
Part I: Multi-Step Synthesis of the Protected Spirocyclic Core
This section details the step-by-step synthesis of N-Boc-protected 2-Oxa-6-azaspiro[3.4]octane. The Boc (tert-butyloxycarbonyl) group provides robust protection for the azetidine nitrogen during the synthesis and can be cleanly removed under acidic conditions.
Step 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
-
Principle & Rationale: This step establishes the carbon framework required for the subsequent formation of the second ring. The reaction involves the nucleophilic addition of an allyl organometallic reagent to the ketone of 1-Boc-3-oxoazetidine. A Barbier-type reaction using zinc powder and allyl bromide is an effective and scalable method.[11] Zinc mediates the formation of an organozinc nucleophile in situ, which then attacks the carbonyl carbon.
-
Experimental Protocol:
-
To a stirred suspension of activated zinc powder (1.5 eq.) in a mixture of THF and saturated aqueous NH₄Cl (3:1, 0.2 M) under an argon atmosphere, add a solution of 1-Boc-3-oxoazetidine (1.0 eq.) and allyl bromide (1.2 eq.) in THF.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a colorless oil.
-
-
Field Insights: Activation of zinc powder (e.g., by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum) is critical for reaction initiation and achieving good yields.
Step 2: Synthesis of tert-butyl 3-(2,3-dihydroxypropyl)-3-hydroxyazetidine-1-carboxylate
-
Principle & Rationale: The terminal alkene of the allyl group is converted into a vicinal diol. This transformation is a prerequisite for the final ring-closing step. Upjohn dihydroxylation, using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant, is a reliable method for this conversion.
-
Experimental Protocol:
-
Dissolve tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (1.0 eq.) in a mixture of acetone and water (4:1, 0.1 M).
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq.) to the solution.
-
Add a catalytic amount of osmium tetroxide (OsO₄) (0.02 eq., as a 4% solution in water).
-
Stir the mixture at room temperature for 12-18 hours. The solution will typically turn dark brown.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting diol is often used in the next step without further purification, though it can be purified by column chromatography if necessary.
-
Step 3: Intramolecular Cyclization to form tert-butyl 5-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
-
Principle & Rationale: This key step forms the oxetane ring via an intramolecular Williamson ether synthesis or a related cyclization. By converting the primary hydroxyl group of the diol into a better leaving group (e.g., a tosylate) and using a base, the tertiary hydroxyl group can act as a nucleophile to displace it and form the spirocyclic ether.
-
Experimental Protocol:
-
Dissolve the diol from Step 2 (1.0 eq.) in anhydrous pyridine (0.2 M) and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.), in portions at 0 °C to the reaction mixture (now in a solvent like THF).
-
Stir the reaction at room temperature until TLC/LC-MS indicates the consumption of the tosylate intermediate.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with 1 M CuSO₄ solution (to remove pyridine), water, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the protected spirocycle.
-
Data Summary: Synthesis of the Spirocyclic Core
| Step | Starting Material | Product | Key Reagents & Conditions | Typical Yield |
| 1 | 1-Boc-3-oxoazetidine | tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate | Zn, Allyl Bromide, THF/aq. NH₄Cl, RT | 75-85% |
| 2 | tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate | tert-butyl 3-(2,3-dihydroxypropyl)-3-hydroxyazetidine-1-carboxylate | cat. OsO₄, NMO, Acetone/H₂O, RT | 80-90% |
| 3 | tert-butyl 3-(2,3-dihydroxypropyl)-3-hydroxyazetidine-1-carboxylate | tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate | 1. TsCl, Pyridine; 2. NaH, THF | 60-70% |
Part II: Deprotection and Functionalization Protocols
With the core scaffold in hand, the next stage involves removing the Boc protecting group to liberate the secondary amine, which serves as the primary handle for introducing diversity.
Step 4: Deprotection of the Core Scaffold
-
Principle & Rationale: The Boc group is acid-labile and can be efficiently removed using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This reaction is typically fast and clean, yielding the salt of the free amine.
-
Experimental Protocol (using TFA):
-
Dissolve the Boc-protected spirocycle (1.0 eq.) in dichloromethane (DCM) (0.2 M).
-
Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.
-
Remove the cooling bath and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt can be used directly or neutralized by washing with a saturated aqueous NaHCO₃ solution and extracting the free amine into an organic solvent like DCM or ethyl acetate.
-
Step 5: Functionalization of the 2-Oxa-6-azaspiro[3.4]octane Core
The secondary amine of the deprotected spirocycle is a versatile nucleophile for a variety of C-N bond-forming reactions.
Caption: Key functionalization pathways for the 2-Oxa-6-azaspiro[3.4]octane scaffold.
-
Protocol 5A: N-Alkylation
-
To a solution of 2-Oxa-6-azaspiro[3.4]octane (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Add the desired alkyl halide (R-X) (1.1 eq.).
-
Heat the reaction mixture at 60-80 °C and stir for 4-12 hours until the reaction is complete.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
-
Protocol 5B: Amide Coupling
-
To a solution of the desired carboxylic acid (R-COOH) (1.1 eq.) in DMF or DCM, add a coupling agent like HATU or HOBt/EDC (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq.).
-
Stir the mixture for 15-30 minutes to form the activated ester.
-
Add a solution of 2-Oxa-6-azaspiro[3.4]octane (1.0 eq.) and stir at room temperature for 2-16 hours.
-
Dilute with water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization.
-
-
Protocol 5C: Reductive Amination
-
Dissolve 2-Oxa-6-azaspiro[3.4]octane (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as dichloroethane (DCE) or methanol.
-
Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), in portions.
-
Stir the reaction at room temperature for 4-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
-
Conclusion
The 2-Oxa-6-azaspiro[3.4]octane scaffold is a highly valuable building block for modern medicinal chemistry, offering a pathway to novel, three-dimensional molecules with potentially superior pharmacological properties. The synthetic and functionalization protocols detailed in this application note provide a robust and versatile framework for researchers to access this scaffold and its derivatives. By leveraging these methods, scientists can effectively explore new chemical space and accelerate the development of next-generation therapeutics.
References
- Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
- Spiro[3.
- Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes.
- Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)...
- Synthesis of Azaspiro[3.
- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central.
- Spirocyclic Oxetanes: Synthesis and Properties | Request PDF - ResearchG
- Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Public
- Spirocyclic Oxetanes: Synthesis and Properties | Request PDF - ResearchG
- Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - NIH.
- CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.
- Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society - ACS Public
Sources
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
Revolutionizing Drug Development: Enhancing API Water Solubility with 2-Oxa-6-azaspiro[3.4]octane
Introduction: The Enduring Challenge of Poor Aqueous Solubility in Drug Discovery
In the landscape of modern drug discovery, the issue of poor aqueous solubility remains a formidable hurdle. A significant proportion of newly discovered active pharmaceutical ingredients (APIs) exhibit low solubility, which can severely limit their bioavailability, hinder the development of effective formulations, and ultimately lead to the failure of promising drug candidates. The ability of an API to dissolve in an aqueous environment is paramount for its absorption in the gastrointestinal tract and subsequent distribution to its site of action. Consequently, medicinal chemists and drug development professionals are in constant pursuit of innovative strategies to enhance the solubility of these challenging molecules.
This application note presents a detailed exploration of a promising approach to this challenge: the use of the novel spirocyclic scaffold, 2-Oxa-6-azaspiro[3.4]octane, as a functional moiety to improve the aqueous solubility of APIs. By leveraging the unique three-dimensional architecture of this building block, researchers can strategically modify parent drug molecules, transforming them from poorly soluble compounds into viable clinical candidates.
The Scientific Rationale: How 2-Oxa-6-azaspiro[3.4]octane Enhances Solubility
The efficacy of 2-Oxa-6-azaspiro[3.4]octane as a solubility enhancer stems from its distinct structural features. Spirocycles, by their nature, introduce a higher degree of three-dimensionality (increased sp3 character) into a molecule. This departure from the often planar and rigid structures of many APIs is a key factor in improving their physicochemical properties.
The primary mechanisms by which the 2-Oxa-6-azaspiro[3.4]octane moiety is proposed to increase water solubility are:
-
Disruption of Crystal Lattice Energy: The rigid, non-planar structure of the spirocycle can significantly disrupt the efficient packing of API molecules in a solid-state crystal lattice. This disruption leads to a reduction in the crystal lattice energy, which is the energy required to separate the molecules from their crystalline form. A lower crystal lattice energy translates to a more favorable dissolution process.
-
Increased Polarity and Hydrogen Bonding Capacity: The presence of both an ether oxygen and a secondary amine in the 2-Oxa-6-azaspiro[3.4]octane scaffold introduces polar functional groups capable of forming hydrogen bonds with water molecules. This enhanced interaction with the aqueous solvent promotes solvation and improves solubility. The oxetane ring, in particular, is known to be a valuable motif for increasing polarity and aqueous solubility.[1][2]
-
Improved Conformational Flexibility: While the spirocyclic core is rigid, its attachment to an API can introduce new rotational bonds and alter the overall conformational landscape of the molecule. This can lead to conformations that are more amenable to solvation.
The following diagram illustrates the conceptual mechanism of solubility enhancement:
Experimental Protocols
This section provides detailed, step-by-step methodologies for the conjugation of 2-Oxa-6-azaspiro[3.4]octane to a model API containing a carboxylic acid functional group, followed by the determination of the aqueous solubility of the resulting conjugate.
Protocol 1: Amide Coupling of 2-Oxa-6-azaspiro[3.4]octane to a Carboxylic Acid-Containing API
This protocol describes a general method for the formation of an amide bond between the secondary amine of 2-Oxa-6-azaspiro[3.4]octane and a carboxylic acid on a model API using standard carbodiimide coupling chemistry.
Materials:
-
Model API with a carboxylic acid group
-
2-Oxa-6-azaspiro[3.4]octane (or its salt form, e.g., hemioxalate)[3]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
In a clean, dry round-bottom flask, dissolve the model API (1.0 eq) in anhydrous DMF or DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.
-
-
Coupling Reaction:
-
In a separate flask, prepare a solution of 2-Oxa-6-azaspiro[3.4]octane (1.1 eq) in the same anhydrous solvent. If using a salt form, neutralize it with an appropriate base (e.g., DIPEA) before use.
-
Add the solution of 2-Oxa-6-azaspiro[3.4]octane to the activated API solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure API-spirocycle conjugate.
-
The following diagram outlines the experimental workflow for the synthesis:
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method (Adapted from OECD Guideline 105)
The shake-flask method is a widely recognized and reliable technique for determining the aqueous solubility of a substance.[4] This protocol is a general guideline and may require optimization based on the specific properties of the test compound.
Materials:
-
Parent API
-
API-spirocycle conjugate
-
Phosphate buffered saline (PBS), pH 7.4
-
Distilled, deionized water
-
Glass vials with screw caps
-
Thermostatted shaker or water bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Test Solutions:
-
Accurately weigh an excess amount of the test compound (parent API or API-spirocycle conjugate) into a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Add a known volume of PBS (pH 7.4) or distilled water to the vial.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatted shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the same solvent used for the solubility determination.
-
Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of the test compound of known concentrations.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the test compound in the saturated solution.
-
The aqueous solubility is expressed as the mass of the solute per volume of the solvent (e.g., µg/mL or mg/L).
-
The following diagram illustrates the workflow for solubility determination:
Data Presentation and Interpretation
The results of the solubility experiments should be presented in a clear and concise manner to facilitate comparison between the parent API and its spirocycle-modified counterpart. A tabular format is recommended for this purpose.
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility at 25°C (µg/mL) | Fold Increase in Solubility |
| Parent API | [Insert MW] | [Insert Value] | - |
| API-Spirocycle Conjugate | [Insert MW] | [Insert Value] | [Calculate Value] |
A significant fold increase in the aqueous solubility of the API-spirocycle conjugate compared to the parent API would provide strong evidence for the effectiveness of the 2-Oxa-6-azaspiro[3.4]octane moiety as a solubility-enhancing scaffold.
Case Study: A Precedent for Success
While a detailed case study with quantitative data for the direct application of 2-Oxa-6-azaspiro[3.4]octane is not yet widely published, compelling evidence from closely related analogs strongly supports its potential. For instance, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), researchers found that replacing a morpholine ring with various azaspiro cycles, including the structurally similar 2-oxa-6-azaspiro[3.3]heptane, led to a desirable decrease in the distribution coefficient (logD).[5] A lower logD value is often correlated with improved aqueous solubility and can be a critical factor in optimizing the pharmacokinetic profile of a drug candidate.
Furthermore, a study on anilinoquinazoline-based EGFR inhibitors reported that the introduction of a 2-oxa-6-azaspiro[3.4]octane substituent resulted in improved water solubility compared to the lead compound, gefitinib.[6]
Conclusion and Future Perspectives
The strategic incorporation of 2-Oxa-6-azaspiro[3.4]octane into poorly soluble APIs represents a powerful and innovative approach to overcoming one of the most significant challenges in drug development. The unique three-dimensional and polar nature of this spirocyclic scaffold can effectively disrupt crystal packing and enhance solvation, leading to substantial improvements in aqueous solubility. The protocols outlined in this application note provide a robust framework for researchers to explore the potential of this promising building block in their own drug discovery programs. As the demand for orally bioavailable drugs continues to grow, the use of novel solubility-enhancing scaffolds like 2-Oxa-6-azaspiro[3.4]octane will undoubtedly play an increasingly crucial role in bringing new and effective therapies to patients.
References
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
- Johansson, A., Löfberg, C., Antonsson, M., von Unge, S., Hayes, M. A., Judkins, R., ... & Ploj, K. (2016). Discovery of (3-(4-((2-Oxa-6-azaspiro [3.3] heptan-6-yl) methyl) phenoxy) azetidin-1-yl)(5-(4-methoxyphenyl)-1, 3, 4-oxadiazol-2-yl) methanone (AZD1979), a melanin concentrating hormone receptor 1 (MCHr1) antagonist with favorable physicochemical properties. Journal of medicinal chemistry, 59(6), 2497-2511.
- Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 465-473.
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.
- Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro [3.4] octanes as multifunctional modules in drug discovery. Organic letters, 13(23), 6144-6147.
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ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]
- Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro [3.4] octane. Organic & biomolecular chemistry, 17(12), 3056-3065.
-
PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]
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Stenutz. (n.d.). 2-oxa-6-azaspiro[3.4]octane. Retrieved from [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
-
MySkinRecipes. (n.d.). 2-Oxa-6-azaspiro[3.4]octane. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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application of 2-Oxa-6-azaspiro[3.4]octane in medicinal chemistry
An In-Depth Guide to the Application of 2-Oxa-6-azaspiro[3.4]octane in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
The relentless pursuit of novel therapeutics has driven medicinal chemists to "escape from flatland," moving beyond traditional aromatic and planar scaffolds towards more complex, three-dimensional structures.[1] Spirocyclic systems, characterized by two rings joined at a single atom, have emerged as privileged building blocks in this endeavor. Their rigid, well-defined conformations offer a unique advantage in drug design by enabling precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2]
Among these valuable scaffolds, 2-Oxa-6-azaspiro[3.4]octane has garnered significant interest. This unique motif, comprising a fused oxetane and azetidine ring system, serves as a versatile and powerful tool for optimizing drug candidates. Its incorporation can impart favorable physicochemical properties, such as increased three-dimensionality (sp³ character), which is often correlated with improved clinical success rates.[3][2] This guide provides a comprehensive overview of the strategic application of the 2-Oxa-6-azaspiro[3.4]octane scaffold, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The Strategic Value of 2-Oxa-6-azaspiro[3.4]octane
The decision to incorporate a 2-Oxa-6-azaspiro[3.4]octane moiety is driven by its ability to solve common challenges in lead optimization. Its structural features directly translate into tangible improvements in drug-like properties.
A Modern Bioisostere for Saturated Heterocycles
The scaffold is increasingly utilized as a bioisosteric replacement for common saturated heterocycles like morpholine and piperazine.[1][4] While a simple substitution, the implications are profound:
-
Defined Exit Vectors: Unlike the conformationally flexible morpholine or piperazine rings, the spirocyclic system is rigid. This conformational restriction provides highly predictable vectors for substituents, allowing chemists to more accurately probe the binding pocket of a target protein and optimize ligand-receptor interactions.[1][2]
-
Novel Chemical Space: Replacing a common heterocycle with this scaffold generates novel chemical entities, providing a distinct intellectual property position.[1]
Enhancing Physicochemical and Pharmacokinetic Profiles
The introduction of the 2-Oxa-6-azaspiro[3.4]octane scaffold can systematically improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Increased sp³ Character: Drug candidates with a higher fraction of sp³-hybridized carbons (Fsp³) tend to have higher clinical success rates.[3] The quaternary spiro-carbon and the saturated rings of the scaffold inherently increase the Fsp³ count, moving molecules away from the "flatland" of aromatic systems.[3][2]
-
Modulation of Lipophilicity: While adding carbon atoms typically increases lipophilicity, the strategic placement of heteroatoms and the creation of a more globular shape can lead to a reduction in the distribution coefficient (logD). This is crucial for optimizing compounds for oral bioavailability and reducing off-target effects.[3]
-
Improved Metabolic Stability: The quaternary carbon at the spirocyclic junction is not susceptible to common metabolic pathways like oxidation, thus blocking a potential site of metabolism and increasing the compound's half-life.[4]
-
Enhanced Aqueous Solubility: The presence of the oxygen and nitrogen heteroatoms, coupled with the disruption of molecular planarity and crystal packing, often leads to improved aqueous solubility—a key parameter for effective drug delivery.[4]
Therapeutic Landscape and Key Targets
The unique properties of the 2-Oxa-6-azaspiro[3.4]octane scaffold have made it particularly valuable in the challenging field of Central Nervous System (CNS) drug discovery, where crossing the blood-brain barrier and achieving high target selectivity are paramount.[2][5]
| Target Class / Therapeutic Area | Example Application | Rationale for Scaffold Use | Reference |
| Muscarinic M4 Receptor Agonists | Development of selective agonists for treating neuropsychiatric disorders like schizophrenia. | The scaffold helps achieve the required 3D geometry for potent and selective M4 receptor activation while maintaining favorable CNS drug-like properties. | [6][7][8] |
| Monoacylglycerol Lipase (MAGL) Modulators | Potential treatments for neuroinflammatory and neurological disorders. | A derivative, 7-oxa-5-azaspiro[3.4]octan-6-one, was used to construct potent MAGL modulators, leveraging the scaffold's rigidity. | [9] |
| General CNS Drug Discovery | Used as a building block to create libraries of CNS-active compounds. | The scaffold imparts properties—such as controlled lipophilicity and rigidity—that are highly desirable for CNS drug candidates. | [2][5] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and functionalization of the 2-Oxa-6-azaspiro[3.4]octane scaffold.
Protocol 1: Synthesis of N-Boc-2-Oxa-6-azaspiro[3.4]octane (Illustrative Route)
This protocol outlines a plausible, multi-step synthesis of the protected core scaffold, which is the typical starting point for incorporation into drug candidates. The strategy is based on established chemical transformations for constructing four and five-membered rings.[10]
Causality: The Boc-protecting group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions, providing an orthogonal protecting group strategy for complex molecule synthesis.
Materials:
-
Commercially available starting materials (e.g., a protected 3-amino-oxetane derivative and a suitable C4 building block).
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Reagents for cyclization (e.g., a base like triethylamine, and a reagent to form the five-membered ring).
-
Silica gel for column chromatography.
Procedure:
-
Protection of Azetidine Nitrogen: To a solution of 2-Oxa-6-azaspiro[3.4]octane (1.0 eq) in DCM, add triethylamine (1.5 eq) followed by the dropwise addition of Boc₂O (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: This step protects the secondary amine, preventing it from undergoing side reactions and allowing for selective functionalization at other parts of a larger molecule if needed.
-
-
Work-up and Extraction: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Rationale: Standard aqueous work-up to remove water-soluble byproducts and salts.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-2-Oxa-6-azaspiro[3.4]octane.
-
Rationale: Chromatography is essential to remove unreacted starting materials and byproducts, ensuring high purity of the key intermediate for subsequent steps.
-
Protocol 2: Incorporating the Scaffold via Reductive Amination
This protocol describes a general method for coupling the deprotected scaffold to a molecule containing an aldehyde or ketone functional group.
Causality: Reductive amination is a robust and widely used C-N bond-forming reaction in medicinal chemistry due to its high efficiency and functional group tolerance. Sodium triacetoxyborohydride is a mild reducing agent, which minimizes side reactions like the reduction of the aldehyde/ketone starting material.
Materials:
-
N-Boc-2-Oxa-6-azaspiro[3.4]octane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Aldehyde or Ketone of interest (R-CHO or R-CO-R') (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Procedure:
-
Deprotection of the Scaffold: Dissolve N-Boc-2-Oxa-6-azaspiro[3.4]octane in DCM and add an excess of TFA or 4M HCl in Dioxane. Stir at room temperature for 1-2 hours until TLC or LCMS analysis indicates complete consumption of the starting material. Concentrate under reduced pressure to remove the acid and solvent.
-
Rationale: The Boc group is removed to liberate the secondary amine, which is the nucleophile for the subsequent coupling reaction.
-
-
Imine/Enamine Formation: To a solution of the aldehyde/ketone (1.0 eq) in DCE, add the deprotected 2-Oxa-6-azaspiro[3.4]octane salt (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour.
-
Rationale: The amine reacts with the carbonyl to form an iminium ion intermediate. Acetic acid catalyzes this step.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 4-16 hours until the reaction is complete by TLC or LCMS.
-
Rationale: The hydride reagent selectively reduces the iminium ion to form the desired amine product.
-
-
Work-up and Purification: Quench the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the final compound.
-
Rationale: The basic quench neutralizes the acid and destroys any remaining hydride reagent. Purification ensures the final product is free of impurities.
-
Conclusion
The 2-Oxa-6-azaspiro[3.4]octane scaffold is more than just another building block; it is a strategic tool for addressing fundamental challenges in modern drug discovery. Its unique three-dimensional architecture provides a robust platform for enhancing potency and selectivity while simultaneously improving critical pharmacokinetic properties.[2][11] By serving as a rigid, next-generation bioisostere for traditional heterocycles, it enables the exploration of novel chemical space and the creation of drug candidates with a higher probability of clinical success. The protocols and insights provided herein offer a foundational guide for medicinal chemists to leverage the untapped potential of this remarkable scaffold in their quest for new medicines.
References
-
MySkinRecipes. 2-Oxa-6-azaspiro[3.4]octane. Available from: [Link]
-
PubChem. 2-azaspiro[3.4]octane derivatives as m4 agonists - Patent US-2021107889-A1. Available from: [Link]
- Google Patents. IL291316A - 2-azaspiro[3.4]octane derivatives as m4 agonists.
-
ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available from: [Link]
- Google Patents. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
- Google Patents. US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators.
-
National Institutes of Health (NIH). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available from: [Link]
-
Royal Society of Chemistry Publishing. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry. Available from: [Link]
-
ACS Publications. Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]
-
ACS Figshare. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2016-02-22). Available from: [Link]
-
PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available from: [Link]
- Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
-
White Rose Research Online. Assessing molecular scaffolds for CNS drug discovery. Available from: [Link]
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- 8. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 9. US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
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- 11. 2-Oxa-6-azaspiro[3.4]octane [myskinrecipes.com]
The Ascending Trajectory of 2-Oxa-6-azaspiro[3.4]octane in Kinase Inhibitor Design: A Technical Guide
The relentless pursuit of novel therapeutic agents has propelled medicinal chemistry into an era of structural innovation. Moving beyond the confines of planar, two-dimensional molecules, researchers are increasingly embracing three-dimensional scaffolds that offer enhanced pharmacological properties. Among these, the 2-Oxa-6-azaspiro[3.4]octane scaffold has emerged as a privileged structure in the design of next-generation kinase inhibitors. Its inherent rigidity, coupled with desirable physicochemical attributes, provides a unique platform for developing potent and selective modulators of kinase activity, a class of enzymes central to a multitude of cellular processes and disease pathologies.
This technical guide provides an in-depth exploration of the development of kinase inhibitors incorporating the 2-Oxa-6-azaspiro[3.4]octane scaffold. We will delve into the synthetic rationale, detailed experimental protocols, and the underlying principles of their biological evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry.
The Strategic Advantage of the 2-Oxa-6-azaspiro[3.4]octane Scaffold
The appeal of the 2-Oxa-6-azaspiro[3.4]octane scaffold in kinase inhibitor design stems from several key advantages over traditional, often "flat," molecular frameworks. The introduction of spirocyclic systems increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success.[1][2]
Spirocyclic scaffolds, by their very nature, introduce a rigid, three-dimensional architecture.[2] This conformational constraint can be highly advantageous in drug design, as it allows for the precise spatial orientation of functional groups necessary for optimal interaction with the target kinase's binding site.[1] This can lead to significant improvements in binding affinity and selectivity.
Furthermore, the incorporation of the 2-oxa-6-azaspiro[3.4]octane moiety can impart favorable physicochemical properties to drug candidates. These include increased aqueous solubility, enhanced metabolic stability, and a reduction in lipophilicity, all of which are critical for achieving a desirable pharmacokinetic profile.[3]
Synthesis of the 2-Oxa-6-azaspiro[3.4]octane Scaffold and its Derivatives
The journey to a potent kinase inhibitor begins with the efficient and scalable synthesis of the core scaffold. While various synthetic strategies exist for spirocyclic systems, a common approach for the 2-Oxa-6-azaspiro[3.4]octane core involves multi-step sequences starting from readily available materials.
A logical and highly probable synthetic route for the utilization of 6-Oxaspiro[3.4]octan-2-one involves a two-step process: reductive amination to form the key amine intermediate, followed by functionalization to generate a library of diverse molecules for biological evaluation.[2]
General Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for synthesizing kinase inhibitors.
Protocol 1: Synthesis of a Functionalized 2-Oxa-6-azaspiro[3.4]octane Intermediate
This protocol outlines a representative synthesis of a protected 2-Oxa-6-azaspiro[3.4]octane intermediate, a crucial building block for further elaboration into kinase inhibitors.
Materials:
-
Commercially available starting materials for the multi-step synthesis of the spirocyclic core.
-
Appropriate protecting groups (e.g., Boc, Cbz).
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)).
-
Reagents for specific reactions (e.g., reducing agents, coupling agents).
-
Silica gel for column chromatography.
Procedure:
-
Synthesis of the Core Scaffold: The synthesis of the 2-Oxa-6-azaspiro[3.4]octane core can be achieved through various published methods. A common strategy involves the construction of the spirocyclic system through intramolecular cyclization reactions.
-
Protection of the Amine: The secondary amine of the 2-Oxa-6-azaspiro[3.4]octane is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps. This is usually achieved by reacting the scaffold with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.
-
Functionalization: The protected scaffold can then be functionalized. For example, a hydroxyl group can be introduced, which can later serve as a handle for attaching the kinase-binding moiety.
-
Purification: The resulting intermediate is purified by column chromatography on silica gel to yield the desired protected and functionalized 2-Oxa-6-azaspiro[3.4]octane building block.
Biological Evaluation of 2-Oxa-6-azaspiro[3.4]octane-Based Kinase Inhibitors
Once a library of kinase inhibitors has been synthesized, the next critical phase is to evaluate their biological activity. This involves a hierarchical series of assays, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Kinase Inhibition Assays
Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase. A variety of assay formats are available, with the choice often depending on the specific kinase and the available resources.
Commonly Used Biochemical Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Direct and sensitive measurement of kinase activity. | Requires handling of radioactive materials. |
| Fluorescence/Luminescence-Based Assays | Detects either the consumption of ATP (e.g., Kinase-Glo®) or the generation of ADP (e.g., ADP-Glo™). | High-throughput, non-radioactive. | Indirect measurement of phosphorylation. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays | Measures the FRET signal between a labeled antibody that recognizes the phosphorylated substrate and a labeled substrate. | Homogeneous assay format, high sensitivity. | Requires specific antibodies and labeled reagents. |
Protocol 2: General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general procedure for a competitive binding assay to determine the IC₅₀ of an inhibitor.
Materials:
-
Kinase of interest
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds (serially diluted)
-
Assay buffer
-
384-well microplate
Procedure:
-
Prepare Reagents: Prepare solutions of the kinase, Eu-labeled antibody, and tracer in assay buffer at the desired concentrations.
-
Compound Plating: Add serial dilutions of the test compounds to the wells of the 384-well plate. Include appropriate controls (no inhibitor and a known inhibitor).
-
Kinase/Antibody Addition: Add the kinase/antibody mixture to all wells.
-
Tracer Addition: Add the tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Assays
Cell-based assays are crucial for confirming that a compound's biochemical potency translates into activity in a cellular environment. These assays can measure the inhibition of a specific signaling pathway or a downstream cellular event.
Protocol 3: Western Blotting to Assess Target Engagement
This protocol describes how to use Western blotting to measure the phosphorylation of a kinase's downstream substrate, providing evidence of target engagement in cells.
Materials:
-
Cancer cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Primary antibodies (total and phospho-specific for the substrate).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody (e.g., anti-phospho-substrate). After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate or a loading control to determine the extent of inhibition.
Signaling Pathways and Structure-Activity Relationship (SAR)
The development of potent and selective kinase inhibitors relies on a deep understanding of the target's role in signaling pathways and the structure-activity relationship of the inhibitor series.
Representative Signaling Pathway: The RAS-RAF-MEK-ERK Pathway
Many kinases targeted for cancer therapy are components of critical signaling pathways that regulate cell growth, proliferation, and survival. The RAS-RAF-MEK-ERK pathway is a prime example, and its aberrant activation is a hallmark of many cancers.
Caption: A simplified diagram of the RAS-RAF-MEK-ERK signaling pathway.
Structure-Activity Relationship (SAR) Insights
The systematic modification of a lead compound and the evaluation of its biological activity provide crucial SAR data. For kinase inhibitors based on the 2-Oxa-6-azaspiro[3.4]octane scaffold, SAR studies would typically explore:
-
The Kinase Binding Moiety: Modifications to the part of the molecule that interacts with the ATP-binding site of the kinase will have a direct impact on potency.
-
The Spirocyclic Core: While the core scaffold is generally maintained, subtle changes or the introduction of stereocenters can influence the orientation of the substituents and thus the binding affinity.
-
Linker and Solvent-Exposed Regions: Modifications to the linker connecting the scaffold to the kinase binding moiety and the solvent-exposed parts of the molecule can affect solubility, cell permeability, and pharmacokinetic properties.
Representative SAR Data for Spiro[3.4]octane-Based RAF Inhibitors:
| Compound ID | R¹ Group | R² Group | BRAF V600E IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) |
| 1a | -H | -F | 150 | 800 |
| 1b | -CH₃ | -F | 50 | 250 |
| 1c | -H | -Cl | 120 | 750 |
| 1d | -CH₃ | -Cl | 45 | 220 |
This data is representative and compiled for illustrative purposes.[4]
The data in the table illustrates how small changes to the substituents on the kinase inhibitor can significantly impact both biochemical potency and cellular activity. This iterative process of synthesis and testing is fundamental to the optimization of a lead compound into a clinical candidate.
Conclusion
The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a significant advancement in the design of kinase inhibitors. Its unique three-dimensional structure and favorable physicochemical properties offer a powerful platform for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. By combining innovative synthetic chemistry with robust biological evaluation, researchers can continue to unlock the full potential of this promising scaffold in the ongoing quest for more effective treatments for a wide range of diseases.
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]
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Shmakov, S. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10793. [Link]
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Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]
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Grygorenko, O. O., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4983. [Link]
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Chinn, L. J., Salamon, K. W., & Desai, B. N. (1981). A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity. Journal of Medicinal Chemistry, 24(9), 1103–1107. [Link]
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Hennessy, E. J., et al. (2000). Design, synthesis, and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 43(18), 3425–3437. [Link]
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Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(3), 3047–3082. [Link]
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Cherukupalli, S., et al. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-dependent pathways. Bioorganic & Medicinal Chemistry, 117, 117869. [Link]
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Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 16(3), 434. [Link]
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The Strategic Incorporation of Oxazaspirocyclic Scaffolds in Modern Anti-Cancer Drug Discovery
Introduction: Beyond Flatland in Oncology Drug Design
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in the design of contemporary therapeutics. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling a more precise and intricate interaction with the complex topographies of biological targets. This departure from "flatland" can lead to improved target engagement, reduced off-target effects, and better overall drug-like properties.
Within this class of compounds, oxazaspirocycles, which incorporate both oxygen and nitrogen atoms in their fused ring systems, are of particular interest due to their potential for forming key hydrogen bonds and other polar interactions within protein binding sites. While the specific scaffold 2-Oxa-6-azaspiro[3.4]octane represents an intriguing building block for combinatorial chemistry and drug discovery, detailed public-domain literature on its direct incorporation into late-stage anti-cancer agents is nascent. However, the principles of its utility can be effectively demonstrated through the examination of a closely related and well-documented class of compounds: the 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione derivatives. These compounds serve as an exemplary case study, showcasing the synthetic strategies and anti-cancer potential of oxazaspirocyclic scaffolds.
This technical guide will provide an in-depth exploration of the synthesis, characterization, and biological evaluation of 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione derivatives as potent anti-cancer agents. We will delve into the rationale behind the synthetic route, provide detailed experimental protocols, and present the biological data that underscores their therapeutic potential.
The Rationale for Oxazaspirocyclic Scaffolds in Oncology
The incorporation of a spirocyclic core, such as the 1-oxa-4-azaspiro[1][2]decane system, into a drug candidate is a deliberate design choice aimed at optimizing its pharmacological properties. The rigid nature of the spirocyclic scaffold reduces the conformational flexibility of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to the target protein, resulting in higher binding affinity. Furthermore, the three-dimensional arrangement of substituents emanating from the spirocyclic core allows for the exploration of chemical space in a way that is not possible with linear or simple cyclic molecules. This can be crucial for achieving selectivity for a specific protein target over closely related family members, a common challenge in cancer therapy.
In the case of the 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione scaffold, the dienone functionality presents a potential Michael acceptor, which can be a site for covalent interaction with nucleophilic residues (such as cysteine) in the target protein. However, the reactivity of this system can be modulated to balance target engagement with off-target reactivity and potential toxicity.[3] The strategic modification of this core allows for the fine-tuning of its electronic and steric properties, directly impacting its biological activity.
Synthetic Strategy and Protocols
The synthesis of 1-Oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione derivatives can be achieved through a multi-step sequence starting from readily available materials.[3][4] The following protocols are based on established literature and provide a comprehensive guide for their preparation and subsequent derivatization.
Diagram of the General Synthetic Workflow
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Application Notes and Protocols for N-Functionalization of 2-Oxa-6-azaspiro[3.4]octane
Introduction: The Strategic Value of the 2-Oxa-6-azaspiro[3.4]octane Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and navigating the complexities of intellectual property. In this context, the strategic incorporation of novel, three-dimensional scaffolds has emerged as a paramount approach to "escape flatland" and access uncharted chemical space.[1][2] The 2-Oxa-6-azaspiro[3.4]octane motif has garnered significant attention as a privileged structural element. Its inherent rigidity and well-defined vectoral projection of substituents offer a unique platform for the meticulous optimization of drug-target interactions. Furthermore, the introduction of this spirocyclic system can favorably modulate critical physicochemical properties, such as aqueous solubility and metabolic stability, thereby enhancing the drug-like characteristics of a lead compound.[1]
This guide provides a comprehensive overview of established protocols for the N-functionalization of 2-Oxa-6-azaspiro[3.4]octane, a critical transformation for elaborating this core into diverse libraries of bioactive candidates. The protocols detailed herein are designed to be robust and adaptable, providing researchers with the foundational knowledge to confidently incorporate this valuable scaffold into their drug discovery programs.
I. N-Acylation: Crafting Amide Linkages
The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry, enabling the introduction of a vast array of functional groups that can modulate a compound's pharmacological profile. The secondary amine of 2-Oxa-6-azaspiro[3.4]octane is readily acylated using standard coupling reagents or activated acyl species.
Protocol 1: N-Acylation with Acid Chlorides
This protocol describes a general and efficient method for the N-acylation of 2-Oxa-6-azaspiro[3.4]octane using a representative acid chloride, benzoyl chloride.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-Oxa-6-azaspiro[3.4]octane (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable organic base such as triethylamine (TEA, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of benzoyl chloride (1.2 eq.) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-benzoyl-2-oxa-6-azaspiro[3.4]octane.
Causality and Experimental Rationale:
The use of an organic base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The reaction is performed at 0 °C initially to control the exothermicity of the acylation. Anhydrous conditions are necessary as acid chlorides are highly reactive towards water. The aqueous work-up serves to remove the hydrochloride salt of the base and any unreacted acid chloride.
Diagram 1: N-Acylation Workflow
Caption: Workflow for N-acylation of 2-Oxa-6-azaspiro[3.4]octane.
Table 1: Representative Data for N-Acylation Reactions
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Acetyl Chloride | TEA | DCM | 2 | >95 |
| Benzoyl Chloride | DIPEA | DCM | 3 | 92 |
| Isobutyryl Chloride | TEA | THF | 4 | 88 |
II. N-Alkylation: Expanding the Molecular Framework
N-alkylation introduces sp³-hybridized carbon substituents, which can significantly impact a molecule's three-dimensionality and lipophilicity. Direct alkylation with alkyl halides is a straightforward approach to achieve this transformation.
Protocol 2: N-Alkylation with Alkyl Halides
This protocol provides a general procedure for the N-alkylation of 2-Oxa-6-azaspiro[3.4]octane with an alkyl halide, such as benzyl bromide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Oxa-6-azaspiro[3.4]octane (1.0 eq.) in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (0.2 M).
-
Addition of Reagents: Add a suitable inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.). To this suspension, add the alkyl halide (e.g., benzyl bromide, 1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-alkylated product.
Causality and Experimental Rationale:
The choice of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophilic amine. An inorganic base is used to scavenge the acid formed during the reaction. Heating is often necessary to drive the reaction to completion, especially with less reactive alkyl halides. The basicity of the amine and the reactivity of the alkyl halide will dictate the required reaction temperature and time.
Diagram 2: N-Alkylation Reaction Scheme
Sources
The Strategic Incorporation of 2-Oxa-6-azaspiro[3.4]octane in Bioactive Molecules: A Guide for Medicinal Chemists
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic and conformationally flexible molecules.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools to impart advantageous physicochemical properties and novel intellectual property positions.[1][2] Among these, the 2-oxa-6-azaspiro[3.4]octane motif offers a unique combination of a constrained three-dimensional architecture, a secondary amine for versatile functionalization, and an ether linkage that can favorably modulate properties like solubility.
This guide provides a comprehensive overview of the strategic advantages of the 2-oxa-6-azaspiro[3.4]octane scaffold, detailed protocols for its incorporation into parent molecules, and case studies illustrating its impact on drug discovery programs. Its unique structure makes it a valuable building block for developing novel pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.[3]
Core Advantages of the 2-Oxa-6-azaspiro[3.4]octane Scaffold
The rigid, non-planar structure of 2-oxa-6-azaspiro[3.4]octane offers several compelling advantages in drug design:
-
Enhanced Three-Dimensionality (sp³ Character): Increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with improved clinical success rates.[1] The spirocyclic nature of this scaffold inherently increases Fsp³, allowing for more precise spatial projection of substituents into binding pockets and potentially improving ligand-receptor complementarity.[1][4]
-
Modulation of Physicochemical Properties: The incorporation of this scaffold can significantly influence key drug-like properties. Spirocycles have been shown to lower lipophilicity (logD) while simultaneously increasing aqueous solubility, which can lead to improved pharmacokinetic profiles.[1][5] This effect is often attributed to the disruption of planarity and the introduction of polar heteroatoms.
-
Metabolic Stability: The quaternary spirocenter can shield adjacent chemical bonds from metabolic enzymes (e.g., cytochrome P450s), potentially reducing metabolic turnover and improving drug exposure.[1]
-
Novel Chemical Space: As a less-explored scaffold compared to traditional rings like piperidine or morpholine, it provides access to novel chemical matter, strengthening intellectual property claims.[2]
-
Bioisosteric Replacement: The 2-oxa-6-azaspiro[3.4]octane motif can serve as a rigid bioisostere for more common heterocycles like morpholine or piperazine. This substitution can maintain or improve biological activity while favorably altering physicochemical properties.[6]
Physicochemical Property Modulation: A Comparative Overview
The decision to incorporate a spirocyclic scaffold is often driven by the need to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table provides a conceptual comparison of how replacing a common moiety with a 2-oxa-6-azaspiro[3.4]octane derivative can impact key parameters.
| Property | Parent Moiety (e.g., Morpholine) | 2-Oxa-6-azaspiro[3.4]octane Derivative | Rationale for Change |
| Lipophilicity (cLogP/logD) | Moderate | Generally Lower | The rigid, 3D structure can reduce favorable interactions with nonpolar solvents. Increased basicity of the spirocyclic amine can also lower logD.[6] |
| Aqueous Solubility | Good | Often Higher | The introduction of a polar ether and the disruption of crystal packing can enhance solubility.[5] |
| Fraction of sp³ (Fsp³) | Moderate | Higher | The scaffold is inherently non-planar and rich in sp³ carbons, a feature linked to higher clinical success.[1] |
| Metabolic Stability | Variable | Often Higher | The spirocenter can sterically hinder sites of metabolism on or near the ring system.[1] |
| Molecular Weight | Lower | Higher | The addition of atoms will increase the molecular weight, a factor to be balanced against property improvements. |
| pKa (of the Nitrogen) | ~8.4 | Potentially Higher | The specific geometry and electronic environment of the spirocycle can influence the basicity of the secondary amine.[6] |
Synthetic Strategies and Key Protocols
The incorporation of the 2-oxa-6-azaspiro[3.4]octane scaffold is typically achieved through the "building block" approach, where the pre-formed spirocycle is coupled to a molecule of interest. The secondary amine of the scaffold is the primary handle for synthetic elaboration.
General Workflow for Incorporation
The following diagram outlines a typical workflow for incorporating the 2-oxa-6-azaspiro[3.4]octane moiety into a target molecule.
Caption: General workflow for incorporating the 2-oxa-6-azaspiro[3.4]octane scaffold.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)
This protocol is ideal for forming a C(aryl)-N bond, connecting the spirocycle to an aromatic or heteroaromatic ring.
Rationale: The Buchwald-Hartwig reaction is a robust and versatile method for C-N bond formation. The choice of a biarylphosphine ligand (e.g., XPhos, RuPhos) is critical for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, accommodating a wide range of aryl halides and the secondary amine of the spirocycle. A strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ is required to deprotonate the amine without competing in the reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 eq), 2-oxa-6-azaspiro[3.4]octane (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and the phosphine ligand (e.g., XPhos, 0.10 eq).
-
Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add anhydrous toluene or dioxane (to make a ~0.1 M solution based on the aryl halide). Then, add sodium tert-butoxide (NaOtBu, 1.5 eq) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol is used to connect the spirocycle to a molecule containing an aldehyde or ketone functional group.
Rationale: Reductive amination proceeds via the initial formation of an iminium ion intermediate from the condensation of the spirocycle's amine with a carbonyl compound. A mild reducing agent, typically a borohydride derivative like sodium triacetoxyborohydride (STAB), is chosen because it is selective for the iminium ion over the starting carbonyl, preventing reduction of the aldehyde/ketone. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents, and a small amount of acetic acid can be added to catalyze iminium ion formation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 2-oxa-6-azaspiro[3.4]octane (1.1 eq) in anhydrous DCM.
-
Acid Catalyst (Optional): Add acetic acid (0.1-1.0 eq) to the mixture and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring solution. Be mindful of potential gas evolution.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Illustrative Case Study: Bioisosteric Replacement of Morpholine in a Kinase Inhibitor
In a hypothetical lead optimization program, a kinase inhibitor containing a morpholine moiety exhibits moderate potency but suffers from poor metabolic stability. The morpholine is hypothesized to be a site of oxidative metabolism.
Caption: Bioisosteric replacement strategy leading to improved drug-like properties.
Results Summary:
| Compound | IC₅₀ (nM) | Microsomal Stability (t₁/₂ min) | logD at pH 7.4 |
| Lead (with Morpholine) | 15 | 25 | 2.8 |
| Optimized (with Spirocycle) | 12 | >90 | 2.1 |
The replacement of the flexible morpholine with the rigid 2-oxa-6-azaspiro[3.4]octane maintained the key binding interactions, as evidenced by the comparable IC₅₀ value. Crucially, the spirocyclic analog demonstrated a significant improvement in metabolic stability and a favorable reduction in lipophilicity, making it a superior development candidate.
Conclusion
The 2-oxa-6-azaspiro[3.4]octane scaffold is a valuable tool in the modern medicinal chemist's arsenal. Its ability to confer three-dimensionality, modulate physicochemical properties, and enhance metabolic stability makes it an attractive building block for escaping "flatland" and designing next-generation therapeutics.[1] The synthetic protocols outlined herein provide a practical foundation for researchers to confidently incorporate this promising scaffold into their drug discovery programs.
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ACS Publications. (n.d.). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Retrieved from [Link]
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RSC Publishing. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]
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PMC. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]
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PubMed. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]
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The Strategic Integration of 2-Oxa-6-azaspiro[3.4]octane in Fragment-Based Drug Discovery: A Guide for Researchers
Introduction: Embracing Three-Dimensionality in Drug Discovery
The pursuit of novel therapeutics has progressively moved from "flatland"—the realm of planar, aromatic molecules—towards the exploration of three-dimensional chemical space.[1] This shift is driven by the understanding that molecular shape and rigidity are critical determinants of bioactivity and physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor.[2] Their inherent rigidity and defined three-dimensional geometry can lead to improved target engagement, enhanced metabolic stability, and better solubility compared to their flatter counterparts.[2][3]
Among the diverse array of spirocyclic systems, the 2-Oxa-6-azaspiro[3.4]octane scaffold has garnered significant attention as a versatile building block in medicinal chemistry. Its unique topology, combining an oxetane and an azetidine ring, offers a compelling combination of features for fragment-based drug discovery (FBDD). This guide provides a comprehensive overview of the strategic application of 2-Oxa-6-azaspiro[3.4]octane in FBDD, from the design and synthesis of fragment libraries to hit identification and lead optimization.
The 2-Oxa-6-azaspiro[3.4]octane Scaffold: A Privileged Motif
The 2-Oxa-6-azaspiro[3.4]octane core is more than just a rigid framework; it is a strategic tool for modulating molecular properties. Its utility stems from several key attributes:
-
Inherent Three-Dimensionality: The spirocyclic nature of the scaffold forces substituents into well-defined vectors in three-dimensional space, enabling a more precise exploration of protein binding pockets.
-
Bioisosteric Replacement: The 2-Oxa-6-azaspiro[3.4]octane moiety can serve as a bioisostere for commonly used but often problematic groups like piperazine and morpholine. This substitution can lead to improved physicochemical properties and novel intellectual property.
-
Modulation of Physicochemical Properties: The incorporation of this scaffold can enhance aqueous solubility and metabolic stability while reducing lipophilicity, all of which are critical for developing viable drug candidates.[2]
-
Synthetic Tractability: The synthesis of the 2-Oxa-6-azaspiro[3.4]octane core and its derivatives is achievable through established synthetic routes, making it accessible for library synthesis.[4][5][6]
| Property | Advantage in FBDD |
| High sp³ fraction | Improved solubility, metabolic stability, and crystal packing |
| Rigid 3D structure | Reduced entropic penalty upon binding, pre-organization of substituents |
| Defined exit vectors | Precise exploration of binding site sub-pockets |
| Bioisostere potential | Opportunity to escape existing IP and improve ADME properties |
Application Note 1: Design and Synthesis of a 2-Oxa-6-azaspiro[3.4]octane-Based Fragment Library
A successful FBDD campaign begins with a high-quality fragment library. The design of a library centered around the 2-Oxa-6-azaspiro[3.4]octane scaffold should prioritize diversity in the spatial arrangement of functional groups. This is achieved by strategically placing "exit vectors"—points of attachment for various chemical moieties—around the core.
Protocol 1: Parallel Synthesis of a Diverse 2-Oxa-6-azaspiro[3.4]octane Fragment Library
This protocol outlines a general strategy for the parallel synthesis of a diverse library of 2-Oxa-6-azaspiro[3.4]octane fragments. The key is to utilize a common intermediate that allows for late-stage diversification.
Step 1: Synthesis of the Core Scaffold with Orthogonal Protection
The synthesis of an orthogonally protected 2-Oxa-6-azaspiro[3.4]octane intermediate is the crucial first step. This allows for selective deprotection and functionalization at different positions. A plausible synthetic route is the [2+2] cycloaddition to form the azetidine ring followed by subsequent manipulations to introduce the oxetane.
Step 2: Library Elaboration via Parallel Synthesis
With the orthogonally protected core in hand, a diverse library can be generated using parallel synthesis techniques. The following reactions can be employed to introduce diversity at the designated exit vectors:
-
Amide Coupling: The free amine of the azetidine ring can be acylated with a diverse set of carboxylic acids to introduce a wide range of functional groups.
-
Reductive Amination: If a carbonyl group is present on a substituent, reductive amination can be used to introduce secondary or tertiary amines.
-
Suzuki Coupling: If a halide is incorporated into the scaffold, Suzuki coupling can be used to introduce aryl or heteroaryl groups.
Figure 1: Workflow for parallel synthesis of a 2-Oxa-6-azaspiro[3.4]octane fragment library.
Application Note 2: Biophysical Screening of 2-Oxa-6-azaspiro[3.4]octane Fragments
The low molecular weight and typically weak binding affinity of fragments necessitate the use of sensitive biophysical techniques for screening. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most powerful methods for identifying and characterizing fragment hits.
Protocol 2: Fragment Screening using Protein-Observed NMR Spectroscopy
Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are highly effective for fragment screening.[7][8][9][10] Changes in the chemical shifts of the protein's amide signals upon addition of a fragment indicate a binding event.
1. Protein Preparation:
- Express and purify the target protein with uniform ¹⁵N-labeling.
- Prepare a stock solution of the protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
2. Fragment Library Preparation:
- Prepare stock solutions of the 2-Oxa-6-azaspiro[3.4]octane fragment library in a deuterated solvent (e.g., DMSO-d₆) at a concentration of 100 mM.
- Create fragment cocktails by mixing 8-12 fragments per well in a 96-well plate.
3. NMR Data Acquisition:
- Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
- Add a small aliquot of each fragment cocktail to a fresh protein sample to a final fragment concentration of 200-500 µM.
- Record a ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.
4. Data Analysis:
Overlay the spectra of the protein-fragment mixtures with the reference spectrum.
Identify significant chemical shift perturbations (CSPs) in the protein's amide signals.
Deconvolute the "hit" cocktails by testing each individual fragment to identify the active binder.
Figure 2: Workflow for NMR-based fragment screening.
Protocol 3: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to confirm hits from a primary screen and to determine their binding affinity (K D) and kinetics.[11]
1. Sensor Chip Preparation:
- Immobilize the target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
2. Fragment Binding Analysis:
- Prepare a dilution series of the hit fragments in running buffer.
- Inject the fragment solutions over the immobilized protein surface and a reference surface.
- Monitor the change in the SPR signal (response units, RU) over time.
3. Data Analysis:
- Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
- Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (K D).
| Fragment Hit | K D (µM) from SPR | Ligand Efficiency (LE) |
| Fragment 1 | 150 | 0.35 |
| Fragment 2 | 250 | 0.31 |
| Fragment 3 | 80 | 0.40 |
Application Note 3: Hit-to-Lead Optimization of 2-Oxa-6-azaspiro[3.4]octane Hits
Once a fragment hit has been identified and validated, the next step is to evolve it into a more potent lead compound. This process, known as hit-to-lead optimization, involves iteratively modifying the fragment to improve its affinity and other drug-like properties.[12] The defined exit vectors on the 2-Oxa-6-azaspiro[3.4]octane scaffold are critical for this process.
Strategy 1: Fragment Growing
This strategy involves adding chemical functionality to an unoccupied exit vector of the fragment to make additional favorable interactions with the target protein. Structure-based drug design, using X-ray crystallography or computational modeling, is invaluable for guiding this process.
Strategy 2: Fragment Merging
If two or more fragments are found to bind in close proximity within the protein's binding site, they can be chemically linked to create a single, more potent molecule.
Case Study: Hypothetical Optimization of a Kinase Inhibitor
Imagine a fragment screen against a protein kinase identifies a 2-Oxa-6-azaspiro[3.4]octane fragment with a K D of 200 µM. An X-ray crystal structure reveals that the oxetane oxygen forms a hydrogen bond with the kinase hinge region, and a phenyl group attached to the azetidine nitrogen occupies a hydrophobic pocket. However, a nearby solvent-exposed region is not occupied.
Optimization Strategy:
-
"Grow" into the solvent-exposed region: Synthesize a small library of analogs where a solubilizing group (e.g., a morpholine or a small PEG chain) is attached to the phenyl ring at the position closest to the solvent-exposed region.
-
Refine hinge-binding: Explore alternative substituents on the oxetane ring to optimize the hydrogen bonding interaction with the hinge.
-
Combine optimal modifications: Synthesize a final compound that incorporates the most favorable modifications from the previous steps.
This iterative process, guided by structural information and biological data, can lead to a significant increase in potency, transforming a micromolar fragment hit into a nanomolar lead compound.
Figure 3: Hit-to-lead optimization workflow.
Conclusion: A Powerful Scaffold for Modern Drug Discovery
The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a valuable and versatile tool for fragment-based drug discovery. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive starting point for the design of novel therapeutics. By following the protocols and strategies outlined in this guide, researchers can effectively leverage this privileged scaffold to identify and optimize high-quality lead compounds for a wide range of biological targets. The continued exploration of such novel 3D scaffolds will undoubtedly play a crucial role in the future of drug discovery.
References
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (n.d.). National Institutes of Health. [Link]
-
An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. (2023). National Institutes of Health. [Link]
-
Designing fragment libraries. (2011). Practical Fragments. [Link]
-
Fragment Library Design. (n.d.). ARC Centre for Fragment-Based Design. [Link]
-
Research Case Studies. (n.d.). Vernalis. [Link]
-
Fragment library design. (n.d.). Stanford Medicine. [Link]
-
Design and Synthesis of a 3-D Fragment Library. (n.d.). White Rose eTheses Online. [Link]
-
Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. (2021). PubMed. [Link]
-
Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. (2021). bioRxiv. [Link]
-
Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. (n.d.). PubMed Central. [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (2025). ChemRxiv. [Link]
-
Fragment-based screening by protein-detected NMR spectroscopy. (n.d.). National Institutes of Health. [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.). National Institutes of Health. [Link]
-
Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. (n.d.). MDPI. [Link]
-
Optimizing NMR fragment-based drug screening for membrane protein targets. (2024). National Institutes of Health. [Link]
-
NMR fragment screening. (2016). CureFFI.org. [Link]
-
Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. (2021). ResearchGate. [Link]
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (n.d.). Journal of the American Chemical Society. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol. (2025). ACS Omega. [Link]
-
Applications of SPR for the characterization of molecules important in the pathogenesis and treatment of neurodegenerative diseases. (n.d.). PubMed. [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. (n.d.). ResearchGate. [Link]
-
Diversity-oriented synthesis of azaspirocycles. (n.d.). PubMed. [Link]
-
Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol. (2025). ACS Omega. [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). ResearchGate. [Link]
Sources
- 1. med.stanford.edu [med.stanford.edu]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR fragment screening [cureffi.org]
- 11. Applications of SPR for the characterization of molecules important in the pathogenesis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Azaspiro[3.4]octane Synthesis
Welcome to the technical support center for the synthesis of azaspiro[3.4]octanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic routes.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of azaspiro[3.4]octanes in a practical question-and-answer format.
Question 1: Why is the yield of my spirocyclization reaction consistently low?
Answer: Low yields in the formation of the azaspiro[3.4]octane core are a frequent challenge. The primary culprit is often the competition between the desired intramolecular cyclization and intermolecular side reactions, which lead to oligomers and polymers.[1]
Root Cause Analysis & Corrective Actions:
-
Concentration: High concentrations favor intermolecular reactions. The key is to employ high-dilution conditions for the cyclization step. This can be achieved by the slow addition of the substrate to a large volume of solvent.
-
Reaction Temperature: The activation energy for intra- versus intermolecular reactions can differ. A systematic temperature screen is recommended. Start at room temperature and incrementally increase or decrease the temperature to find the optimal point where the rate of the desired intramolecular reaction is maximized over side reactions.
-
Choice of Base and Solvent: The base and solvent system plays a critical role in the reaction outcome. A poorly chosen combination can hinder the reaction or promote side products. A screening of various bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and solvents (e.g., THF, MeCN, DMF) is advisable to identify the optimal conditions for your specific substrate.
Question 2: I am observing the formation of multiple unexpected byproducts. How can I improve the reaction's selectivity?
Answer: The formation of byproducts often points to issues with reaction selectivity, which can be influenced by several factors, including the choice of catalyst and the reaction's mechanistic pathway.
Strategies for Enhancing Selectivity:
-
Catalyst Selection: For reactions involving cycloadditions or other catalyzed steps, the choice of catalyst is paramount. For instance, in a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines to form 6,7-diazaspiro[3.4]octanes, Sc(OTf)₃ and Zn(OTf)₂ were found to be effective Lewis acids.[2] A thorough screening of catalysts, including different metal salts and ligands, can significantly improve selectivity.
-
Protecting Group Strategy: In multi-step syntheses, the appropriate use of protecting groups is crucial to prevent unwanted side reactions at other functional groups in your molecule. Ensure that your protecting groups are stable under the reaction conditions and can be selectively removed later.
-
Reaction Mechanism Consideration: Understanding the reaction mechanism can provide insights into potential side reactions. For example, in a visible-light-induced nitrogen-atom deletion of unactivated secondary amines to form spirocyclic cores, the reaction proceeds through a radical pathway.[3] In such cases, the presence of radical scavengers or initiators can be explored to control the reaction pathway.
Question 3: My purification process is difficult and results in significant product loss. What are the best practices for purifying azaspiro[3.4]octanes?
Answer: The purification of azaspiro[3.4]octanes can be challenging due to their often polar nature and potential for salt formation.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method for purifying azaspiro[3.4]octane derivatives.[4] The choice of stationary phase (silica gel, alumina) and eluent system should be optimized based on the polarity of your compound.
-
Distillation: For volatile free base forms of azaspiro[3.4]octanes, distillation can be a viable purification method, although it requires empirical optimization.[4]
-
Recrystallization of Salts: Formation of a salt (e.g., hydrochloride, oxalate) followed by recrystallization is an effective method for purifying basic azaspiro[3.4]octanes and can often lead to highly pure material.[4][5]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of azaspiro[3.4]octanes.
What are the common synthetic strategies for constructing the azaspiro[3.4]octane scaffold?
There are several established routes to synthesize the azaspiro[3.4]octane core. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Common approaches include:
-
Annulation Strategies: These involve the formation of one of the rings onto a pre-existing ring. For example, the synthesis of 2-azaspiro[3.4]octane has been achieved through annulation of either the cyclopentane or the azetidine ring.[6]
-
[3+2] Cycloaddition Reactions: This method is particularly useful for the synthesis of diazaspiro[3.4]octanes. For instance, the reaction of an azomethine ylide with an appropriate dipolarophile can yield the desired spirocyclic framework.[5][7]
-
Strain-Release Driven Spirocyclization: This innovative approach utilizes highly strained molecules, such as bicyclo[1.1.0]butanes, which undergo spirocyclization upon reaction with suitable partners, like azomethine imines, to form diazaspiro[3.4]octanes.[2]
-
Visible-Light-Induced Nitrogen-Atom Deletion: This modern technique allows for the conversion of N-spiroheterocycles into their corresponding N-atom deleted spirocyclic cores, providing access to compounds like 6-azaspiro[3.4]octane.[3]
How do I choose the optimal starting materials for my azaspiro[3.4]octane synthesis?
The selection of starting materials is dictated by your chosen synthetic route. Generally, readily available and commercially accessible starting materials are preferred to ensure the scalability and cost-effectiveness of the synthesis.[6] For example, some routes employ active methylene compounds or cyclic carboxylic acids as precursors.[7]
What analytical techniques are most suitable for monitoring the progress of my reaction?
Effective reaction monitoring is crucial for optimizing reaction times and identifying the formation of byproducts. The following techniques are commonly used:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the progress of a reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, allowing for a more accurate determination of reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product and intermediates, as well as for identifying impurities.
III. Experimental Protocols & Data
This section provides a generalized experimental protocol for a common synthetic step and a table summarizing typical reaction conditions.
Protocol: General Procedure for Reductive Amination to form a 6-Oxaspiro[3.4]octan-2-amine Derivative
This protocol describes a general method for the synthesis of a 6-oxaspiro[3.4]octan-2-amine from the corresponding ketone.[8]
Materials:
-
6-Oxaspiro[3.4]octan-2-one
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-Oxaspiro[3.4]octan-2-one (1.0 eq) in methanol.
-
Add a solution of ammonium acetate (10 eq) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol, and specific reaction conditions may require optimization for different substrates.[8]
Table 1: Overview of Reaction Conditions for Azaspiro[3.4]octane Synthesis
| Synthetic Strategy | Key Reagents/Catalysts | Solvent(s) | Temperature | Typical Yields | Reference |
| Annulation | Varies by specific route | THF, MeCN | RT to reflux | Moderate to Good | [6] |
| [3+2] Cycloaddition | Azomethine ylides, dipolarophiles | Toluene | Reflux | Good | [5][7] |
| Strain-Release Spirocyclization | Sc(OTf)₃, Azomethine imines | Dichloroethane | Room Temperature | 87% | [2] |
| Visible-Light N-Atom Deletion | DPPH, K₃PO₄, White LED | 2-MeTHF | Room Temperature | Good | [3] |
IV. Visualizing the Synthesis: Workflow and Logic
Diagram 1: General Troubleshooting Workflow for Low Yield
This diagram outlines a logical progression for troubleshooting low-yielding spirocyclization reactions.
A decision tree for troubleshooting low reaction yields.
Diagram 2: Conceptual Overview of Azaspiro[3.4]octane Synthesis Strategies
This diagram illustrates the primary synthetic approaches discussed in this guide.
Major synthetic pathways to the azaspiro[3.4]octane scaffold.
V. References
-
Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols - Benchchem. Available from:
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). Available from:
-
optimizing reaction conditions for 1,6-Diazaspiro[3.4]octane synthesis - Benchchem. Available from:
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines | Journal of the American Chemical Society - ACS Publications. Available from:
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. Available from:
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. Available from:
-
Facile synthesis of 2-azaspiro[3.4]octane | Request PDF - ResearchGate. Available from:
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF - ResearchGate. Available from:
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PubMed Central. Available from:
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from:
-
The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers - Benchchem. Available from:
-
6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem. Available from:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
avoiding ring-opening byproducts in azaspiro compound synthesis
Technical Support Center: Azaspiro Compound Synthesis
A Guide to Preventing Ring-Opening Side Reactions
Welcome to the Technical Support Center for Azaspiro Compound Synthesis. I am your Senior Application Scientist, and this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable strategies to overcome one of the most persistent challenges in this field: the formation of undesired ring-opening byproducts. Azaspirocycles are privileged scaffolds in medicinal chemistry, but their synthesis can be hampered by competing reaction pathways. This center provides troubleshooting guides and FAQs to help you maximize the yield of your target compound.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving the underlying chemical issues.
Problem: My reaction yields are low, and I'm isolating a significant amount of a ring-opened byproduct.
This is the most common issue encountered in aza-spirocyclization. The primary cause is that the reaction conditions favor the thermodynamically more stable, but undesired, ring-opened product over the kinetically favored, but less stable, spirocyclic product.[1][2][3] Let's break down the potential causes and solutions.
Possible Cause 1: The reaction is under thermodynamic control.
The formation of the desired azaspirocycle is often a kinetically controlled process, meaning it has a lower activation energy and forms faster.[1][3] The ring-opened product, conversely, is often more stable and is favored under thermodynamic control, which is achieved at higher temperatures or longer reaction times where an equilibrium can be established.[1][4][5]
-
Expert Analysis: High temperatures provide the system with enough energy to reverse the initial, kinetically favored cyclization. Once reversed, the system can then proceed down the pathway to the more stable thermodynamic product. Your goal is to "trap" the kinetic product before this equilibration can occur.
-
Solution: Shift to Kinetically Controlled Conditions.
-
Lower the Reaction Temperature: Systematically decrease the reaction temperature. Start by running the reaction at 0 °C, and if necessary, proceed to lower temperatures (e.g., -20 °C, -78 °C).
-
Shorten Reaction Time: Monitor the reaction closely by TLC or LCMS at frequent intervals (e.g., every 15-30 minutes). Quench the reaction as soon as the starting material is consumed and before significant byproduct formation is observed.
-
| Parameter | Condition | Primary Product | Rationale |
| Temperature | Low (e.g., 0 °C to -78 °C) | Kinetic (Azaspirocycle) | Insufficient energy to overcome the reverse activation barrier.[2][5] |
| High (e.g., Reflux) | Thermodynamic (Ring-Opened) | Allows for equilibration to the most stable product.[2][4] | |
| Time | Short | Kinetic (Azaspirocycle) | Reaction is stopped before equilibrium is reached.[4] |
| Long | Thermodynamic (Ring-Opened) | Allows the reaction to reach thermodynamic equilibrium.[4] |
Possible Cause 2: Incorrect Catalyst or pH.
Many aza-spirocyclizations, such as the Pictet-Spengler reaction, are acid-catalyzed.[6][7] The catalyst's role is to generate a reactive electrophilic intermediate (e.g., an iminium ion) that triggers the cyclization.[6] However, the wrong acid strength or concentration can promote side reactions, including hydrolysis of the intermediate, which leads to ring-opening.
-
Expert Analysis: A strong acid might protonate the substrate in a way that deactivates the nucleophile or over-activates the electrophile, leading to undesired pathways. Conversely, a catalyst that is too weak may not facilitate the desired cyclization efficiently, allowing slower, background ring-opening reactions to dominate.
-
Solution: Screen Catalysts and Optimize Conditions.
-
Vary Acid Strength: Test a range of Brønsted acids (e.g., TFA, CSA, TsOH) and Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃).
-
Optimize Catalyst Loading: Start with a catalytic amount (e.g., 10 mol%) and adjust upwards or downwards. In some cases, stoichiometric amounts may be required, while in others, trace amounts are sufficient.
-
Consider a Co-catalyst or Additive: Molecular sieves can be added to remove water, which may be a culprit in byproduct formation via hydrolysis.
-
Possible Cause 3: Unsuitable Solvent.
The solvent plays a critical role in stabilizing intermediates and transition states. Polar protic solvents (e.g., methanol, water) can participate in the reaction and may promote solvolysis, leading to ring-opened products.[8]
-
Expert Analysis: The choice of solvent can influence the conformation of the substrate and the stability of the key cyclization intermediate. A solvent that effectively solvates the transition state for the desired cyclization will accelerate that pathway relative to the ring-opening pathway.
-
Solution: Conduct a Solvent Screen.
-
Test a range of solvents with varying polarities and coordinating abilities. Start with common aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), and Tetrahydrofuran (THF) before exploring more specialized options.
-
| Solvent Class | Examples | Potential Impact on Aza-spirocyclization |
| Aprotic Polar | MeCN, DMF, DMSO | Generally good for stabilizing charged intermediates without interfering. |
| Aprotic Non-polar | Toluene, Hexane | May be useful if charged intermediates are not involved; can favor intramolecular reactions. |
| Protic Polar | MeOH, EtOH, H₂O | Can act as nucleophiles, potentially leading to ring-opening; however, can also promote reactions by stabilizing transition states through hydrogen bonding.[8] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental mechanistic principles that dictate whether my reaction yields the azaspirocycle or the ring-opened byproduct?
The outcome is a competition between the desired intramolecular cyclization (kinetically favored) and the undesired ring-opening or alternative reaction pathway (often thermodynamically favored). Several key principles govern this competition:
-
Baldwin's Rules: These rules predict the relative favorability of different ring-closing reactions based on the geometry of the transition state.[9][10][11] For aza-spirocyclization involving attack on a trigonal center (like an iminium ion), a 5-exo-trig or 6-exo-trig cyclization is generally favored, while endo-trig closures for small rings are disfavored.[9][11][12] Designing your substrate to follow a favored pathway is crucial.
-
The Thorpe-Ingold Effect: This principle states that introducing bulky substituents (like a gem-dimethyl group) on the carbon chain linking the nucleophile and electrophile can accelerate cyclization.[13][14][15] These groups compress the bond angle, bringing the reactive ends of the molecule closer together and increasing the probability of the desired intramolecular reaction.[13][15]
-
Kinetic vs. Thermodynamic Control: As detailed in the troubleshooting section, low temperatures and short reaction times favor the kinetic product (the spirocycle), while high temperatures and long reaction times allow the reaction to equilibrate to the more stable thermodynamic product (the ring-opened byproduct).[1][2][5]
Caption: A logical workflow for troubleshooting low yields in azaspirocyclization.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add your starting material (1.0 equiv) and anhydrous solvent (to make a ~0.1 M solution).
-
Cooling: Cool the reaction mixture to the first target temperature (e.g., 0 °C using an ice-water bath).
-
Initiation: Add the catalyst/reagent dropwise via syringe.
-
Monitoring: Stir the reaction at this temperature. Withdraw small aliquots at regular time intervals (e.g., 30 min, 1 hr, 2 hr) and quench immediately in a separate vial containing a suitable quenching agent (e.g., saturated NaHCO₃ for an acidic reaction). Analyze the quenched aliquots by LCMS or crude NMR to determine the ratio of product to byproduct.
-
Iteration: If significant byproduct formation is still observed or the reaction is too slow, repeat the experiment at a lower temperature (e.g., -20 °C, -40 °C, -78 °C).
-
Analysis: Compare the product/byproduct ratios across different temperatures and time points to identify the optimal conditions for maximizing the yield of the azaspirocycle.
References
- First proof of Thorpe-Ingold steric effects and surprising electronic effects in the Richman-Atkins cyclization of azamacrocycle ligands - ACS Fall 2025.
-
The application of an intramolecular Heck reaction for the spiro[indoline-3,4 - ResearchGate. Available from: [Link]
-
Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC - NIH. Available from: [Link]
- PREPARATION OF SPIROCYCLIC POLYETHERS BY INTRAMOLECULAR HECK REACTIONS.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction | Organic Letters - ACS Publications. Available from: [Link]
-
Baldwin's Rules For Ring Closure - Chemistry Notes. Available from: [Link]
-
Baldwin's rules - Wikipedia. Available from: [Link]
-
Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure - ResearchGate. Available from: [Link]
-
Thorpe–Ingold effect - Wikipedia. Available from: [Link]
- 2018-19 Master Course in Organic Chemistry.
- Thorpe-Ingold Effect Assisted Strained Ring Synthesis.
-
2.1: Baldwin's Rule for Ring Closure Reactions - Chemistry LibreTexts. Available from: [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction | Organic Letters - ACS Publications. Available from: [Link]
- Thorpe-Ingold Effect and Its Application in Cyclizations in Organic Chemistry.
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction - PubMed. Available from: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available from: [Link]
-
Thorpe-Ingold Effect | Chem-Station Int. Ed. Available from: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Available from: [Link]
-
Thermodynamic and Kinetic Products - Master Organic Chemistry. Available from: [Link]
-
Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst | Request PDF - ResearchGate. Available from: [Link]
-
Thermodynamic versus Kinetic Control - YouTube. Available from: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Available from: [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available from: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available from: [Link]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]
-
Synthesis and Evaluation of New Oxaspiro Monomers for Double Ring-Opening Polymerization - PubMed. Available from: [Link]
-
Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Available from: [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. Available from: [Link]
-
Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction - ResearchGate. Available from: [Link]
-
Synthesis and Evaluation of New Oxaspiro Monomers for Double Ring-opening Polymerization - ResearchGate. Available from: [Link]
-
Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - NIH. Available from: [Link]
-
Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed. Available from: [Link].nlm.nih.gov/17094851/)
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jackwestin.com [jackwestin.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 14. books.lucp.net [books.lucp.net]
- 15. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Synthesis of 2-Oxa-6-azaspiro[3.4]octane
Welcome to the technical support center for the synthesis of 2-Oxa-6-azaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. As a bioisostere for motifs like morpholine, 2-Oxa-6-azaspiro[3.4]octane offers a unique three-dimensional profile with desirable physicochemical properties for modern drug discovery.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to optimize your synthetic route for maximum yield and purity.
General Synthetic Strategy: Intramolecular Cyclization
The most common and reliable method for constructing the 2-Oxa-6-azaspiro[3.4]octane core is via an intramolecular Williamson ether synthesis. This involves the cyclization of a key precursor, typically an N-protected 3-(hydroxymethyl)azetidin-3-yl)methanol derivative, where one hydroxyl group is converted into a good leaving group.
The general workflow is depicted below:
Caption: General workflow for 2-Oxa-6-azaspiro[3.4]octane synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Category 1: Low or No Product Formation
Q: My reaction shows no conversion of the starting material (the activated diol precursor). What are the likely causes?
A: This issue typically points to one of three areas: the base, the solvent, or the leaving group.
-
Ineffective Deprotonation (Base Issue): The intramolecular cyclization requires the deprotonation of the remaining hydroxyl group to form a nucleophilic alkoxide. If the base is not strong enough to deprotonate the alcohol, the reaction will not proceed.
-
Causality: The pKa of a primary alcohol is typically around 16-17. The chosen base must have a conjugate acid with a significantly higher pKa. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol. Bases like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) are generally too weak for this transformation.
-
Solution: Switch to a stronger, non-nucleophilic base. We recommend drying your solvent and using sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). Ensure your reagents and solvent are anhydrous, as water will quench these strong bases.
-
-
Poor Solubility or Reactivity (Solvent Issue): The solvent plays a crucial role in mediating the reaction.
-
Causality: The reaction is an S_N2-type intramolecular displacement. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal as it can solvate the cation of the base but does not solvate the alkoxide nucleophile, leaving it "naked" and highly reactive. Using a protic solvent (e.g., ethanol) will protonate the alkoxide and inhibit the reaction.
-
Solution: Use a dry, polar aprotic solvent. Anhydrous THF is an excellent first choice. If solubility of your precursor is an issue, consider DMF, but be aware that it requires higher temperatures for removal during workup.
-
-
Poor Leaving Group: The efficiency of the S_N2 reaction is highly dependent on the quality of the leaving group.
-
Causality: A good leaving group is a weak base. Tosylates (-OTs) and mesylates (-OMs) are excellent leaving groups because their corresponding acids (tosic acid, mesic acid) are very strong. Halides can also be used but may require harsher conditions.
-
Solution: Ensure complete conversion of the hydroxyl group to the tosylate or mesylate in the prior step. Monitor this activation step by TLC or LC-MS. If activation is the problem, consider using fresh tosyl chloride or mesyl chloride and a thoroughly dry amine base like pyridine or triethylamine in dichloromethane (DCM).
-
Q: I'm observing consumption of my starting material, but the yield of the spiro-oxetane is very low. What are the common side reactions?
A: Low yield with starting material consumption points towards competing side reactions. The formation of a strained four-membered ring is entropically and enthalpically challenging, making side reactions competitive.
-
Intermolecular Dimerization/Polymerization: This is the most common side reaction.
-
Causality: If the concentration of the precursor is too high, the generated alkoxide from one molecule can attack the leaving group of another molecule (intermolecular S_N2) instead of cyclizing (intramolecular S_N2). This leads to dimers and polymers, which can be difficult to separate from the product.
-
Solution: Employ high-dilution conditions. The key is to favor the intramolecular reaction pathway. Perform the reaction at a low concentration (e.g., 0.01-0.05 M). A syringe pump to slowly add the precursor solution to a suspension of the base in the solvent is a highly effective technique for maintaining low concentrations throughout the reaction.
-
-
Elimination Reactions: Depending on the structure, elimination to form an alkene may be possible, though it is less common for this specific substrate.
-
Ring Opening of the Product: Oxetanes can be susceptible to ring-opening under certain conditions, although they are generally more stable than epoxides.
-
Causality: If the reaction mixture becomes acidic during workup, or if nucleophiles are present at high temperatures, the strained oxetane ring can open.
-
Solution: Ensure a carefully controlled, non-acidic workup. Quench the reaction by carefully adding water or a saturated ammonium chloride solution at low temperature.
-
Category 2: Purification and Isolation Challenges
Q: My final product, the deprotected 2-Oxa-6-azaspiro[3.4]octane, is difficult to extract from the aqueous phase. What are my options?
A: The free amine is quite polar and can have significant water solubility, making standard liquid-liquid extraction with solvents like ethyl acetate or DCM inefficient.
-
Solution 1: Basify and Use a More Polar Solvent: Ensure the aqueous phase is strongly basic (pH > 12) using NaOH or KOH to ensure the amine is in its freebase form. Then, perform continuous liquid-liquid extraction or use a more polar solvent system like a 9:1 mixture of DCM:Isopropanol or even n-butanol for the extraction.
-
Solution 2: Salt Formation and Isolation: Isolate the product as a salt. After purification of the N-protected intermediate, deprotect it and then add a solution of an acid like HCl in ether/dioxane or oxalic acid in ethanol to precipitate the corresponding salt (e.g., hydrochloride or oxalate).[3] These salts are often crystalline and easily filtered, avoiding aqueous workup issues altogether.
-
Solution 3: Lyophilization: If the product is intended for immediate use in an aqueous buffer, you can sometimes purify the crude material via reverse-phase chromatography and then lyophilize (freeze-dry) the collected fractions to obtain the product, often as a TFA salt.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for this synthesis?
A1: The choice of protecting group is critical. It must be stable to the conditions of oxetane formation (strong base) but easily removable at the end.
-
Recommended: A benzyl group (-Bn) is an excellent choice. It is stable to NaH and can be cleanly removed under neutral conditions via hydrogenolysis (H₂, Pd/C). A carbamate like Boc (tert-butoxycarbonyl) is also viable, as it is stable to the cyclization conditions and can be removed with acid (e.g., TFA or HCl in dioxane).
Q2: What reaction conditions are optimal for the key intramolecular cyclization step?
A2: Based on established protocols for oxetane synthesis via intramolecular Williamson etherification, the following conditions are recommended.[4][5]
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Irreversibly and cleanly deprotonates the alcohol. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic solvent that promotes S_N2 reactivity. |
| Temperature | 0 °C to Reflux | Start at 0°C for base addition, then warm to RT or reflux to drive the reaction to completion. |
| Concentration | 0.01 - 0.05 M (High Dilution) | Minimizes intermolecular side reactions (dimerization). |
Q3: How can I confirm the formation of the 2-Oxa-6-azaspiro[3.4]octane structure?
A3: A combination of standard spectroscopic techniques is required.
-
¹H NMR: Look for the characteristic signals of the oxetane ring protons, which typically appear as triplets around 4.5-4.8 ppm. The azetidine ring protons will also have distinct shifts.
-
¹³C NMR: The spirocyclic quaternary carbon is a key signal to identify. The carbons of the oxetane ring (CH₂) will appear around 75-85 ppm.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and provide the exact mass of your compound.
Q4: Are there alternative synthetic routes besides intramolecular cyclization?
A4: While intramolecular cyclization is the most direct route, other methods for forming oxetanes exist, such as the Paternò-Büchi reaction ([2+2] photocycloaddition of a carbonyl and an alkene).[6][7] However, applying this to construct the specific 2-Oxa-6-azaspiro[3.4]octane scaffold would require a significantly different and likely more complex synthetic design, making it less practical for routine synthesis.
Detailed Experimental Protocol: Example Synthesis
This protocol is a representative example based on common literature procedures for analogous systems.
Step 1: Synthesis of N-Benzyl-3-(hydroxymethyl)-3-((tosyloxy)methyl)azetidine
-
To a solution of N-benzyl-3,3-bis(hydroxymethyl)azetidine (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the mono-tosylated precursor.
Step 2: Intramolecular Cyclization to form N-Benzyl-2-Oxa-6-azaspiro[3.4]octane
Caption: Workflow for the key cyclization step.
-
Suspend sodium hydride (60% dispersion in oil, 1.5 eq) in anhydrous THF (to achieve a final substrate concentration of 0.02 M) in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the mono-tosylated precursor (1.0 eq) from Step 1 in anhydrous THF.
-
Add the precursor solution to the NaH suspension dropwise via a syringe pump over 4 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or gently reflux until TLC/LC-MS indicates full conversion.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Perform a standard aqueous workup and extract the product with ethyl acetate. Purify by column chromatography to yield the N-benzyl protected spirocycle.
Step 3: Deprotection to 2-Oxa-6-azaspiro[3.4]octane
-
Dissolve the N-benzyl protected product (1.0 eq) in methanol or ethanol.
-
Add Palladium on carbon (10 wt. % Pd, 0.1 eq).
-
Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 2-Oxa-6-azaspiro[3.4]octane.
References
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Accessed December 2025. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Accessed December 2025. [Link]
-
Formation of C. Thieme. Accessed December 2025. [Link]
-
Synthesis of Oxetanes. Progress in Chemistry. Accessed December 2025. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Accessed December 2025. [Link]
-
Synthesis of Oxetanes. ResearchGate. Accessed December 2025. [Link]
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Accessed December 2025. [Link]
-
Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. Accessed December 2025. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Accessed December 2025. [Link]
-
Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Accessed December 2025. [Link]
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing). Accessed December 2025. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Oxa-6-azaspiro[3.4]octane hemioxalate 97% | CAS: 1408075-00-2 | AChemBlock [achemblock.com]
- 4. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
Technical Support Center: Scalability of 2-Oxa-6-azaspiro[3.4]octane Production
Welcome to the technical support center for the synthesis and scalability of 2-Oxa-6-azaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during its preparation, drawing from established literature and practical experience to ensure your success from bench-scale experiments to multigram production.
I. Overview of Synthetic Strategies & Scalability Considerations
2-Oxa-6-azaspiro[3.4]octane is a key building block in medicinal chemistry due to its rigid, three-dimensional structure. Several synthetic routes have been developed, each with its own set of advantages and challenges for scalability. The most common approaches involve either the formation of the azetidine or the oxetane ring as the key cyclization step, or the construction of the pyrrolidine ring in related azaspirocycles.[1][2] A prevalent and often scalable method is the [3+2] cycloaddition, which can efficiently generate the core structure in good yields.[1]
When scaling up the production of 2-Oxa-6-azaspiro[3.4]octane, several factors must be considered: the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the purification process, and the overall yield.[3] This guide will provide insights into navigating these challenges.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of 2-Oxa-6-azaspiro[3.4]octane and related spirocyclic amines.
Q1: What are the most common synthetic routes for preparing 2-Oxa-6-azaspiro[3.4]octane on a gram scale?
A1: Several viable routes exist for the gram-scale synthesis of 2-Oxa-6-azaspiro[3.4]octane. One of the most successful methods involves a [3+2] cycloaddition strategy, which has been shown to provide multigram quantities of related azaspirocycles in relatively high yields.[1] Another effective approach is through annulation, where either the cyclopentane or the four-membered ring is formed in the key step.[2] These methods utilize readily available starting materials and conventional chemical transformations, often with minimal chromatographic purification.[2]
Q2: I am observing low yields in my [3+2] cycloaddition reaction. What are the likely causes?
A2: Low yields in [3+2] cycloadditions for spirocycle synthesis can often be attributed to several factors. Steric hindrance around the alkene can impede the cycloaddition.[4] Additionally, the stability of the in-situ generated dipole is crucial; if it decomposes or dimerizes before reacting with the dipolarophile, yields will be low. The choice of solvent and base is also critical. For instance, using an insoluble base like potassium carbonate can lead to a slow, controlled generation of the dipole, minimizing side reactions and improving the yield of the desired spirocycle.[5]
Q3: Are there any specific safety precautions I should take when scaling up the synthesis?
A3: When scaling up any chemical synthesis, a thorough safety review is paramount. For the synthesis of 2-Oxa-6-azaspiro[3.4]octane, pay close attention to the thermal stability of intermediates and the potential for exothermic reactions, especially during cyclization steps. If using reagents like azides for cycloadditions, be aware of their potential explosive nature, particularly at elevated temperatures.[4] Always work in a well-ventilated fume hood and use appropriate personal protective equipment.
Q4: How should I store the final 2-Oxa-6-azaspiro[3.4]octane product?
A4: 2-Oxa-6-azaspiro[3.4]octane is a secondary amine and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric carbon dioxide and moisture. It is best stored at room temperature.[6] For long-term storage, refrigeration is recommended. The hemioxalate salt form is also commercially available and may offer enhanced stability.[6]
III. Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Low Yield and Side Product Formation in Cyclization Step
Problem: The key cyclization step to form the spirocyclic core is resulting in low yields and the formation of multiple side products, complicating purification.
Causality and Solutions:
-
High Concentration Favoring Intermolecular Reactions: The desired intramolecular cyclization can be outcompeted by intermolecular side reactions, especially at high concentrations.
-
Solution: Employ high-dilution conditions for the cyclization step. This can be achieved by the slow addition of the substrate to a larger volume of solvent. This favors the intramolecular reaction pathway.[7]
-
-
Incorrect Stoichiometry or Inactive Reagents: An incorrect ratio of reagents or the use of degraded reagents can lead to incomplete reactions and the formation of byproducts.
-
Solution: Carefully verify the stoichiometry of your reactants. Ensure all reagents are fresh and of high purity. For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere.[7]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.
-
Solution: Optimize the reaction temperature. Running the reaction at a lower temperature may increase selectivity and reduce the formation of undesired byproducts, although it may require longer reaction times.[7]
-
Guide 2: Challenges in Product Purification
Problem: The final 2-Oxa-6-azaspiro[3.4]octane product is difficult to purify, showing streaking on TLC plates and co-eluting with impurities during column chromatography.
Causality and Solutions:
-
High Polarity and Basic Nature of the Amine: The free amine is polar and basic, which can lead to strong interactions with silica gel, causing streaking and poor separation.
-
Solution 1: Use of a Modified Eluent: Add a small amount of a basic modifier to your eluent system for column chromatography. A common choice is to use a mobile phase containing a small percentage of ammonium hydroxide in methanol/dichloromethane.[8] This will help to suppress the interaction of the basic amine with the acidic silica gel.
-
Solution 2: Purification via Salt Formation: Convert the crude amine to a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid. The salt is often crystalline and can be purified by recrystallization. The pure free amine can then be regenerated by treatment with a base.[9]
-
Solution 3: Boc-Protection Strategy: Protect the secondary amine with a Boc group. The resulting Boc-protected spirocycle is less polar and generally easier to purify by standard silica gel chromatography. The Boc group can be cleanly removed under acidic conditions (e.g., with TFA or HCl in dioxane) to yield the pure product.[8]
-
IV. Experimental Protocols & Data
Representative Synthesis via Annulation Strategy
The following is a generalized protocol based on the principles of annulation strategies for the synthesis of azaspirocycles.[2]
Step 1: Synthesis of the Azetidine Precursor
-
This step typically involves the reaction of a suitable dielectrophile with a primary amine to form the four-membered azetidine ring. Careful control of reaction conditions is necessary to favor cyclization over polymerization.
Step 2: Annulation of the Oxetane Ring
-
The azetidine precursor is then subjected to conditions that promote the formation of the oxetane ring. This can involve an intramolecular Williamson ether synthesis or a similar cyclization reaction.
Step 3: Deprotection and Isolation
-
If a protecting group is used on the nitrogen atom, it is removed in the final step. The crude product is then purified using one of the methods described in the troubleshooting guide above.
Yield Comparison of Synthetic Strategies
| Synthetic Strategy | Key Features | Reported Yields | Scalability Notes | Reference |
| [3+2] Cycloaddition | Convergent, efficient for building complexity. | Moderate to high (up to 93% for related spirocycles) | Scalable to multigram quantities. | [1][5] |
| Annulation | Stepwise construction of rings, uses readily available materials. | Good overall yields. | Demonstrated on a gram scale. | [2] |
| Visible-Light-Induced Nitrogen-Atom Deletion | Novel method for skeletal editing. | Good yields reported for related spirocycles. | Scalability may require specialized photochemical reactors. | [10] |
V. Visualizing the Workflow
General Synthetic Workflow
Caption: A decision tree for troubleshooting low yields in the synthesis.
VI. References
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (URL: [Link])
-
Optimization of reaction conditions for "6-Oxaspiro[3.4]octan-2-one". (URL: Not available)
-
Optimization of the Reaction Conditions a. (URL: [Link])
-
Optimization of the Reaction Conditions. [a]. (URL: [Link])
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (URL: [Link])
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. (URL: [Link])
-
Troubleshooting: How to Improve Yield. (URL: [Link])
-
Facile synthesis of 2-azaspiro[3.4]octane. (URL: [Link])
-
Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
What are some common causes of low reaction yields? : r/Chempros. (URL: [Link])
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (URL: [Link])
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: Not available)
-
Purine and Related Compound Purification Strategies. (URL: [Link])
-
Purification of strong polar and basic compounds : r/Chempros. (URL: [Link])
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (URL: [Link])
-
Trichloroacetic acid fueled practical amine purifications. (URL: [Link])
-
Exploring Regio- and Stereoselectivity in [3+2] Cycloaddition: Molecular Electron Density Theory Approach for Novel Spirooxindole-Based Benzimidazole with Pyridine Spacer. (URL: [Link])
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (URL: [Link])
-
CAN-Promoted Thiolative ipso-Annulation of Unactivated N-Benzyl Acrylamides: Access to SCN/SCF3/SO2Ar Containing Azaspirocycles. (URL: [Link])
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (URL: [Link])
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- 3. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting low conversion rates in [3+2] cycloaddition reactions
Technical Support Center: [3+2] Cycloaddition Reactions
Welcome to the technical support guide for [3+2] cycloaddition reactions. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with reaction efficiency and conversion rates. As a foundational method for synthesizing five-membered heterocycles, mastering the [3+2] cycloaddition is crucial.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose problems and develop robust, reproducible protocols.
Frequently Asked Questions (FAQs)
Q1: My [3+2] cycloaddition is not working at all. Where do I even begin to troubleshoot?
When facing a complete lack of product, it's essential to return to first principles. The issue almost always lies in one of three areas: reagent integrity, reaction conditions, or the fundamental viability of the chosen substrates.
-
Reagent Integrity: The 1,3-dipole is often the most sensitive component. Many dipoles, such as nitrile imines or azomethine ylides, are not stable and must be generated in situ.[4][5] If you are generating the dipole in situ, confirm the stability and purity of the precursor. For stable dipoles like organic azides, ensure they have not decomposed during storage. The dipolarophile (e.g., alkene, alkyne) should also be pure; common impurities like peroxides in ethereal solvents can interfere with the reaction.
-
Reaction Conditions: Are your conditions appropriate for the specific type of [3+2] cycloaddition you are attempting? Thermally-driven, concerted cycloadditions may require elevated temperatures to overcome the activation barrier.[6][7] In contrast, many modern cycloadditions are catalyst-mediated (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC) and proceed under mild conditions.[8][9] For these, catalyst activity is paramount.
-
Substrate Reactivity: Consult Frontier Molecular Orbital Theory (FMOT). The rate of a [3+2] cycloaddition is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][10] If both your dipole and dipolarophile are electron-rich or both are electron-poor, the HOMO-LUMO gap will be large, leading to a very slow or non-existent reaction without significant thermal energy or catalytic activation.
A logical troubleshooting workflow can help systematically identify the root cause.
Caption: Competing reaction pathways for a 1,3-dipole.
Guide 2: Solvent and Temperature Effects
Q3: I changed the solvent and now my yield has dropped significantly. I thought [3+2] cycloadditions were insensitive to solvent polarity?
This is a common misconception. While some concerted, non-polar [3+2] reactions show little dependence on the solvent, the effect can be dramatic for reactions that proceed through a polar, charge-separated transition state or a stepwise, zwitterionic intermediate. [1][2][11] Causality:
-
Mechanism-Dependence: The classic Huisgen 1,3-dipolar cycloaddition is often described as a concerted pericyclic reaction where polarity changes little between reactants and the transition state, resulting in minimal solvent effects. [1]However, many modern variants, particularly those involving highly polarized or polarizable substrates, may have significant charge separation in the transition state. Polar solvents can stabilize this transition state, accelerating the reaction. Conversely, for some systems, non-polar solvents may be preferred. [12]* Solubility: A trivial but critical factor. If one of your reagents has poor solubility in the chosen solvent at the reaction temperature, its effective concentration in the solution phase will be low, leading to a slow reaction and low conversion.
-
Specific Solvent Interactions: Solvents can do more than just solvate. Protic solvents (like alcohols) can form hydrogen bonds with reactants, which may either accelerate or retard the reaction depending on the specific mechanism. [13]For example, hydrogen bonding to a Lewis basic site on the 1,3-dipole could deactivate it.
Troubleshooting and Optimization Protocol:
A solvent screen is a standard method for optimizing reaction conditions.
Protocol: Parallel Solvent Screening
-
Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or a series of identical reaction tubes).
-
Reagents: To each vial, add the dipolarophile and any solid reagents (catalyst, base, etc.).
-
Solvents: Add an equal volume of a different anhydrous solvent to each vial. See the table below for common choices.
-
Initiation: Add the 1,3-dipole (or its precursor) to each vial simultaneously to start the reactions.
-
Monitoring: Stir all reactions at the desired temperature for a set period (e.g., 4, 8, and 24 hours). At each time point, take a small aliquot from each vial and analyze by a rapid method like TLC or LC-MS to determine the relative conversion.
-
Analysis: Identify the solvent that provides the highest conversion in the shortest time with the fewest side products.
| Solvent | Dielectric Constant (ε) | Type | Common Use Case & Rationale |
| Toluene | 2.4 | Aprotic, Non-polar | Good for many concerted reactions; allows for high temperatures. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, Polar | General-purpose solvent with good solvating power for many organics. |
| Dichloromethane (DCM) | 9.1 | Aprotic, Polar | Excellent solvent for a wide range of substrates, often used at or below RT. [14] |
| Acetonitrile (MeCN) | 37.5 | Aprotic, Polar | Highly polar; can stabilize polar intermediates or transition states. |
| Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | High boiling point and strong solvating power, but can be difficult to remove. |
| Ethanol (EtOH) | 24.6 | Protic, Polar | Can participate in H-bonding; sometimes used in "click" chemistry. [15] |
Table 1: A selection of common solvents for screening [3+2] cycloaddition reactions.
Guide 3: Catalyst-Related Issues
Q4: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) is sluggish and gives low yields. How can I improve it?
The CuAAC or "click" reaction is one of the most famous examples of a [3+2] cycloaddition, but its success hinges on maintaining the active Cu(I) catalyst. [3][8] Causality:
-
Copper(I) Oxidation: The most common failure mode is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) species by dissolved oxygen. This is why CuAAC reactions are often run with a reducing agent or under an inert atmosphere.
-
Poor Ligand Choice: Ligands are often used to stabilize the Cu(I) center, prevent disproportionation, and accelerate the catalytic cycle. The choice of ligand can have a profound impact on reaction efficiency.
-
Inhibitors: Some functional groups on the substrates (e.g., unprotected thiols) can coordinate strongly to the copper catalyst and act as inhibitors.
Troubleshooting and Optimization:
-
Oxygen Exclusion:
-
De-gassing: Before adding the catalyst, thoroughly de-gas your solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Reducing Agent: The most common method is to generate Cu(I) in situ from a stable Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent like sodium ascorbate. Ensure the ascorbate is fresh and used in slight excess.
-
-
Catalyst and Ligand System:
-
Source: For sensitive reactions, use a well-defined Cu(I) source like CuI, CuBr, or [Cu(MeCN)₄]PF₆ and handle it under an inert atmosphere.
-
Ligands: If the reaction is still slow, the addition of a ligand is recommended. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for protecting the Cu(I) catalyst from oxidation and accelerating the reaction.
-
-
Substrate Purity: Ensure your azide and alkyne are free from impurities that could chelate or react with the copper catalyst. If impurities are suspected, purification by column chromatography, distillation, or recrystallization is necessary.
Protocol: A Robust CuAAC Test Reaction
-
Setup: To a reaction vial, add the alkyne (1.0 equiv), the azide (1.05 equiv), and sodium ascorbate (0.1 equiv).
-
Solvent: Add a 1:1 mixture of de-gassed water and t-butanol.
-
Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 equiv) in water.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction should be complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Evaluation: This protocol is robust for many substrates. If it fails, the issue is likely with the stability or purity of your specific azide or alkyne, rather than the general conditions.
References
-
Singleton, D. A., et al. (2021). Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (2024). 1,3-Dipolar cycloaddition. Available at: [Link]
-
Hameed, L. A., et al. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. Available at: [Link]
-
Domingo, L. R., et al. (2019). Unravelling the Mysteries of the [3+2] Cycloaddition Reactions. European Journal of Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. Available at: [Link]
-
Harmata, M. (2010). (3+2)-Cycloaddition Reactions of Oxyallyl Cations. Chemical Communications. Available at: [Link]
-
Hameed, L. A., et al. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. Available at: [Link]
-
Yadav, D. K., et al. (2019). FeCl3‐Catalyzed [3+2] Cycloaddition Reaction: A Mild Synthetic Approach to Spirooxindolo‐2‐iminothiazolidine Scaffolds. ChemistrySelect. Available at: [Link]
-
Al-Azzawi, W. A. M., & Hameed, L. A. (2014). Theoretical Study of Solvent Effects on 1,3-Dipolar cycloaddition Reaction. Iraqi National Journal of Chemistry. Available at: [Link]
-
Kącka-Zych, A. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. Available at: [Link]
-
Al-Azzawi, W. A. M. (2013). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. Journal of Physical Organic Chemistry. Available at: [Link]
-
ChemTalk. (2024). Cycloaddition Reactions. Available at: [Link]
-
Hejnosz, S. L., et al. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines. Organic Letters. Available at: [Link]
-
Reddy, G. C., et al. (2021). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]
-
Wang, X., et al. (2017). Palladium‐Catalyzed Asymmetric [3+2] Cycloaddition of Vinylethylene Carbonates with 2‐Arylidene‐1,3‐Indandiones. Advanced Synthesis & Catalysis. Available at: [Link]
-
Zhang, Y., et al. (2023). Insight into [3+2]-dehydration Cycloaddition Reaction Catalyzed by Brønsted Acid: A Theoretical Study. ACS Omega. Available at: [Link]
-
Pérez-Manríquez, C., et al. (2011). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pearson+. (2024). What is a key difference between photochemical and thermal cycloaddition reactions. Available at: [Link]
-
Zhang, Z., et al. (2023). Bis‐Tetrasubstituted Centers Forming Formal [3 + 3] Cycloaddition Reaction via Bifunctional Organocatalysis: Synthesis of Spiro‐Oxindoles. European Journal of Organic Chemistry. Available at: [Link]
-
Goudreau, N., et al. (2017). Catalyzing the (3+2) Cycloaddition of Neutral TACs: Towards a Generalization of the CuAAC Reactivity Principles. Angewandte Chemie International Edition. Available at: [Link]
-
Drelich, P., et al. (2021). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Molecules. Available at: [Link]
-
Fiveable. (2024). [3+2] Cycloaddition Definition. Available at: [Link]
-
JoVE. (2023). Cycloaddition Reactions: Overview. Core Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stereochemistry of Cycloadditions. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). The [3+2] Cycloaddition Reaction. Available at: [Link]
-
NPTEL. (2013). [3 plus 2] Cycloaddition in heterocyclic chemistry. YouTube. Available at: [Link]
-
University of Alberta Libraries. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
-
Wang, Z., et al. (2020). Enantioselective Synthesis of Spirooxindole‐Pyran and Furan Scaffolds via Copper‐Catalyzed Formal (3+3) and (3+2) Cycloaddition of Isatin‐Derived Propargylic Esters. Angewandte Chemie International Edition. Available at: [Link]
-
Wikipedia. (2024). Cycloaddition. Available at: [Link]
-
Protti, S., et al. (2019). Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Griesbeck, A. G., & Maptue, N. E. (2009). Studies in Organic and Physical Photochemistry – An Interdisciplinary Approach. Chemical Society Reviews. Available at: [Link]
-
Bakunov, S. A., et al. (2020). Divergent Annulations of 5,6‐Dihydro‐4H‐1,2‐Oxazine N‐Oxides and Enol Diazoacetates for the Switchable Chemoselective Synthesis of Fused 1,2‐Oxazine Derivatives. European Journal of Organic Chemistry. Available at: [Link]
-
Lewis, F. D., et al. (1983). Nonconvergent cycloaddition pathways for thermal vs. photochemical reaction of N-isobutenylpyrrolidine with dimethyl fumarate. The Journal of Organic Chemistry. Available at: [Link]
-
Atherton, J. H., & Fields, R. (1968). One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. The Journal of the Chemical Society C: Organic. Available at: [Link]
-
Ma, Z., et al. (2022). Gem-Difluorovinyl Group as an Electron Donor: Design and Application of a Donor–Acceptor Cyclopropane in Formal [3+2] Cycloaddition. Organic Letters. Available at: [Link]
-
Domingo, L. R. (2016). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. Molecules. Available at: [Link]
-
Wang, Y., et al. (2023). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules. Available at: [Link]
-
Khayamian, T., & Ensafi, A. A. (2005). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytica Chimica Acta. Available at: [Link]
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stability issues of 2-Oxa-6-azaspiro[3.4]octane under different conditions
Technical Support Center: 2-Oxa-6-azaspiro[3.4]octane
Welcome to the technical support center for 2-Oxa-6-azaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the stability of this unique spirocyclic scaffold. Understanding the stability profile of 2-Oxa-6-azaspiro[3.4]octane is critical for its successful application in medicinal chemistry and organic synthesis. This document addresses common stability-related questions and provides troubleshooting guidance based on established principles of heterocyclic chemistry.
The structure of 2-Oxa-6-azaspiro[3.4]octane incorporates two strained four-membered rings: an oxetane and an azetidine, fused at a central spiro carbon. The inherent ring strain of approximately 25.4 kcal/mol in the azetidine ring and a comparable strain in the oxetane ring (25.5 kcal/mol) are the primary drivers of its reactivity and potential instability.[1][2][3] This guide will help you navigate the challenges associated with this unique structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Oxa-6-azaspiro[3.4]octane?
A1: The degradation of 2-Oxa-6-azaspiro[3.4]octane is primarily driven by the ring strain of its oxetane and azetidine moieties. The most probable degradation pathways involve ring-opening reactions.
-
Acid-Catalyzed Ring Opening: Both the oxetane and azetidine rings are susceptible to opening under acidic conditions. The ether oxygen of the oxetane and the amine of the azetidine can be protonated, which facilitates nucleophilic attack and ring cleavage.[4][5][6]
-
Nucleophilic Ring Opening: The carbon atoms adjacent to the heteroatoms are electrophilic and can be attacked by nucleophiles, leading to ring opening. This is particularly relevant for the azetidine ring, which can react with various nucleophiles.[7]
-
Thermal Decomposition: While generally more stable than three-membered rings like aziridines, the inherent strain in the four-membered rings can lead to thermal decomposition, though specific temperature thresholds for this compound are not widely reported.[1][2]
Q2: How stable is 2-Oxa-6-azaspiro[3.4]octane in acidic conditions?
A2: The compound is expected to be unstable in strongly acidic conditions. The azetidine nitrogen is basic and will be protonated to form an azetidinium ion. This positively charged species is highly susceptible to ring-opening by nucleophiles, including the counter-ion of the acid (e.g., chloride).[4] Similarly, the oxetane oxygen can be protonated, activating the ring for nucleophilic attack and subsequent cleavage.[3][5] Ring-opening of the oxetane moiety is a known issue for related structures under acidic catalysis.[5]
Q3: What is the expected stability in basic conditions?
A3: The 2-Oxa-6-azaspiro[3.4]octane scaffold is generally more stable under basic conditions than acidic conditions. Oxetane rings, for instance, are often incorporated into molecules because they are more resistant to basic hydrolysis compared to esters.[8] However, strong bases could potentially deprotonate the N-H of the azetidine, which might initiate other reactions depending on the reaction conditions and other reagents present. The oxetane ring itself is generally tolerant of basic conditions.[5]
Q4: Can this compound undergo polymerization?
A4: Yes, both oxetanes and azetidines can undergo ring-opening polymerization (ROP). This process is typically initiated by cationic, anionic, or coordination catalysts. Given the strained nature of the rings in 2-Oxa-6-azaspiro[3.4]octane, ROP is a potential pathway for decomposition or side reactions, especially in the presence of catalytic impurities or under thermal stress.
Troubleshooting Guide
Issue 1: Unexpected Side Products or Low Yield in a Reaction
-
Possible Cause: Degradation of the spiro-scaffold due to reaction conditions.
-
Troubleshooting Steps:
-
pH Assessment: If your reaction is run under acidic conditions, consider that ring-opening of either the oxetane or azetidine is a likely side reaction.
-
Recommendation: If possible, switch to neutral or basic conditions. If acidic conditions are required, use the mildest possible acid and the lowest effective temperature. Consider using a non-nucleophilic buffer if protonation is necessary but nucleophilic attack is to be avoided.
-
-
Nucleophile Check: If your reaction mixture contains strong nucleophiles, they may be opening the azetidine or oxetane rings.
-
Recommendation: Evaluate if a less nucleophilic reagent can be used. Protect the azetidine nitrogen if it is not the intended reaction site.
-
-
Temperature Control: High temperatures can promote decomposition.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Issue 2: Compound Degrades During Workup or Purification
-
Possible Cause: Instability on silica gel or during aqueous extraction.
-
Troubleshooting Steps:
-
Chromatography Issues: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds.
-
Recommendation: Use neutralized silica gel or basic alumina for chromatography.[8] Alternatively, consider other purification techniques like crystallization or reverse-phase chromatography with a buffered mobile phase.
-
-
Aqueous Workup: Acidic or basic aqueous washes can lead to hydrolysis and ring-opening.
-
Recommendation: Use neutral water or brine for extractions. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.
-
-
Issue 3: Poor Long-Term Storage Stability of the Compound or its Solutions
-
Possible Cause: Gradual degradation due to exposure to atmospheric moisture, CO₂, light, or trace impurities.
-
Troubleshooting Steps:
-
Storage of Solid Compound:
-
Recommendation: Store the solid compound in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperature (2-8°C is often recommended for similar compounds) and protected from light.[9]
-
-
Stability in Solution:
-
Recommendation: Prepare solutions fresh for use. If stock solutions are necessary, use anhydrous, high-purity solvents. Protic solvents like methanol or ethanol could potentially act as nucleophiles over time, especially if acidic or basic impurities are present. Aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for stock solutions. Store solutions at low temperatures (-20°C or -80°C).
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11][12]
-
Objective: To determine the degradation profile of 2-Oxa-6-azaspiro[3.4]octane under various stress conditions.
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and at 60°C.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%). Keep the sample in the dark to prevent photo-oxidation.[13]
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.
-
-
Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it if necessary, and analyze by a suitable method like HPLC or LC-MS to quantify the parent compound and detect any degradation products.
| Condition | Temperature | Time | Expected Outcome |
| 0.1 M HCl | 60°C | 24h | Significant degradation expected |
| 0.1 M NaOH | 60°C | 24h | Moderate to low degradation expected |
| 3% H₂O₂ | RT | 24h | Degradation potential to be determined |
| Solid | 80°C | 7 days | Potential for degradation |
| Solution | 80°C | 7 days | Potential for degradation |
Visualization of Degradation Pathways
The following diagram illustrates the likely points of attack on the 2-Oxa-6-azaspiro[3.4]octane scaffold under acidic conditions.
Caption: Acid-catalyzed degradation workflow.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Azetidine: Chemical Reactivity. YouTube.
- Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Recent advances in the synthesis of oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry (RSC Publishing).
- Mechanism and stereochemistry of oxetane reactions. II. High Syn stereoselectivity in the oxetane ring opening of 6-phenyl-7-oxabicyclo[4.2.0]octane under acidic conditions. Comparison with the analogous reactions of the corresponding oxirane. The Journal of Organic Chemistry.
- Oxetanes: formation, reactivity and total syntheses of n
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
- Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
- 2-oxa-6-azaspiro[3.4]octane CAS#: 220290-68-6. ChemicalBook.
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- 9. 2-oxa-6-azaspiro[3.4]octane CAS#: 220290-68-6 [m.chemicalbook.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. ijper.org [ijper.org]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 2-Oxa-6-azaspiro[3.4]octane vs. Morpholine as Bioisosteres
In the intricate process of drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this endeavor. For decades, the morpholine ring has been a stalwart scaffold, incorporated into numerous FDA-approved drugs due to its favorable properties.[1] However, its inherent planarity and potential for metabolic degradation have spurred the exploration of more robust, three-dimensional alternatives.[1] Among these, 2-Oxa-6-azaspiro[3.4]octane has emerged as a compelling bioisostere, offering a unique topographical and physicochemical profile. This guide provides an in-depth, data-driven comparison of these two scaffolds to inform rational design choices in modern medicinal chemistry.
The Physicochemical Landscape: Beyond Flatland
A molecule's journey through the body is dictated by its physicochemical properties. The shift from a simple six-membered ring like morpholine to a spirocyclic system introduces significant changes that can be leveraged to overcome common drug development hurdles such as poor solubility and metabolic instability. The inherent three-dimensionality of spirocycles, as measured by the fraction of sp³ hybridized carbons (Fsp³), is often correlated with improved clinical success.[2]
The quaternary carbon of the spirocycle enforces a rigid, three-dimensional structure, allowing for more precise spatial orientation of functional groups.[2][3] This can lead to enhanced binding affinity and selectivity for biological targets.[3]
Comparative Data Summary
| Property | 2-Oxa-6-azaspiro[3.4]octane Analogues | Morpholine Analogues | Significance in Drug Discovery |
| Lipophilicity (LogD) | Generally Lower | Baseline | Lowering lipophilicity can reduce off-target toxicity and improve aqueous solubility.[2] |
| Aqueous Solubility | Generally Higher | Baseline | Improved solubility is critical for bioavailability and formulation.[4][5] |
| Molecular Shape | Rigid, 3-Dimensional (Higher Fsp³) | Conformationally flexible, relatively 2D | Increased 3D character can improve target complementarity and help "escape from flatland," a common issue in drug design.[2] |
| Basicity (pKa) | Generally Higher (0.6-1.5 units) | ~8.5-9.0 | Modulating pKa affects the ionization state at physiological pH, influencing permeability, target binding, and off-target effects (e.g., hERG).[6] |
| Metabolic Stability | Generally Improved | Often susceptible to oxidation | Enhanced metabolic stability leads to a longer half-life and improved pharmacokinetic profile.[2][5][6] |
This table synthesizes findings from multiple studies where morpholine was replaced by azaspirocycles.[2][6]
Synthesis and Accessibility: From Niche to Mainstream
The practical utility of a chemical scaffold is intrinsically linked to its synthetic accessibility. While morpholine derivatives are readily prepared via well-established industrial methods, such as the dehydration of diethanolamine, the synthesis of novel spirocycles was historically a significant barrier.[7]
However, recent advancements have rendered 2-Oxa-6-azaspiro[3.4]octane and related scaffolds far more accessible. Methodologies like [3+2] cycloadditions have enabled multi-gram scale synthesis, and the core building block is now commercially available from numerous suppliers, facilitating its integration into drug discovery programs.[4]
Caption: A comparison of the synthetic accessibility for the two scaffolds.
Experimental Evaluation: Assessing Metabolic Stability
One of the primary motivations for replacing morpholine is to enhance metabolic stability.[1] The following protocol details a standard, self-validating in vitro assay to compare the stability of a morpholine-containing compound with its 2-Oxa-6-azaspiro[3.4]octane analogue in human liver microsomes (HLM).
Protocol: In Vitro HLM Stability Assay
Objective: To quantitatively determine and compare the intrinsic clearance of two compounds.
Materials:
-
Test Compound A (Morpholine analogue), Test Compound B (Spiro-octane analogue)
-
Positive Control (e.g., Verapamil, a compound with known high clearance)
-
Human Liver Microsomes (pooled, e.g., 20 mg/mL stock)
-
NADPH Regenerating System (e.g., Solution A: NADP+, G6P; Solution B: G6PDH)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile with Internal Standard (e.g., Tolbutamide) for quenching
-
LC-MS/MS System
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer. Prepare a 2 µM working solution of each test compound in buffer.
-
Incubation Setup: In a 96-well plate, add 50 µL of the 1 mg/mL HLM solution to each well.
-
Pre-incubation: Add 25 µL of the 2 µM test compound working solution to the wells. Pre-incubate the plate at 37°C for 10 minutes to allow temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding 25 µL of the pre-warmed NADPH regenerating system. This marks the T=0 time point for a parallel control plate.
-
Time Course Sampling: Incubate the primary plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in the corresponding wells by adding 100 µL of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Monitor the disappearance of the parent compound peak area relative to the internal standard over time.
-
Data Interpretation: Plot the natural log of the remaining parent compound vs. time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (Clᵢₙₜ) from this data. A longer half-life for Compound B would validate the hypothesis that the spirocyclic scaffold improves metabolic stability.
Caption: Standard workflow for an in vitro metabolic stability experiment.
Impact on Biological Activity: Case Studies
The true test of a bioisostere lies in its ability to maintain or improve biological activity while enhancing drug-like properties.
-
MCHr1 Antagonists: In a program developing Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, replacing a morpholine group with a 2-oxa-6-azaspiro[3.3]heptane (a closely related scaffold) in the compound AZD1979 led to a significant reduction in metabolic turnover in human liver microsomes.[6] This change also beneficially lowered lipophilicity (ΔlogD = -1.2) without compromising permeability or increasing hERG inhibition, demonstrating a clear multi-parameter optimization.[6]
-
EGFR Inhibitors: 2-Oxa-6-azaspiro[3.4]octane has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR).[8] Studies have shown that compounds incorporating this moiety possess high inhibitory activity against various EGFR-related cell lines, suggesting its utility in oncology drug discovery.[4][8] The spirocyclic structure is more potent than piperazine or morpholine in this context.[8]
Concluding Remarks for the Practicing Chemist
2-Oxa-6-azaspiro[3.4]octane represents a significant advancement over the classical morpholine bioisostere. Its rigid, three-dimensional geometry offers a powerful strategy to improve aqueous solubility, metabolic stability, and target selectivity by providing novel exit vectors for exploring chemical space.[9] While morpholine remains a useful and accessible building block, the growing commercial availability and scalable syntheses of 2-Oxa-6-azaspiro[3.4]octane make it an essential tool for overcoming the ADME and potency challenges frequently encountered in modern drug discovery. Its consideration is highly recommended for any optimization campaign where the liabilities of a morpholine or piperazine moiety have been identified.
References
-
Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition Source: ResearchGate URL: [Link]
-
Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]
-
Title: Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines Source: Journal of the American Chemical Society URL: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Oxa-6-azaspiro[3.4]octane Derivatives
In the landscape of modern drug discovery, the optimization of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is as critical as its pharmacological potency. Among these, metabolic stability is a paramount parameter that dictates a compound's in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] This guide provides an in-depth comparison of the methodologies used to assess the metabolic stability of 2-Oxa-6-azaspiro[3.4]octane derivatives, a class of scaffolds increasingly utilized to enhance the developability of new chemical entities.
The 2-Oxa-6-azaspiro[3.4]octane motif is a key example of a spirocyclic scaffold, which is a structural class of molecules where two rings are fused at a single atom.[3] These scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensional nature.[3][4] This three-dimensionality can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their non-spirocyclic counterparts.[4][5] For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane, a closely related scaffold, has been shown to improve metabolic stability in drug candidates.[6] The rigid nature of the spirocyclic core in 2-Oxa-6-azaspiro[3.4]octane derivatives can also favorably orient functional groups for target binding while potentially shielding metabolically labile sites from enzymatic degradation.[7]
This guide will detail the industry-standard in vitro assays for evaluating metabolic stability, provide a framework for data interpretation, and offer insights into the experimental choices that ensure the generation of robust and reliable data.
The Cornerstone of Metabolic Stability Assessment: In Vitro Assays
The initial evaluation of a compound's metabolic fate is predominantly conducted using in vitro systems derived from the liver, the primary site of drug metabolism.[8] The two most informative and widely adopted assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the liver that are rich in cytochrome P450 (CYP450) enzymes, the key players in Phase I drug metabolism.[1][9] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.[9]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated source of CYP450 enzymes, allowing for a focused assessment of Phase I metabolic pathways.[10]
-
The Role of NADPH: The addition of an NADPH regenerating system is crucial as it serves as a necessary cofactor for CYP450 enzyme activity.[11][12] Reactions without NADPH serve as a negative control to account for non-enzymatic degradation.[13]
-
Incubation and Time Points: Incubating the test compound with microsomes at 37°C mimics physiological conditions.[9][13] Multiple time points are taken to monitor the disappearance of the parent compound, allowing for the calculation of key kinetic parameters.[13]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) in a 37°C water bath and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[11][14]
-
Prepare a stock solution of the 2-Oxa-6-azaspiro[3.4]octane derivative in a suitable organic solvent (e.g., DMSO).[13]
-
Prepare the NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[13]
-
-
Incubation:
-
Sampling and Quenching:
-
Sample Preparation and Analysis:
Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Metabolism
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors, all within a cellular environment that includes active transport mechanisms.[8][15][16]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They provide a more comprehensive picture of metabolic stability by encompassing both Phase I and Phase II metabolic pathways.[15][17] This is particularly important for compounds that may be cleared through glucuronidation or sulfation.
-
Cell Viability: Ensuring high hepatocyte viability is critical for the predictive power of the assay. This is typically assessed using methods like the trypan blue exclusion assay.
-
Suspension vs. Plated: Suspension assays are common for higher throughput screening, while plated assays can be used for longer-term studies.[18]
Experimental Workflow: Hepatocyte Stability Assay
Caption: Workflow for a typical hepatocyte stability assay.
Detailed Protocol: Hepatocyte Stability Assay
-
Preparation:
-
Thaw cryopreserved hepatocytes and assess viability. Resuspend the viable cells in an appropriate incubation medium.[19]
-
Prepare a stock solution of the 2-Oxa-6-azaspiro[3.4]octane derivative.
-
-
Incubation:
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and add them to a quenching solution containing an internal standard.[19]
-
-
Sample Preparation and Analysis:
-
Lyse the cells (e.g., through sonication or freeze-thaw cycles) and centrifuge to remove cell debris.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound over time.[19]
-
Data Analysis and Interpretation
The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[10][18] These parameters are calculated from the rate of disappearance of the test compound.
-
Half-life (t½): The time it takes for the concentration of the compound to decrease by half. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[18]
The following table provides a representative comparison of metabolic stability data for a hypothetical 2-Oxa-6-azaspiro[3.4]octane derivative against common structural analogs.
| Compound | Scaffold | Human Liver Microsomes t½ (min) | Human Hepatocytes t½ (min) | In Vitro CLint (µL/min/mg protein or 10^6 cells) |
| Derivative A | 2-Oxa-6-azaspiro[3.4]octane | > 60 | 115 | Low |
| Comparator 1 | Piperidine | 25 | 45 | Moderate |
| Comparator 2 | Morpholine | 40 | 70 | Moderate-Low |
| Comparator 3 | Acyclic Amine | < 10 | 15 | High |
Note: The data presented in this table is illustrative and intended to demonstrate how comparative data would be presented. Actual values would be determined experimentally.
The Bigger Picture: Assessing CYP450 Inhibition
Beyond metabolic stability, it is crucial to assess whether a drug candidate inhibits CYP450 enzymes.[20] CYP inhibition can lead to significant drug-drug interactions, where the co-administration of one drug alters the metabolism and plasma concentration of another, potentially leading to toxicity.[21][22]
CYP450 Inhibition Assay:
This assay evaluates the potential of a test compound to inhibit the activity of the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[20][23] This is typically done by incubating the test compound with human liver microsomes and a specific probe substrate for each CYP isoform.[24] The inhibition is quantified by measuring the reduction in the formation of the probe substrate's metabolite.[24]
Experimental Workflow: CYP450 Inhibition Assay
Sources
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- 2. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
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- 22. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
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- 24. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to the In Vitro Efficacy of Novel Kinase Inhibitors: Evaluating Compounds with the 2-Oxa-6-azaspiro[3.4]octane Scaffold
Introduction: The Promise of Spirocyclic Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer improved physicochemical properties and enhanced target engagement is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent three-dimensionality.[1] This structural rigidity can lead to a higher fraction of sp3-hybridized carbons (Fsp³), a feature correlated with increased clinical success.[1] The 2-Oxa-6-azaspiro[3.4]octane moiety is an emerging scaffold in this class, valued as a versatile building block for novel pharmaceutical compounds.[2] While specific derivatives of this scaffold have been noted as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, a comprehensive public data set on their in vitro efficacy remains to be established.
This guide provides a framework for researchers and drug development professionals on how to approach the in vitro evaluation of novel compounds featuring the 2-Oxa-6-azaspiro[3.4]octane core. We will use established EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—as benchmarks for comparison. The methodologies and data presented herein serve as a practical guide for assessing the potential of new chemical entities in the competitive field of kinase inhibitor development.
The Rationale for Targeting EGFR and the Role of a Novel Scaffold
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC). The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC. However, the emergence of resistance mutations necessitates the development of new generations of inhibitors.
The introduction of a novel scaffold like 2-Oxa-6-azaspiro[3.4]octane is a strategic approach to:
-
Explore New Chemical Space: Move beyond "flat" molecules and create compounds with unique three-dimensional conformations that may offer novel interactions with the kinase domain.
-
Improve Physicochemical Properties: Spirocycles can modulate properties like solubility and metabolic stability, which are critical for drug development.[1]
-
Overcome Resistance: Novel binding modes facilitated by a unique scaffold may be effective against resistant forms of EGFR.
Comparative In Vitro Efficacy: Benchmarking Against Established EGFR Inhibitors
While specific efficacy data for 2-Oxa-6-azaspiro[3.4]octane derivatives are not yet publicly available, a direct comparison with established drugs is the gold standard for evaluating new compounds. Below are tables summarizing the in vitro potency of first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR inhibitors against a panel of NSCLC cell lines. These cell lines harbor different EGFR mutations, providing a landscape of inhibitor sensitivity and resistance.
Table 1: In Vitro Cytotoxicity (IC50) of Gefitinib against NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| HCC827 | Exon 19 Deletion | 13.06 |
| PC9 | Exon 19 Deletion | 77.26 |
| H3255 | L858R | 3 |
| H1650 | Exon 19 Deletion | 31,000 |
| H1975 | L858R, T790M | > 4,000 |
Table 2: In Vitro Cytotoxicity (IC50) of Erlotinib against NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC9 | Exon 19 Deletion | ~30 |
| H1299 | EGFR Wild-Type | 65,000 |
| A549 | EGFR Wild-Type | 23,000 |
| HCC827 | Exon 19 Deletion | 6.5-22.0 |
Table 3: In Vitro Cytotoxicity (IC50) of Osimertinib against NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC9 | Exon 19 Deletion | 2.36 |
| HCC827 | Exon 19 Deletion | 5.8 |
| H1975 | L858R, T790M | 5,500 |
| PC9 (Osimertinib Resistant) | Exon 19 Del, C797S | 512 |
Experimental Protocols for In Vitro Efficacy Determination
To generate the type of comparative data shown above for novel compounds containing the 2-Oxa-6-azaspiro[3.4]octane scaffold, the following experimental workflows are essential.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Workflow Diagram: Biochemical EGFR Kinase Assay
Caption: Workflow for a biochemical EGFR kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Dilute the recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer to the desired concentrations.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of serially diluted test compound or control inhibitor to the wells of a microplate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing ATP and the substrate in kinase assay buffer.
-
Initiate the reaction by adding the EGFR enzyme to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and add a detection reagent. The choice of reagent depends on the assay format (e.g., luminescence-based for ADP detection or fluorescence-based for product formation).
-
-
Data Acquisition and Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Subtract the blank control values.
-
Plot the percent inhibition relative to the positive control against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Workflow Diagram: MTT Cell Viability Assay
Caption: Workflow for an MTT-based cell proliferation and cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells per well) in complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-Oxa-6-azaspiro[3.4]octane derivative in complete growth medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add MTT reagent to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the test compound concentration and determine the IC50 value.
-
Interpreting the Data: A Path Forward for 2-Oxa-6-azaspiro[3.4]octane Derivatives
The ultimate goal of these in vitro studies is to build a comprehensive profile of a novel compound's activity. For a derivative of 2-Oxa-6-azaspiro[3.4]octane, a successful outcome would be:
-
Potent EGFR Inhibition: An IC50 value in the low nanomolar range in the biochemical assay.
-
Selective Cytotoxicity: Potent inhibition of EGFR-mutant cell lines (e.g., PC9, HCC827) with significantly less activity against EGFR wild-type cells (e.g., A549).
-
Activity Against Resistant Mutants: For a next-generation inhibitor, demonstrating activity against T790M-positive cell lines like H1975 would be a key differentiator.
The data generated from these assays will form the basis of the structure-activity relationship (SAR) studies for this new chemical series. By systematically modifying the 2-Oxa-6-azaspiro[3.4]octane core and evaluating the resulting compounds, researchers can identify the key structural features that drive potency and selectivity.
Conclusion
The 2-Oxa-6-azaspiro[3.4]octane scaffold represents an exciting entry point into a less-explored area of chemical space for kinase inhibitor discovery. While concrete efficacy data for derivatives of this scaffold are still emerging, the methodologies and comparative data presented in this guide provide a robust framework for their evaluation. By benchmarking against established EGFR inhibitors and employing rigorous in vitro testing protocols, researchers can effectively assess the therapeutic potential of these novel spirocyclic compounds and contribute to the development of the next generation of targeted cancer therapies.
References
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MySkinRecipes. (n.d.). 2-Oxa-6-azaspiro[3.4]octane. MySkinRecipes. [Link]
-
MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
National Center for Biotechnology Information. (2022, September 15). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]
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The Pharmacokinetic Profile of 2-Oxa-6-azaspiro[3.4]octane-Based Drug Candidates: A Comparative and Predictive Guide
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with superior efficacy and safety, medicinal chemists are increasingly venturing beyond the confines of traditional "flat," aromatic scaffolds.[1][2] The "escape from flatland" is a strategic shift towards molecules with greater three-dimensionality (3D), a characteristic that often correlates with improved clinical success.[3][4] Spirocyclic systems, where two rings are fused by a single common atom, are at the forefront of this movement.[3][4][5] These rigid scaffolds offer a precise and predictable orientation of chemical substituents in 3D space, which can lead to enhanced binding affinity for biological targets, improved selectivity, and more favorable pharmacokinetic (PK) properties.[5][6][7][8]
This guide focuses on a particularly promising, yet underexplored scaffold: the 2-Oxa-6-azaspiro[3.4]octane moiety. This structure uniquely combines the benefits of an oxetane ring and an azaspirocyclic system. The oxetane can enhance metabolic stability and aqueous solubility, while the azaspirocycle provides a rigid framework and a nitrogen handle for further chemical modification.[1][9][10] As there are no widely marketed drugs based on this specific scaffold with extensive public data, this guide will provide a predictive analysis of its likely pharmacokinetic profile, compare its potential advantages over common structural motifs, and detail the essential experimental protocols required for its empirical validation.
Predictive Pharmacokinetic Profile of the 2-Oxa-6-azaspiro[3.4]octane Scaffold
The pharmacokinetic journey of a drug—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is dictated by its physicochemical properties. By dissecting the 2-Oxa-6-azaspiro[3.4]octane structure, we can predict its behavior in vivo.
Absorption
Oral bioavailability is often governed by a molecule's solubility and permeability. The presence of the polar oxetane ring and the nitrogen atom in the 2-Oxa-6-azaspiro[3.4]octane scaffold is expected to confer a degree of aqueous solubility.[10][11] This can be a distinct advantage over more lipophilic, non-polar scaffolds. Furthermore, the nitrogen atom can be protonated at physiological pH, which can also contribute to solubility. However, excessive polarity can hinder membrane permeability. The overall lipophilicity (LogP) of a drug candidate will depend on the substituents attached to the core scaffold, and a careful balance must be struck.
Distribution
The rigid, 3D nature of spirocycles can influence how a drug distributes throughout the body.[5] This rigidity can reduce non-specific binding to plasma proteins compared to more flexible, "greasy" molecules. The defined exit vectors of the 2-Oxa-6-azaspiro[3.4]octane scaffold allow for precise placement of functional groups to either encourage or block interactions with transporters and tissues, offering a sophisticated tool for controlling the volume of distribution (Vd).
Metabolism: The Oxetane Advantage
Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance.[12] Many common functional groups, such as gem-dimethyl or morpholine groups, are susceptible to metabolic attack. The 2-Oxa-6-azaspiro[3.4]octane scaffold is predicted to have enhanced metabolic stability.[13]
The oxetane ring, in particular, is a robust bioisostere for metabolically labile groups.[10][14][15] It is less prone to oxidation by CYPs.[9] By replacing a vulnerable part of a molecule with this scaffold, the metabolic half-life of a drug can be significantly extended, leading to improved exposure and potentially less frequent dosing.[14][16] The azacyclic portion could be a site for N-dealkylation if substituted, but the core spirocyclic structure is expected to be resilient.
Excretion
The route of excretion (renal or hepatic) will be influenced by the final properties of the drug molecule. The inherent polarity of the scaffold suggests that renal clearance of the parent drug or its metabolites could be a significant pathway.
The overall ADME process for a hypothetical drug based on this scaffold is visualized below.
Comparative Analysis: A Predictive Data Table
To illustrate the potential advantages of the 2-Oxa-6-azaspiro[3.4]octane scaffold, the table below provides a predictive comparison of its likely physicochemical and pharmacokinetic properties against more conventional, conformationally flexible moieties that it might replace in a bioisosteric replacement strategy.[17][18][19]
| Property | Conventional Moiety (e.g., Isopropyl, Morpholine) | Predicted Property for 2-Oxa-6-azaspiro[3.4]octane | Rationale & Causality |
| Three-Dimensionality (Fsp³) | Low to Moderate | High | The spirocyclic nature creates a rigid, non-planar structure with a higher fraction of sp³-hybridized carbons, which is correlated with higher clinical success rates.[3] |
| Aqueous Solubility | Variable (often low for non-polar groups) | Moderate to High | The presence of the polar oxetane ether and the basic nitrogen atom can improve interactions with water, enhancing solubility.[9][11] |
| Metabolic Stability (vs. CYP450) | Often Low to Moderate (susceptible to oxidation) | High | The oxetane ring is generally resistant to CYP-mediated metabolism, acting as a metabolic shield for adjacent positions.[10][14][15] |
| Lipophilicity (cLogP) | Variable | Moderate (Tunable) | The core scaffold has moderate lipophilicity, which can be finely tuned with substituents to achieve the optimal balance for permeability and solubility. |
| Conformational Rigidity | High (Flexible) | Low (Rigid) | The fused ring system locks the conformation, reducing the entropic penalty upon binding to a target and potentially decreasing off-target activity.[5][20] |
| Synthetic Accessibility | High (Readily available) | Moderate | While more complex than simple acyclic or monocyclic groups, synthetic routes to spirocycles are becoming more established.[4] |
Experimental Protocols for Pharmacokinetic Characterization
Predictive models are invaluable, but empirical data is the gold standard. The following protocols outline the essential in vitro and in vivo experiments necessary to definitively characterize the pharmacokinetic profile of a novel drug candidate based on the 2-Oxa-6-azaspiro[3.4]octane scaffold.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes.[12][21] A low clearance rate in this assay is indicative of high metabolic stability.[14]
Objective: To determine the rate of disappearance of the test compound when incubated with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)[22]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[22]
-
NADPH regenerating system (cofactor)[12]
-
Positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)
-
Acetonitrile with an internal standard (for reaction termination and sample analysis)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).[22]
-
Pre-incubation: Add the microsomal solution to the wells of a 96-well plate containing the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This starts the clock (T=0).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[23] The T=0 sample is terminated immediately after adding NADPH.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the resulting line is the rate constant of elimination (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Cl_int).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This study provides critical information on how a drug is absorbed, distributed, and eliminated in a living organism, allowing for the determination of key parameters like Cmax, Tmax, AUC, and bioavailability.[24][25][26]
Objective: To determine the plasma concentration-time profile of the test compound in mice or rats following intravenous (IV) and oral (PO) administration.
Materials:
-
Test compound and appropriate vehicle for IV and PO formulations.
-
Male Sprague-Dawley rats (or similar rodent model), typically 3-4 per group.[27][28]
-
Dosing syringes, gavage needles.
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant).
-
Anesthetic (if required for blood collection).
-
Centrifuge, freezer (-80°C).
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Animal Preparation: Acclimate animals to the housing conditions. Fast animals overnight before dosing (with water ad libitum).
-
Dosing:
-
IV Group: Administer the test compound via intravenous injection (e.g., into the tail vein) at a low dose (e.g., 1 mg/kg).
-
PO Group: Administer the test compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).[27]
-
-
Blood Collection: Collect blood samples (approx. 100-200 µL) at specified time points.[25] A typical schedule might be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.[27] Key parameters to be determined include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): Apparent volume into which the drug distributes.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
Conclusion
The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a compelling building block for modern drug discovery.[1] Its unique combination of a metabolically robust oxetane and a rigid azaspirocycle offers a promising strategy to overcome common pharmacokinetic challenges.[2][9] While this guide provides a predictive framework based on sound medicinal chemistry principles, the true value of this scaffold will be realized through the rigorous experimental validation outlined above. By systematically applying these in vitro and in vivo protocols, researchers can unlock the full potential of 2-Oxa-6-azaspiro[3.4]octane-based candidates and accelerate the development of the next generation of safer and more effective medicines.
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A Comparative Toxicological Assessment of 2-Oxa-6-azaspiro[3.4]octane Scaffolds in Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the selection of a chemical scaffold is a pivotal decision that profoundly influences a drug candidate's efficacy, safety, and ultimate clinical success. The 2-Oxa-6-azaspiro[3.4]octane scaffold has emerged as a promising motif in medicinal chemistry, offering a unique three-dimensional architecture that can impart favorable physicochemical properties. This guide provides a comprehensive toxicological comparison of the 2-Oxa-6-azaspiro[3.4]octane scaffold against commonly used heterocyclic alternatives—piperidine, morpholine, and pyrrolidine. By synthesizing available experimental data and field-proven insights, this document aims to equip researchers with the critical knowledge needed to make informed decisions in scaffold selection and drug design.
The Rise of Spirocyclic Scaffolds: A Shift Towards Three-Dimensionality
For decades, drug discovery has been dominated by flat, aromatic structures. However, the limitations of such "flatland" chemistry, including poor solubility and off-target effects, have spurred a paradigm shift towards more three-dimensional (3D) scaffolds. Spirocycles, characterized by two rings sharing a single carbon atom, offer a rigid and defined 3D geometry that can enhance target specificity and improve pharmacokinetic profiles.[1][2] The 2-Oxa-6-azaspiro[3.4]octane scaffold, incorporating an oxetane ring, is particularly noteworthy for its potential to modulate polarity and metabolic stability.[3][4]
Core Toxicity Assessment: A Multi-pronged Approach
A thorough toxicological evaluation is paramount in preclinical drug development to identify and mitigate potential safety liabilities early in the process.[5][6] This guide will focus on four critical areas of toxicity assessment: cytotoxicity, genotoxicity, cardiac safety (hERG liability), and metabolic stability.
Figure 1: Key Areas of Toxicity Assessment
Caption: A comprehensive toxicity assessment encompasses multiple endpoints to ensure drug safety.
I. Cytotoxicity: Assessing the Impact on Cell Viability
Cytotoxicity assays are fundamental in vitro tools to determine a compound's potential to cause cell death.[6][7] These assays measure various endpoints, such as membrane integrity, metabolic activity, and cell proliferation. A common metric used to quantify cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.
Comparative Cytotoxicity Data (IC50, µM)
| Scaffold/Derivative | Cell Line | IC50 (µM) | Reference |
| Piperidine Derivative (Piperine) | HCT-8 (Human Colon) | 66.0 | [4] |
| Piperidine Derivative (Piperine) | B16 (Mouse Melanoma) | 69.9 | [4] |
| Morpholine Derivative (10e) | A549 (Human Lung) | 0.033 | [10] |
| Morpholine Derivative (10h) | MCF-7 (Human Breast) | 0.087 | [10] |
| Pyrrolidine Derivative (7a) | HeLa (Human Cervical) | 0.32 | [11] |
| Pyrrolidine Derivative (7i) | HeLa (Human Cervical) | 1.80 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Figure 2: MTT Assay Workflow
Caption: A schematic representation of the Ames test procedure.
Step-by-Step Methodology:
-
Strain Preparation: Grow the appropriate Salmonella typhimurium tester strains overnight.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and, if metabolic activation is being assessed, a liver extract (S9 mix).
-
Plating: Pour the mixture onto a minimal glucose agar plate lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
III. Cardiac Safety: Assessing hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major concern in drug development as it can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes. [12][13]Therefore, early assessment of a compound's hERG liability is crucial.
A key piece of evidence suggests a potential advantage for the 2-Oxa-6-azaspiro[3.4]octane scaffold in this regard. A study demonstrated that replacing a piperidine fragment with a 2-oxa-6-azaspiro[3.4]-octane moiety in a series of compounds led to reduced hERG activity. This suggests that the unique structural and electronic properties of this spirocyclic scaffold may contribute to a more favorable cardiac safety profile compared to piperidine.
Experimental Protocol: Automated Patch Clamp for hERG Assay
Automated patch-clamp systems are high-throughput methods used to measure the electrical currents flowing through ion channels, such as the hERG channel, in living cells.
Figure 4: Automated Patch Clamp Workflow
Caption: A simplified workflow for assessing hERG channel inhibition using automated patch clamp.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Cell Preparation: Prepare a single-cell suspension for use in the automated patch-clamp instrument.
-
Recording: The instrument automatically establishes a high-resistance seal between a cell and the recording electrode (a "gigaseal") and then ruptures the cell membrane to achieve the whole-cell configuration.
-
Voltage Protocol and Compound Application: A specific voltage protocol is applied to elicit the characteristic hERG current. The test compound is then applied at various concentrations.
-
Data Acquisition and Analysis: The instrument records the hERG current in the absence and presence of the test compound. The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the IC50 value.
IV. Metabolic Stability: Predicting In Vivo Clearance
Metabolic stability assays are essential for predicting how quickly a compound will be cleared from the body. [14][15]Poor metabolic stability can lead to low bioavailability and the need for frequent dosing. These assays typically use liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes, such as cytochrome P450s.
While specific metabolic stability data for the 2-Oxa-6-azaspiro[3.4]octane scaffold is limited, the inclusion of an oxetane ring is generally associated with improved metabolic stability compared to more traditional functionalities like gem-dimethyl groups. [4]This is because the oxetane moiety is less susceptible to oxidative metabolism.
Comparative Insights on Metabolic Stability:
-
2-Oxa-6-azaspiro[3.4]octane: The spirocyclic nature and the presence of the oxetane ring are expected to confer greater metabolic stability.
-
Piperidine: The piperidine ring can be a site of metabolic oxidation, and its stability is highly dependent on the substitution pattern. [16]* Morpholine: The morpholine ring is known to be susceptible to oxidative metabolism. [4]* Pyrrolidine: The metabolic stability of the pyrrolidine ring can vary depending on its substituents.
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay measures the rate of disappearance of a test compound when incubated with liver microsomes.
Figure 5: Microsomal Stability Assay Workflow
Caption: A workflow for determining the metabolic stability of a compound using liver microsomes.
Step-by-Step Methodology:
-
Incubation: Incubate the test compound at a fixed concentration with liver microsomes and a cofactor, NADPH (to initiate the metabolic reaction), at 37°C.
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
V. In Vivo Toxicity: From In Vitro Predictions to Whole-Organism Effects
While in vitro assays provide crucial early insights, in vivo studies in animal models are essential to understand the overall safety profile of a drug candidate in a complex biological system. [10][17]These studies can reveal organ-specific toxicities and help determine a safe starting dose for human clinical trials.
Acute Toxicity (LD50) Data for Alternative Scaffolds:
| Scaffold | Species | Route | LD50 | Reference |
| Piperidine | Rat | Oral | 133 - 740 mg/kg | [5] |
| Piperidine Derivative (Piperine) | Mouse | i.v. | 15.1 mg/kg | [16] |
| Piperidine Derivative (Piperine) | Rat | Oral | 514 mg/kg | [16] |
| Morpholine | Rat | Oral | 1.05 g/kg | [15] |
| Acryloyl morpholine | Rat | Oral | 588 mg/kg | [3] |
Specific in vivo toxicity data for the 2-Oxa-6-azaspiro[3.4]octane scaffold is not currently available. However, the favorable in vitro profile, particularly the reduced hERG liability, suggests the potential for a good in vivo safety margin.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is used to determine the median lethal dose (LD50) of a substance and identify signs of toxicity.
Figure 6: Acute Oral Toxicity Study Workflow
Caption: A simplified decision-tree for an acute oral toxicity study.
Step-by-Step Methodology:
-
Dosing: A single animal (typically a rat or mouse) is dosed with the test substance at a specific starting dose level.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.
-
Termination: The study is stopped when one of the pre-defined stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Conclusion: A Promising Scaffold with a Need for More Data
The 2-Oxa-6-azaspiro[3.4]octane scaffold presents a compelling profile for drug discovery, offering a unique 3D structure that can lead to improved physicochemical and pharmacokinetic properties. The available evidence, although limited, suggests a potential for a favorable toxicity profile, particularly regarding cardiac safety, when compared to more traditional heterocyclic scaffolds like piperidine.
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The Ascending Trajectory of 2-Oxa-6-azaspiro[3.4]octane Analogs in Medicinal Chemistry: A Comparative Guide to Structure-Activity Relationships
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has steered medicinal chemists towards exploring the vast, three-dimensional chemical space. A departure from the conventional "flatland" of aromatic scaffolds has led to the rise of spirocyclic systems, which offer a unique combination of structural rigidity, improved physicochemical properties, and novel intellectual property opportunities.[1] Among these, the 2-Oxa-6-azaspiro[3.4]octane scaffold has emerged as a particularly intriguing building block, merging the favorable attributes of an oxetane ring with a piperidine-like amine. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-Oxa-6-azaspiro[3.4]octane analogs, with a focus on their potential as modulators of muscarinic acetylcholine receptors, drawing parallels from closely related spirocyclic scaffolds to illuminate the path for future drug discovery efforts.
The Rationale for Embracing Spirocyclic Scaffolds
The incorporation of spirocyclic motifs, such as the 2-Oxa-6-azaspiro[3.4]octane core, into drug candidates is a strategic decision driven by several key advantages that address common challenges in drug development:
-
Enhanced Three-Dimensionality: The spirocyclic nature of this scaffold introduces a significant degree of sp3 character, moving away from planar structures. This increased three-dimensionality can lead to more specific and higher-affinity interactions with biological targets.
-
Improved Physicochemical Properties: The inclusion of an oxetane ring, a bioisostere for carbonyl groups, can favorably modulate a compound's properties.[2] It often leads to increased aqueous solubility, reduced lipophilicity, and improved metabolic stability compared to more traditional carbocyclic or heterocyclic rings.[3]
-
Vectorial Exploration of Chemical Space: The rigid framework of the spirocycle provides well-defined exit vectors for substituents, allowing for a more controlled and predictable exploration of the surrounding chemical space to optimize target engagement and selectivity.[4]
-
Novelty and Patentability: The unique architecture of novel spirocyclic scaffolds provides a clear path to securing intellectual property for new chemical entities.
The 2-Oxa-6-azaspiro[3.4]octane scaffold is a prime example of these principles in action. Its utility as a versatile building block is underscored by its commercial availability, facilitating its incorporation into medicinal chemistry programs.[5][6]
Muscarinic Acetylcholine Receptors: A Key Target for 2-Oxa-6-azaspiro[3.4]octane Analogs
The muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological functions in the central and peripheral nervous systems. The five subtypes (M1-M5) are implicated in various diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain. The development of subtype-selective muscarinic receptor modulators has been a long-standing goal in medicinal chemistry, and the unique structural features of spirocyclic scaffolds make them attractive candidates for achieving this selectivity.
While comprehensive, peer-reviewed SAR studies on 2-Oxa-6-azaspiro[3.4]octane analogs are still emerging, patent literature provides compelling evidence of their potential as muscarinic receptor agonists, particularly for the M4 subtype. This suggests a focused effort in the pharmaceutical industry to explore this scaffold for neurological and psychiatric disorders.
Comparative Structure-Activity Relationship (SAR) Analysis
To construct a predictive SAR model for the 2-Oxa-6-azaspiro[3.4]octane scaffold, we can draw valuable insights from a closely related and well-documented class of compounds: the 6-azaspiro[2.5]octane analogs, which have been extensively studied as selective M4 muscarinic receptor antagonists.[2] By comparing the structural features and biological data of these two series, we can infer how modifications to the 2-Oxa-6-azaspiro[3.4]octane core are likely to impact its activity.
Key Structural Regions for Modification
The SAR of spirocyclic amine-based compounds can be systematically explored by modifying three key regions:
-
The Amide/Urea Moiety: The nature of the acyl group attached to the spirocyclic nitrogen is critical for target engagement and often dictates the compound's potency and selectivity.
-
The Aromatic/Heteroaromatic Headgroup: This portion of the molecule typically engages with a specific pocket of the receptor, and its substitution pattern can fine-tune binding affinity and selectivity.
-
The Spirocyclic Core: While less frequently modified, alterations to the spirocyclic core itself, such as ring size or heteroatom composition, can have a profound impact on the overall conformation and physicochemical properties of the molecule.
The following diagram illustrates these key regions for SAR exploration on the 2-Oxa-6-azaspiro[3.4]octane scaffold.
Caption: General synthetic workflow for the preparation and evaluation of 2-Oxa-6-azaspiro[3.4]octane analogs.
Representative Synthetic Protocol: Amide Coupling
-
To a solution of Boc-protected 2-Oxa-6-azaspiro[3.4]octane (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the desired substituted benzoic acid (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The use of HATU as a coupling agent is often effective for forming amide bonds with hindered amines.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. This aqueous workup removes excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified Boc-protected amide intermediate.
-
Dissolve the intermediate in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final analog.
-
Collect the solid by filtration and dry under vacuum.
Biological Evaluation: M4 Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human M4 muscarinic receptor.
-
Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor.
-
In a 96-well plate, combine cell membranes (5-10 µg of protein per well), [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand (at a concentration near its Kd, typically ~0.4 nM), and varying concentrations of the test compounds.
-
The total assay volume should be 200 µL in an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Calculate the IC50 values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves using appropriate software (e.g., GraphPad Prism).
-
Convert the IC50 values to Ki (inhibitory constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a promising frontier in the design of novel therapeutics, particularly for challenging targets such as subtype-selective muscarinic acetylcholine receptors. By leveraging the principles of spirocycle-driven drug design, medicinal chemists can exploit the unique structural and physicochemical properties of this scaffold to develop drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
The comparative analysis with the closely related 6-azaspiro[2.5]octane series provides a strong foundation for a rational, data-driven approach to the SAR exploration of 2-Oxa-6-azaspiro[3.4]octane analogs. The experimental protocols outlined in this guide offer a practical roadmap for the synthesis and biological evaluation of these compounds.
Future efforts should focus on a systematic SAR study of the 2-Oxa-6-azaspiro[3.4]octane scaffold to fully unlock its therapeutic potential. Key areas for investigation include a comprehensive exploration of aromatic and heteroaromatic headgroups, the introduction of stereochemistry into the spirocyclic core, and a direct comparison of the in vitro and in vivo properties of 2-Oxa-6-azaspiro[3.4]octane analogs with their carbocyclic (2,6-diazaspiro[3.4]octane) and larger ring (2-oxa-7-azaspiro[3.5]nonane) counterparts. Such studies will undoubtedly accelerate the discovery of novel drug candidates for a range of debilitating neurological and psychiatric disorders.
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Escaping Flatland: A Head-to-Head Comparison of Physicochemical Properties of Spirocyclic Bioisosteres
In the landscape of modern drug discovery, the pressure to identify novel drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is relentless. For decades, medicinal chemists often operated in "flatland," relying on two-dimensional, aromatic structures. However, the increasing interest in compounds with greater three-dimensionality has brought spirocyclic scaffolds to the forefront.[1] These unique structures, where two rings share a single atom, offer a rigid and defined three-dimensional architecture that can profoundly influence a molecule's physicochemical properties.[2]
This guide provides a head-to-head comparison of spirocyclic bioisosteres against their non-spirocyclic counterparts, offering an in-depth analysis of key properties such as lipophilicity, solubility, and metabolic stability. By examining concrete experimental data, we will explore the causal relationships between spirocyclic architecture and its impact on drug-like characteristics, providing researchers with actionable insights for their drug design programs.
The Spirocyclic Advantage: Modulating Key Physicochemical Properties
The introduction of a spirocyclic moiety is a strategic decision in medicinal chemistry aimed at improving a molecule's overall profile.[3] Shifting from planar structures to those with a higher fraction of sp³-hybridized carbons generally correlates with improved physicochemical and pharmacokinetic properties.[1] The rigid nature of spirocycles can also lock in a desired conformation, potentially enhancing binding affinity and selectivity for its biological target.[1]
Lipophilicity (logP/logD): A Counterintuitive Reduction
Lipophilicity, commonly measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter influencing a drug's absorption, distribution, and off-target effects. While adding carbon atoms to a molecule typically increases lipophilicity, spirocycles can present a surprising exception.
One of the most well-documented examples is the use of azaspiro[3.3]heptanes as bioisosteres for common heterocycles like piperidines and morpholines. The replacement often results in a decrease in logD.[4] This phenomenon can be attributed to the spirocycle's rigid, globular shape, which can shield some of its lipophilic surface area, and an increase in the basicity (pKa) of the nitrogen atom, leading to a higher proportion of the protonated, more water-soluble form at physiological pH (7.4).[4]
Table 1: Comparison of Lipophilicity (logD at pH 7.4) between Azaspirocycles and Their Non-Spirocyclic Analogs
| Spirocyclic Compound | Non-Spirocyclic Analog | ΔlogD (Spiro - Analog) | Reference |
|---|---|---|---|
| 2-oxa-6-azaspiro[3.3]heptane derivative | Morpholine derivative | -0.5 to -1.0 | [4][5] |
| 2-azaspiro[3.3]heptane derivative | Piperidine derivative | -0.4 to -0.8 |[4][6] |
In another compelling example, researchers replaced a meta-substituted phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core. This modification resulted in a calculated logP (clogP) reduction of 0.8 units, showcasing the potential of spirocycles to mimic aromatic rings while favorably modulating lipophilicity.[7][8]
Aqueous Solubility: The Benefit of 3D Scaffolds
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The introduction of spirocyclic oxetanes as bioisosteres for gem-dimethyl groups has been shown to dramatically improve solubility.[9] The polar oxygen atom within the strained oxetane ring acts as a strong hydrogen bond acceptor, enhancing interactions with water molecules.[10] Carreira and co-workers demonstrated that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[9]
Table 2: Impact of Spirocyclic Oxetane Introduction on Aqueous Solubility
| Spirocyclic Oxetane Derivative | gem-Dimethyl Analog | Fold Increase in Solubility | Reference |
|---|---|---|---|
| Compound A (with spiro-oxetane) | Compound B (with gem-dimethyl) | >100x | [9] |
| Compound C (with spiro-oxetane) | Compound D (with gem-dimethyl) | ~40x |[9] |
Metabolic Stability: Blocking Metabolic "Soft Spots"
Metabolic instability, particularly through oxidation by cytochrome P450 (CYP) enzymes in the liver, is a primary cause of drug clearance. The rigid, three-dimensional nature of spirocycles can sterically shield metabolically liable sites from enzymatic attack.[11][12]
For instance, morpholine rings are known to be susceptible to oxidative metabolism.[9] Replacing a morpholine with a spirocyclic oxetane amine, such as 2-oxa-6-azaspiro[3.3]heptane, can block these metabolic pathways, leading to significantly improved stability in liver microsomes while often maintaining or improving other properties like solubility.[5][9]
Similarly, in the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, exchanging a morpholine for various azaspirocycles led to improved metabolic stability.[5] The spirocyclic core restricts the conformational flexibility that might otherwise expose sites for metabolism.
Experimental Protocols: A Guide to Physicochemical Property Determination
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the methodologies used. Below are detailed, step-by-step protocols for the key experiments discussed.
Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method
This classic method directly measures the distribution of a compound between an aqueous and an organic phase.
Methodology:
-
Preparation of Solutions:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Use n-octanol as the organic phase, pre-saturated with the PBS buffer.
-
-
Partitioning:
-
Add a small volume of the compound stock solution to a vial containing a known volume of PBS (e.g., 1 mL) and n-octanol (e.g., 1 mL). The final compound concentration should be in the range of 10-100 µM.
-
Cap the vial and shake vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to achieve complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous)
-
Protocol 2: Liver Microsomal Stability Assay
This in vitro assay is a cornerstone for assessing metabolic stability by measuring the rate of compound depletion when incubated with liver microsomes, which contain key drug-metabolizing enzymes.[13]
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[14] This system ensures a constant supply of the necessary cofactor for CYP enzyme activity.
-
Thaw liver microsomes (e.g., human or rat) on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH-regenerating system at 37°C.
-
In a 96-well plate, add the test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the wells containing the microsomes and test compound.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Quenching:
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) can then be calculated based on the half-life and incubation conditions.
-
Visualizing the Workflow: Microsomal Stability Assay
The following diagram illustrates the key steps in the liver microsomal stability assay protocol.
Caption: Workflow for the in vitro liver microsomal stability assay.
Conclusion
The strategic incorporation of spirocyclic bioisosteres offers a powerful tool for medicinal chemists to escape the confines of "flatland" chemistry and navigate toward compounds with superior drug-like properties. As demonstrated by head-to-head comparisons, these three-dimensional scaffolds can lead to counterintuitive yet favorable reductions in lipophilicity, significant improvements in aqueous solubility, and enhanced metabolic stability.[16][17] While not a universal solution, the data strongly supports the consideration of spirocycles as valuable bioisosteric replacements for common motifs like phenyl rings, gem-dimethyl groups, and saturated heterocycles. By understanding the underlying physicochemical principles and employing robust experimental validation, researchers can effectively leverage spirocyclic scaffolds to accelerate the development of the next generation of therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Oxa-6-azaspiro[3.4]octane
As researchers and drug development professionals, our work with novel chemical entities like 2-Oxa-6-azaspiro[3.4]octane is foundational to scientific advancement. However, this innovation carries the profound responsibility of ensuring safety and environmental stewardship. The disposal of such specialized reagents is not a mere procedural afterthought; it is a critical component of the experimental lifecycle that demands precision, foresight, and a deep understanding of the material's chemical nature.
This guide moves beyond generic protocols to provide a comprehensive, scientifically-grounded framework for the proper disposal of 2-Oxa-6-azaspiro[3.4]octane. Our objective is to empower you with the causal logic behind each step, ensuring that safety and compliance are integrated into your workflow, thereby protecting you, your colleagues, and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Oxa-6-azaspiro[3.4]octane is a heterocyclic compound whose toxicological properties have not been fully investigated, mandating a cautious and conservative approach to its handling and disposal.[1]
Chemical Identity
Caption: Chemical structure of 2-Oxa-6-azaspiro[3.4]octane.
Hazard Classification Summary
Data synthesized from multiple Safety Data Sheets (SDS) indicates that 2-Oxa-6-azaspiro[3.4]octane is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation.
| Hazard Class | GHS Category | Hazard Statement | Source Citations |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3][4] |
| Flammable Liquids | Category 4 | Combustible liquid | [1] |
Causality: The irritation hazards stem from the amine and ether functionalities within the spirocyclic structure, which can interact with and disrupt biological tissues upon contact. The respiratory irritation potential underscores the need for handling this compound in a well-ventilated environment to prevent inhalation of vapors or mists.[1][2]
Reactivity and Incompatibility
A critical aspect of safe disposal is preventing unintentional and dangerous reactions in the waste container. 2-Oxa-6-azaspiro[3.4]octane is incompatible with:
-
Strong oxidizing agents
-
Strong acids
-
Reducing agents
-
Bases[5]
Storing this compound with incompatible materials can lead to vigorous reactions, heat generation, or the release of hazardous fumes. Therefore, waste segregation is not merely a regulatory requirement but a crucial safety measure.
Pre-Disposal Operations: Engineering and Personal Safety
Proper disposal begins long before the waste bottle is filled. It starts with the correct handling procedures during experimentation to minimize waste generation and ensure any waste created is managed safely from the point of origin.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent exposure. The selection is based on the identified hazards of skin, eye, and respiratory irritation.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent dermal contact and skin irritation.[1][2] Gloves must be inspected before use and disposed of immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent splashes from causing serious eye irritation.[1] |
| Skin/Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental spills and splashes.[6] |
Engineering Controls
All handling and preparation of waste, including transfers and container labeling, should be performed within a certified chemical fume hood.[6] This is the primary engineering control to minimize the risk of inhaling vapors, which may cause respiratory irritation.[1][2]
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a logical sequence for the safe disposal of 2-Oxa-6-azaspiro[3.4]octane and its associated waste streams. This process ensures compliance with hazardous waste regulations such as the Resource Conservation and Recovery Act (RCRA).[7]
Caption: Disposal decision workflow for 2-Oxa-6-azaspiro[3.4]octane waste.
Protocol Details
-
Waste Characterization and Segregation :
-
Unused/Expired Pure Chemical : This is the most concentrated waste stream and must be handled with the utmost care.
-
Contaminated Labware : Items such as pipette tips, vials, and gloves that are contaminated with the chemical must be collected as solid hazardous waste. Do not dispose of these items in regular trash.
-
Aqueous/Solvent Solutions : Collect in a dedicated, compatible liquid waste container. Unless mixed with chlorinated solvents, this should be designated as a non-halogenated waste stream.
-
Crucial Step : Never mix 2-Oxa-6-azaspiro[3.4]octane waste with acids, bases, or strong oxidizers in the same container to prevent dangerous reactions.[5]
-
-
Container Selection and Labeling :
-
Use only containers designated for chemical waste that are in good condition and have a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable.[8]
-
The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[9] The label must include the full chemical name ("2-Oxa-6-azaspiro[3.4]octane") and list all constituents if it's a mixture.[9] Indicate the relevant hazards (Irritant, Combustible).
-
-
Accumulation and Storage :
-
Final Disposal :
-
Once the container is full or you have completed the project, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.
-
The ultimate disposal method will be determined by the licensed waste management facility, but for organic compounds like this, controlled incineration is the standard and most effective method.[10] This process ensures the complete destruction of the chemical, preventing its release into the environment.
-
Prohibited Disposal : Under no circumstances should this chemical or its containers be disposed of down the drain or in the regular trash.[10] Sewer disposal of hazardous chemicals is strictly prohibited by the EPA and can cause significant damage to aquatic ecosystems and wastewater treatment facilities.[11][12]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.
Spill Cleanup
-
Minor Spill (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material like sand, earth, or vermiculite.[2]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place the collected waste into a designated, labeled container for hazardous waste disposal.[2]
-
Decontaminate the area and all equipment used for cleanup.
-
-
Major Spill (outside a fume hood) :
-
Evacuate the area immediately.
-
Alert your supervisor and institutional emergency services (EH&S, Fire Department).[2]
-
Prevent entry to the contaminated area.
-
Allow only trained emergency responders to conduct the cleanup.
-
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact : Immediately flush skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs or persists.[1][2][13]
-
Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and then drink plenty of water. Seek medical advice.[1]
By adhering to these scientifically-backed procedures, you ensure that your innovative work with 2-Oxa-6-azaspiro[3.4]octane is conducted with the highest standards of safety and environmental responsibility.
References
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2-Oxa-6-azaspiro[3.4]octane Safety Data Sheet. Apollo Scientific.
-
2-Oxa-6-azaspiro[3.4]octane Safety Data Sheet. Fisher Scientific.
-
2-Oxa-6-azaspiro[3.4]octan-7-one Safety Data Sheet. Sigma-Aldrich.
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2-Oxa-6-azaspiro[3.4]octane, 95% Product Information. Thermo Scientific Chemicals.
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2-oxa-6-azaspiro[3.3]heptane Safety Data Sheet. ChemicalBook.
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2-Oxa-5-azaspiro[3.4]octane oxalate Safety Data Sheet. Fisher Scientific.
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2-Oxa-6-azaspiro[3.4]octane oxalate Safety Data Sheet. ChemScene.
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n-Octadecane Safety Data Sheet. Sigma-Aldrich.
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tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate Safety Data Sheet. Angene Chemical.
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1-Oxa-6-azaspiro[3.4]octane oxalate Safety Data Sheet. Fisher Scientific.
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2-Oxa-6-azaspiro[3.4]octane hemioxalate Product Information. Advanced ChemBlocks.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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NIH Waste Disposal Guide. National Institutes of Health.
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Hazardous Waste Disposal Guidelines. Purdue University.
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
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Hazardous Waste Disposal Guide. Northwestern University.
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2-Oxa-6-azaspiro[3.4]octane oxalic acid Product Information. CymitQuimica.
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Safe Handling of Chemicals. University of North Carolina at Chapel Hill EHS.
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.
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6-Oxa-2-azaspiro[3.4]octane. PubChem, National Center for Biotechnology Information.
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2-Oxa-6-azaspiro[3.4]octane, 95%. Thermo Fisher Scientific.
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Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety.
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EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
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Guidelines for the safe handling of synthetic opioids for law enforcement and customs officers. United Nations Office on Drugs and Crime.
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EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360.
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The Safe Use of Pyrophoric Reagents. Columbia University EH&S.
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP).
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Oxa-6-azaspiro[3.4]octane
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Oxa-6-azaspiro[3.4]octane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. Our commitment is to furnish you with knowledge that extends beyond the product, establishing a foundation of trust and safety in your critical research endeavors.
Understanding the Risks: Hazard Profile of 2-Oxa-6-azaspiro[3.4]octane
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 2-Oxa-6-azaspiro[3.4]octane is classified with the following hazards:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
Given these hazards, the implementation of appropriate personal protective equipment (PPE) is not merely a recommendation but a critical component of your laboratory's safety culture and a prerequisite for handling this compound.
Core Principles of Protection: A Multi-Layered Approach to PPE
A robust PPE strategy for handling 2-Oxa-6-azaspiro[3.4]octane is built on a multi-layered defense to minimize all potential routes of exposure. The following sections detail the essential PPE and the rationale behind their selection.
Eye and Face Protection: The First Line of Defense
Mandatory Equipment:
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.
-
Chemical Splash Goggles: To be worn when there is any risk of splashing.
-
Face Shield: Required in conjunction with chemical splash goggles when handling larger volumes or when a splash hazard is significant.
Causality: The eye irritation potential of 2-Oxa-6-azaspiro[3.4]octane necessitates stringent eye protection.[1][2] Standard safety glasses offer a baseline of protection, but the addition of side shields is crucial to guard against angled splashes. Chemical splash goggles provide a complete seal around the eyes, offering superior protection. A face shield provides an additional barrier for the entire face.
Hand Protection: Selecting the Appropriate Gloves
Recommended Glove Types:
-
Nitrile Gloves: Suitable for short-term handling and protection against incidental splashes.[3][4] Nitrile offers good resistance to a range of chemicals but can be permeable to certain organic compounds. It is imperative to change nitrile gloves immediately upon any suspected contact with 2-Oxa-6-azaspiro[3.4]octane.
-
Neoprene or Butyl Rubber Gloves: Recommended for longer-duration tasks or when direct contact is anticipated. These materials generally offer broader chemical resistance than nitrile.[5]
Double Gloving: For enhanced protection, particularly during procedures with a higher risk of contamination, wearing two pairs of nitrile gloves or a combination of a nitrile inner glove and a neoprene or butyl rubber outer glove is a highly recommended practice.
Glove Selection and Use Protocol:
-
Inspect Before Use: Always visually inspect gloves for any signs of degradation, punctures, or tears before donning.
-
Proper Donning and Doffing: Ensure correct technique to avoid contaminating your hands.
-
Immediate Replacement: If a glove is contaminated, remove and replace it immediately, washing hands thoroughly before donning a new pair.
-
Do Not Reuse Disposable Gloves: Single-use gloves should be disposed of after each use.
| Glove Material | Recommended Use Case | Key Considerations |
| Nitrile | Incidental splash protection, short-duration tasks. | Immediately replace if contaminated. Not for prolonged direct contact. |
| Neoprene | Extended handling, direct contact anticipated. | Offers good chemical and abrasion resistance. |
| Butyl Rubber | High-risk procedures, handling of concentrated solutions. | Provides excellent resistance to a broad range of chemicals. |
Body Protection: Shielding the Skin
Mandatory Equipment:
-
Laboratory Coat: A standard, long-sleeved lab coat is the minimum requirement.
-
Chemical-Resistant Apron: To be worn over the lab coat when handling larger quantities or when there is a significant splash risk.
Rationale: A laboratory coat provides a removable barrier to protect your clothing and skin from minor spills and contamination.[1] For tasks with a higher splash potential, a chemical-resistant apron made of materials like PVC offers an additional layer of protection.
Respiratory Protection: Ensuring Clean Air
General Handling: Work with 2-Oxa-6-azaspiro[3.4]octane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.
When Respiratory Protection is Necessary: If work cannot be conducted in a fume hood or if there is a potential for aerosol generation, respiratory protection is required.
-
NIOSH-Approved Respirator with Organic Vapor Cartridges: This is the recommended type of respirator for protection against the vapors of 2-Oxa-6-azaspiro[3.4]octane. A full-face respirator will also provide eye and face protection.
Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step workflow is crucial for minimizing exposure and ensuring the safe use and disposal of 2-Oxa-6-azaspiro[3.4]octane.
Caption: A workflow diagram illustrating the key stages of safe handling and disposal for 2-Oxa-6-azaspiro[3.4]octane.
Operational Plan: Decontamination and Disposal
A meticulous plan for decontamination and disposal is essential to prevent residual contamination and ensure environmental safety.
Decontamination of Laboratory Equipment and Surfaces
-
Preparation: Prepare a decontamination solution. A 10% bleach solution can be effective for general surface cleaning, followed by a rinse with distilled water to prevent corrosion.[6] For equipment that may be sensitive to bleach, a 70% ethanol solution can be used, though its effectiveness against this specific compound is not documented.
-
Application: Liberally apply the decontamination solution to all surfaces and equipment that may have come into contact with 2-Oxa-6-azaspiro[3.4]octane.
-
Contact Time: Allow for a sufficient contact time (e.g., 10-15 minutes) for the decontaminant to act.
-
Wiping and Rinsing: Wipe surfaces with absorbent, disposable materials. For bleach solutions, a subsequent rinse with water is necessary.
-
Disposal of Cleaning Materials: All materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous waste.
Disposal of 2-Oxa-6-azaspiro[3.4]octane Waste
-
Waste Segregation: All waste contaminated with 2-Oxa-6-azaspiro[3.4]octane, including unused product, reaction byproducts, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-Oxa-6-azaspiro[3.4]octane," and the associated hazards (Irritant).
-
Container Integrity: Ensure the waste container is chemically compatible with the compound and is kept securely closed when not in use.
-
Empty Containers: "Empty" containers of 2-Oxa-6-azaspiro[3.4]octane must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for chemically contaminated glassware or plastic.
-
Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour 2-Oxa-6-azaspiro[3.4]octane or its solutions down the drain.
Conclusion: A Culture of Safety
The safe handling of 2-Oxa-6-azaspiro[3.4]octane is contingent upon a comprehensive understanding of its hazards and the diligent application of the protective measures outlined in this guide. By integrating these practices into your standard operating procedures, you contribute to a robust culture of safety within your laboratory. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before commencing any work with this or any other chemical.
References
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- Royal Society of Chemistry.
- Microlit. (2023, March 21).
- CP Lab Safety.
- North Safety Products. Chemical Resistance Guide.
- Gloves by Web. Gloves Chemical Resistance Chart.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
